molecular formula C36H45N3O7S2 B1671180 Elobixibat CAS No. 439087-18-0

Elobixibat

カタログ番号: B1671180
CAS番号: 439087-18-0
分子量: 695.9 g/mol
InChIキー: XFLQIRAKKLNXRQ-UUWRZZSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Elobixibat is a first-in-class, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT) . By acting locally in the gut with minimal systemic absorption, it inhibits the reabsorption of bile acids in the terminal ileum, thereby increasing the delivery of bile acids to the colon . Within the colon, these bile acids act as physiological laxatives through dual mechanisms: they stimulate fluid secretion into the colonic lumen and enhance colonic motility . This combined action accelerates colonic transit, increases stool frequency, and softens stool consistency . This unique mechanism of action makes this compound a valuable pharmacological tool for researching gastrointestinal physiology, particularly the role of bile acids in colonic secretion and motility . Its primary research application is in the study of chronic idiopathic constipation (CIC), where it models a novel therapeutic approach distinct from traditional osmotic or stimulant laxatives . Pre-clinical and clinical studies have demonstrated that this compound significantly increases the frequency of spontaneous bowel movements and improves stool form, as measured by the Bristol Stool Form Scale . It has a median time to first bowel movement of approximately 5 hours post-administration . Researchers can utilize this compound to investigate bile acid signaling pathways, including the activation of the TGR5 receptor on enteric neurons and colonic enteroendocrine cells, which influences motility and fluid secretion . This compound is supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

特性

IUPAC Name

2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLQIRAKKLNXRQ-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195985
Record name Elobixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439087-18-0
Record name Elobixibat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439087-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elobixibat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439087180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elobixibat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elobixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELOBIXIBAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865UEK4EJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elobixibat's Mechanism of Action on the Ileal Bile Acid Transporter (IBAT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elobixibat is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2] By selectively targeting and inhibiting IBAT in the terminal ileum, this compound disrupts the enterohepatic circulation of bile acids. This leads to an increased concentration of bile acids in the colon, which in turn stimulates colonic secretion and motility, ultimately alleviating symptoms of chronic constipation.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound on IBAT, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: IBAT Inhibition

This compound acts as a potent and selective inhibitor of IBAT, a transporter protein responsible for the reabsorption of approximately 95% of bile acids from the small intestine back into the liver.[3][5] This inhibition is localized to the gastrointestinal tract due to this compound's minimal systemic absorption.[4] The primary consequence of IBAT inhibition is a significant increase in the concentration of bile acids in the colonic lumen.[4]

Quantitative Data: Inhibitory Potency

This compound demonstrates high potency for IBAT inhibition, as evidenced by its low half-maximal inhibitory concentration (IC50) values across different species.

Species Transporter IC50 (nM)
HumanIBAT (ASBT/SLC10A2)0.53
MouseIBAT0.13
CanineIBAT5.8

Source:[6][7][8][9]

Downstream Physiological Effects

The inhibition of IBAT by this compound initiates a cascade of physiological events that contribute to its therapeutic effect in chronic constipation.

Increased Colonic Bile Acids and Altered Bowel Function

The elevated concentration of bile acids in the colon acts as a natural laxative by:

  • Stimulating Colonic Secretion: Bile acids increase water and electrolyte secretion into the colonic lumen, leading to softer stool consistency.[4]

  • Enhancing Colonic Motility: They also stimulate colonic muscle contractions, which accelerates intestinal transit time.[3][4]

Clinical studies have consistently demonstrated the efficacy of this compound in improving bowel function in patients with chronic constipation.

Parameter This compound Treatment Group Placebo Group p-value
Change in Weekly Frequency of Spontaneous Bowel Movements (SBMs)3.832.680.008
Proportion of Patients with Complete SBM (CSBM) "Response"49.33%26.76%0.005
Median Time to First SBM11 hours and 26 minutesNot reportedShorter with this compound

Source:[10][11]

Modulation of Bile Acid Synthesis and Systemic Biomarkers

The interruption of enterohepatic circulation by this compound leads to a compensatory increase in the synthesis of new bile acids from cholesterol in the liver. This is reflected in changes in key serum biomarkers:

  • Increased 7α-hydroxy-4-cholesten-3-one (C4): Serum C4, a marker of bile acid synthesis, is significantly elevated following this compound treatment.[12]

  • Decreased Fibroblast Growth Factor 19 (FGF19): FGF19, a hormone produced in the ileum that inhibits bile acid synthesis, is reduced due to the decreased bile acid uptake.[12]

Biomarker Change with this compound Treatment
Fasting Serum C4Increased by 223%
Fasting Serum FGF19Decreased by 35%

Source:[12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

Elobixibat_Mechanism cluster_lumen Ileal Lumen cluster_enterocyte Ileal Enterocyte cluster_circulation Portal Circulation cluster_colon Colon This compound This compound IBAT IBAT (SLC10A2) This compound->IBAT Inhibits BileAcids_Lumen Bile Acids BileAcids_Lumen->IBAT Transport Increased_BileAcids_Colon Increased Bile Acids BileAcids_Lumen->Increased_BileAcids_Colon Increased Flow BileAcids_Circulation Bile Acids to Liver IBAT->BileAcids_Circulation Reabsorption FGF19_Circulation FGF19 to Liver BileAcids_Circulation->FGF19_Circulation Stimulates FGF19 production (Reduced in presence of this compound) Increased_Secretion Increased Secretion & Motility Increased_BileAcids_Colon->Increased_Secretion

Caption: this compound inhibits IBAT, leading to increased colonic bile acids and reduced systemic FGF19.

Experimental Workflow for IBAT Inhibition Assay

IBAT_Inhibition_Workflow start Start: HEK293 cells expressing IBAT step1 Seed cells in 96-well plates start->step1 step2 Incubate with varying concentrations of this compound step1->step2 step3 Add radiolabeled bile acid (e.g., [3H]-taurocholate) step2->step3 step4 Incubate to allow uptake step3->step4 step5 Wash cells to remove extracellular substrate step4->step5 step6 Lyse cells step5->step6 step7 Quantify intracellular radioactivity via scintillation counting step6->step7 step8 Calculate % inhibition and determine IC50 step7->step8 end End: IC50 value of this compound step8->end

Caption: Workflow for determining the IC50 of this compound on IBAT using a cell-based assay.

Detailed Experimental Protocols

In Vitro IBAT Inhibition Assay (Cell-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the ileal bile acid transporter (IBAT).

Materials:

  • HEK293 cells stably transfected with human IBAT (SLC10A2).

  • Parental HEK293 cells (for non-specific uptake control).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Sodium-free uptake buffer (for control).

  • Radiolabeled bile acid (e.g., [3H]-taurocholic acid).

  • This compound stock solution (in DMSO).

  • Cell lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation cocktail and counter.

Procedure:

  • Cell Culture: Culture IBAT-expressing HEK293 cells and parental cells in appropriate medium until confluent.

  • Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in uptake buffer. Include a vehicle control (DMSO in uptake buffer).

  • Assay Initiation:

    • Wash the cell monolayer twice with warm uptake buffer.

    • Pre-incubate the cells with the this compound dilutions or vehicle control for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled bile acid solution to each well.

  • Uptake: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) to allow for bile acid uptake. This time should be within the linear range of uptake.

  • Termination: Stop the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold uptake buffer.

  • Lysis and Quantification:

    • Lyse the cells by adding cell lysis buffer to each well.

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (measured in parental cells or in sodium-free buffer) from the total uptake to determine IBAT-specific uptake.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantification of Serum 7α-hydroxy-4-cholesten-3-one (C4) by LC-MS/MS

Objective: To measure the concentration of C4 in serum as a biomarker of bile acid synthesis.

Materials:

  • Serum samples.

  • Deuterated C4 internal standard (C4-d7).

  • Acetonitrile (B52724) for protein precipitation.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • C18 reversed-phase column.

Procedure:

  • Sample Preparation:

    • To a serum sample, add the C4-d7 internal standard.

    • Precipitate proteins by adding acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution with appropriate mobile phases (e.g., water and acetonitrile with formic acid) to separate C4 from other serum components.

    • Detect and quantify C4 and its internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of C4.

    • Calculate the concentration of C4 in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Quantification of Serum Fibroblast Growth Factor 19 (FGF19) by ELISA

Objective: To measure the concentration of FGF19 in serum.

Materials:

  • Serum samples.

  • Commercially available Human FGF19 ELISA kit.

  • Microplate reader.

Procedure:

  • Assay Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

  • Binding: Add standards and serum samples to the wells of the microplate pre-coated with an anti-FGF19 antibody. Incubate to allow FGF19 to bind to the immobilized antibody.

  • Washing: Wash the wells to remove unbound substances.

  • Detection: Add a biotin-conjugated anti-FGF19 antibody, followed by a streptavidin-HRP conjugate.

  • Substrate Reaction: Add a substrate solution (e.g., TMB) that will be converted by HRP to produce a colored product.

  • Stopping the Reaction: Stop the reaction by adding a stop solution.

  • Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of FGF19 in the serum samples by interpolating their absorbance values from the standard curve.

Conclusion

This compound's mechanism of action is centered on the potent and selective inhibition of the ileal bile acid transporter, IBAT. This localized action within the gut disrupts the enterohepatic circulation of bile acids, leading to increased colonic concentrations of these natural secretagogues. The resulting stimulation of colonic secretion and motility provides an effective therapeutic approach for the treatment of chronic constipation. The downstream effects on bile acid synthesis and systemic biomarkers such as C4 and FGF19 further confirm the targeted engagement of this compound with its intended pharmacological pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of IBAT inhibitors.

References

Elobixibat: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elobixibat is a first-in-class, minimally absorbed inhibitor of the Ileal Bile Acid Transporter (IBAT). Developed to treat chronic constipation, its novel mechanism of action offers a targeted, luminal approach to enhancing colonic motility and secretion. By partially inhibiting the reabsorption of bile acids in the terminal ileum, this compound increases the concentration of bile acids in the colon, leveraging their natural physiological effects to alleviate constipation. This document provides a comprehensive technical overview of this compound's journey from discovery to clinical application, detailing its pharmacology, the methodologies of pivotal trials, and key quantitative outcomes.

Discovery and Development History

This compound, initially known as A3009, was originated by AstraZeneca and subsequently developed by Albireo AB, a spin-out from AstraZeneca formed in 2008. The development strategy focused on creating a potent, selective, and minimally systemic inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).

The commercialization and further development pathway involved several key partnerships:

  • Albireo AB led the initial clinical development.

  • EA Pharma Co., Ltd. (originally Ajinomoto Pharmaceuticals) acquired exclusive rights for development and commercialization in Japan and other select Asian countries.

  • Mochida Pharmaceutical Co., Ltd. partnered with EA Pharma for co-development and co-marketing in Japan.

This strategic collaboration led to the successful approval of this compound in Japan.

Regulatory Milestones
  • February 1, 2017: EA Pharma submitted a New Drug Application (NDA) to the Japanese Pharmaceuticals and Medical Devices Agency (PMDA).

  • January 19, 2018: this compound was approved in Japan for the treatment of chronic constipation, becoming the first IBAT inhibitor to be approved anywhere in the world. It is marketed under the brand name Goofice® .

Mechanism of Action

This compound exerts its therapeutic effect by acting locally in the distal ileum. Its primary target is the Ileal Bile Acid Transporter (IBAT), a protein encoded by the SLC10A2 gene, which is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation.

By inhibiting IBAT, this compound interrupts this enterohepatic circulation. This leads to two primary consequences:

  • Increased Colonic Bile Acids: A greater concentration of bile acids passes into the large intestine. In the colon, bile acids act as signaling molecules and pro-secretory agents. They stimulate the secretion of water and electrolytes into the colonic lumen and enhance colonic motility, including high-amplitude propagating contractions. This results in softer stools and accelerated transit time.

  • Increased Hepatic Bile Acid Synthesis: The reduced return of bile acids to the liver lessens the negative feedback on the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis. The liver compensates by converting more cholesterol into new bile acids, which leads to a secondary effect of reducing serum LDL-cholesterol levels.

The downstream effects in the colon are mediated by bile acids interacting with various cellular targets, including the G-protein coupled receptor TGR5, which is known to stimulate fluid secretion and colonic motility.[1][2][3][4][5]

Enterohepatic_Circulation Figure 1: this compound Mechanism of Action cluster_0 Liver cluster_1 Gastrointestinal Tract cluster_2 Circulation Liver Hepatocytes (Bile Acid Synthesis from Cholesterol) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Primary Bile Acids Duodenum Duodenum Gallbladder->Duodenum Bile Release Ileum Terminal Ileum Duodenum->Ileum Intestinal Transit Colon Colon Ileum->Colon Increased Bile Acids (5% -> Higher %) PortalVein Portal Vein Ileum->PortalVein 95% Reabsorption via IBAT Colon->Colon Feces Fecal Excretion Colon->Feces Softer Stool, Increased Frequency PortalVein->Liver Return to Liver This compound This compound IBAT_Site IBAT Transporter This compound->IBAT_Site Inhibits IBAT_Site->PortalVein Reabsorption Blocked

Caption: this compound inhibits the IBAT in the terminal ileum, disrupting enterohepatic circulation.

Preclinical and Clinical Pharmacology

Preclinical Pharmacology

In vitro studies using transfected HEK293 cells demonstrated that this compound is a highly potent and selective inhibitor of the human IBAT.[6] This selectivity is crucial as it minimizes interaction with other bile acid transporters, such as those in the liver, thereby confining its action to the intended site in the ileum.[6] Animal studies, including those in dogs, confirmed that this compound administration leads to a dose-dependent increase in hepatic bile acid synthesis, consistent with its mechanism of action.[7]

ParameterValueSpecies/SystemReference
IC₅₀ (h-IBAT) 0.53 ± 0.17 nMHuman (in vitro, HEK293 cells)[6]
Selectivity >450-fold vs. human liver basolateral Na⁺/BA co-transporterHuman (in vitro)[7]
Selectivity >9000-fold vs. neutral amino-acid transporterHuman (in vitro)[7]

Table 1: Preclinical Potency and Selectivity of this compound.

Pharmacokinetics and Pharmacodynamics

Clinical studies have consistently shown that this compound has minimal systemic absorption and acts locally within the gastrointestinal tract.

ParameterFindingPopulationReference
Systemic Exposure Very low, picomolar concentrations in plasma.Humans[8][9]
Food Effect Systemic exposure (Cmax) reduced by ~80% when taken with breakfast.Japanese patients with CC[8]
Protein Binding Highly protein bound (>99.5%).Humans[6]
Half-life (T₁/₂) < 4 hours.Humans[6]
Pharmacodynamics Dose-dependent increase in plasma 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis.Japanese patients with CC[8]
Correlation Increased SBM frequency correlated with higher dosage and higher plasma C4 levels.Japanese patients with CC[8]

Table 2: Summary of Human Pharmacokinetic and Pharmacodynamic Properties.

Clinical Development Program

The clinical development of this compound for chronic constipation involved a comprehensive series of Phase I, II, and III trials to establish its safety, efficacy, and optimal dosage.

Clinical_Trial_Workflow Figure 2: Typical Phase III this compound Trial Workflow Screening Patient Screening (Rome III/IV Criteria, Constipation History ≥6 mo) RunIn Run-In Period (2 weeks) - Establish Baseline SBM - Patient Diary Training Screening->RunIn Randomization Randomization (1:1) RunIn->Randomization GroupA This compound Group (e.g., 10 mg once daily, pre-breakfast) Randomization->GroupA Arm 1 GroupB Placebo Group (Identical tablet, once daily) Randomization->GroupB Arm 2 Treatment Treatment Period (e.g., 2 to 12 weeks) GroupA->Treatment GroupB->Treatment FollowUp Data Collection & Follow-Up - Daily Diaries (SBM, CSBM, Stool Form) - Safety Monitoring (AEs) Treatment->FollowUp Analysis Endpoint Analysis FollowUp->Analysis Primary Primary Endpoint: Change in weekly SBMs from baseline Analysis->Primary Secondary Secondary Endpoints: - CSBM Responder Rate - Stool Consistency (BSFS) - Straining, Bloating Scores Analysis->Secondary

Caption: A generalized workflow for a pivotal this compound clinical trial.

Experimental Protocols: Key Phase II and III Trials
  • Objective: To determine the optimal clinical dose of this compound in Japanese patients with chronic constipation.[10][11]

  • Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Population: 163 Japanese patients with chronic constipation (per Rome III criteria).

  • Intervention: Patients were randomized to receive this compound (5 mg, 10 mg, or 15 mg) or placebo, taken orally once daily for 2 weeks.

  • Primary Efficacy Endpoint: Change from baseline in the frequency of spontaneous bowel movements (SBMs) during the first week of treatment.

  • Methodology: After a run-in period to establish baseline SBM frequency, eligible patients were randomized. Bowel movements, stool consistency, and other symptoms were recorded in daily diaries. Safety and tolerability were assessed throughout the study.

  • Objective: To confirm the efficacy and safety of the optimal dose of this compound for short-term treatment.

  • Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Population: 133 Japanese patients with chronic constipation (Rome III criteria).

  • Intervention: Following a 2-week run-in period, patients were randomized (1:1) to receive either this compound 10 mg or placebo once daily for 2 weeks.

  • Primary Efficacy Endpoint: Change from baseline in the frequency of SBMs per week during Week 1.

  • Methodology: The study design was similar to the Phase IIb trial, with rigorous data collection via patient diaries and monitoring for adverse events.

  • Objective: To evaluate the long-term safety, patient satisfaction, and quality of life.

  • Design: An open-label, single-arm, multicenter study.

  • Population: 341 Japanese patients with chronic constipation.

  • Intervention: Patients received this compound for 52 weeks. The initial dose was 10 mg/day, with the option to titrate down to 5 mg or up to 15 mg based on efficacy and tolerability.

  • Primary Endpoint: Assessment of safety (adverse events and adverse drug reactions).

Summary of Clinical Efficacy and Safety Data

This compound demonstrated statistically significant and clinically meaningful improvements in the symptoms of chronic constipation across its clinical trial program.

TrialParameterPlacebo GroupThis compound 5 mgThis compound 10 mgThis compound 15 mg
Phase IIb Dose-Finding Mean SBMs/week (at Week 1) 2.6 ± 2.9-5.7 ± 4.2 (p=0.0005 vs placebo)5.6 ± 3.5 (p=0.0001 vs placebo)
Phase III (2-week) LS Mean Change in SBMs/week (at Week 1) 1.7-6.4 (p<0.0001 vs placebo)-

Table 3: Key Efficacy Results from Placebo-Controlled Phase IIb and III Trials in Japan.[6][11]

Adverse EventPlacebo GroupThis compound 10 mgThis compound (All Doses)
Phase III (2-week) n=64n=69-
Abdominal Pain1 (2%)13 (19%)-
Diarrhea0 (0%)9 (13%)-
Phase III (52-week, open label) --n=340
Abdominal Pain--82 (24%)
Diarrhea--50 (15%)

Table 4: Incidence of Most Common Adverse Drug Reactions in Japanese Phase III Trials. (Most events were mild in severity).[6]

Conclusion

This compound represents a significant advancement in the treatment of chronic constipation, founded on a novel, targeted mechanism of action. Its discovery and development were guided by a clear pharmacological rationale: to locally inhibit the IBAT and increase colonic bile acid concentrations. A robust clinical trial program has demonstrated its efficacy in increasing bowel movement frequency and improving constipation symptoms, with a manageable safety profile characterized primarily by mild-to-moderate gastrointestinal effects. As the first-in-class IBAT inhibitor, this compound provides a valuable therapeutic option for patients and a compelling case study in targeted, physiology-based drug development.

References

Elobixibat molecular structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elobixibat is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By selectively blocking the reabsorption of bile acids in the terminal ileum, this compound increases the concentration of bile acids in the colon. This dual-action mechanism enhances both colonic secretion and motility, leading to an effective treatment for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, pharmacology, and clinical evaluation of this compound, intended for professionals in the fields of pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

This compound is a synthetic compound with a complex molecular architecture. Its systematic IUPAC name is (2R)-N-[2-[[3,3-Dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,5-benzothiazepin-8-yl]oxy]acetyl]-2-phenylglycylglycine.[1] The molecule is also available in a hydrated form.[2]

Table 1: Molecular and Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C36H45N3O7S2[1][3][4]
Molecular Weight 695.89 g/mol [1][4]
IUPAC Name (2R)-N-[2-[[3,3-Dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,5-benzothiazepin-8-yl]oxy]acetyl]-2-phenylglycylglycine[1]
CAS Number 439087-18-0[3]
Appearance White to off-white powder[5]
Melting Point Onset 103 °C, Peak 110 °C (for one crystal modification)
logP (XLogP3-AA) 7.1
pKa Data not publicly available (determined in regulatory filings)[5]
Solubility Soluble in methanol (B129727) (5 mg/mL), slightly soluble in DMSO (1 mg/mL), insoluble in water.[1][4]

Pharmacology

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of the ileal bile acid transporter (IBAT), which is encoded by the SLC10A2 gene.[4] IBAT is the principal transporter responsible for the reabsorption of bile acids from the terminal ileum into the enterohepatic circulation.[4] By inhibiting IBAT, this compound disrupts this process, leading to an increased concentration of bile acids in the colonic lumen.[6]

The elevated colonic bile acid levels exert a dual effect:

  • Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colon. This increases the water content of the stool, resulting in softer stool consistency.[6]

  • Enhancement of Colonic Motility: Bile acids also stimulate colonic motility, which accelerates intestinal transit and facilitates bowel movements.[6]

This localized action within the gastrointestinal tract is a key feature of this compound, minimizing systemic exposure and associated side effects.[6]

Elobixibat_Mechanism_of_Action cluster_0 Enterohepatic Circulation cluster_1 This compound Intervention cluster_2 Pharmacodynamic Effects Liver Liver Bile_Duct Bile Duct Liver->Bile_Duct Bile Acid Synthesis Gallbladder Gallbladder Bile_Duct->Gallbladder Small_Intestine Small Intestine (Ileum) Gallbladder->Small_Intestine Bile Acid Secretion Portal_Vein Portal Vein Small_Intestine->Portal_Vein Bile Acid Reabsorption (95%) Colon Colon Small_Intestine->Colon Bile Acids (5%) Increased_Colonic_BAs Increased Colonic Bile Acids Small_Intestine->Increased_Colonic_BAs Increased flow of bile acids to colon Portal_Vein->Liver This compound This compound IBAT IBAT This compound->IBAT Inhibition Increased_Secretion Increased Water and Electrolyte Secretion Increased_Colonic_BAs->Increased_Secretion Increased_Motility Increased Colonic Motility Increased_Colonic_BAs->Increased_Motility Softer_Stool Softer Stool Increased_Secretion->Softer_Stool Improved_Transit Accelerated Colonic Transit Increased_Motility->Improved_Transit

Caption: Mechanism of Action of this compound.

Pharmacodynamics

This compound is a highly potent inhibitor of IBAT, with significant selectivity over other transporters. In vitro studies have demonstrated its inhibitory activity across different species.

Table 2: In Vitro Inhibitory Activity of this compound

TargetSpeciesIC50 (nM)Reference(s)
IBAT/ASBTHuman0.53[7][8]
IBAT/ASBTMouse0.13[7][8]
IBAT/ASBTCanine5.8[7][8]

Clinically, this compound administration leads to a dose-dependent increase in colonic transit and an increase in the frequency of spontaneous bowel movements (SBMs).[9] It also improves stool consistency and reduces straining.[9]

Pharmacokinetics

This compound exhibits minimal systemic absorption following oral administration, consistent with its localized mechanism of action in the gut.[10] The small amount of absorbed drug is highly protein-bound (>99.5%) in plasma.[10] The plasma half-life of this compound is less than 4 hours.[10] Due to its low systemic bioavailability, the risk of systemic drug-drug interactions is considered low.[1]

Table 3: Pharmacokinetic Properties of this compound

ParameterValueReference(s)
Systemic Bioavailability Minimal[1][10]
Plasma Protein Binding >99.5%[10]
Plasma Half-life (T1/2) < 4 hours[10]

Experimental Protocols

In Vitro IBAT Inhibition Assay (Radiolabeled Method)

This protocol outlines a representative cell-based assay to determine the inhibitory potency of a compound against IBAT.

Materials:

  • Cells stably expressing human IBAT (e.g., CHO or HEK293 cells).

  • Parental control cells (not expressing IBAT).

  • 96-well cell culture plates.

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO).

  • Radiolabeled bile acid (e.g., [3H]-taurocholic acid).

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution).

  • Stop Solution (ice-cold buffer).

  • Lysis Buffer.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Seeding: Seed both IBAT-expressing and parental control cells into a 96-well plate and culture until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound in Uptake Buffer.

  • Pre-incubation: Aspirate the culture medium, wash the cells twice with warm Uptake Buffer, and then pre-incubate the cells for 10-15 minutes at 37°C with the compound dilutions or vehicle control.

  • Uptake Initiation: Initiate the uptake by adding the pre-warmed [3H]-taurocholic acid solution to each well.

  • Incubation: Incubate the plate for a predetermined time (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Rapidly aspirate the substrate solution and wash the cells three times with ice-cold Stop Solution.

  • Cell Lysis: Lyse the cells by adding Lysis Buffer and incubating for 30 minutes at room temperature.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine specific uptake by subtracting the counts per minute (CPM) of the parental cells from the IBAT-expressing cells. Plot the percentage of inhibition against the logarithm of the compound concentration and calculate the IC50 value using a suitable curve-fitting model.[10]

IBAT_Inhibition_Assay_Workflow Start Start Cell_Seeding Seed IBAT-expressing and parental control cells Start->Cell_Seeding Compound_Prep Prepare serial dilutions of test compound Cell_Seeding->Compound_Prep Pre_incubation Pre-incubate cells with compound or vehicle Compound_Prep->Pre_incubation Uptake_Initiation Add radiolabeled bile acid Pre_incubation->Uptake_Initiation Incubation Incubate at 37°C Uptake_Initiation->Incubation Uptake_Termination Terminate uptake with ice-cold buffer Incubation->Uptake_Termination Cell_Lysis Lyse cells Uptake_Termination->Cell_Lysis Quantification Quantify radioactivity Cell_Lysis->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis End End Data_Analysis->End

References

Elobixibat: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elobixibat, a first-in-class ileal bile acid transporter (IBAT) inhibitor, presents a novel therapeutic approach for chronic constipation.[1][2][3] Its localized action in the gastrointestinal tract minimizes systemic exposure while effectively modulating the enterohepatic circulation of bile acids to alleviate symptoms of constipation.[1][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, supported by quantitative data from clinical studies, detailed experimental methodologies, and visual representations of its mechanism of action.

Pharmacodynamics: Mechanism of Action and Physiological Effects

This compound is a highly potent and selective partial inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][4] This transporter is primarily responsible for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the portal circulation.[1][5] By inhibiting IBAT, this compound effectively reduces this reabsorption, leading to an increased concentration of bile acids in the colon.[5][6]

The elevated colonic bile acid levels trigger a dual mechanism of action:

  • Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colonic lumen. This increased fluid content softens the stool, making it easier to pass.[5][7][8]

  • Enhancement of Colonic Motility: Bile acids also stimulate colonic motility, accelerating intestinal transit and increasing the frequency of bowel movements.[1][7][8]

This dual action on both secretion and motility distinguishes this compound from other classes of treatments for chronic constipation.[1][3]

The inhibition of bile acid reabsorption also leads to systemic metabolic effects. The reduced return of bile acids to the liver results in a compensatory increase in hepatic bile acid synthesis from cholesterol.[1][4] This is evidenced by an increase in serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis, and a decrease in plasma fibroblast growth factor 19 (FGF19), a negative feedback regulator of bile acid synthesis.[1][9] This increased synthesis can also lead to a reduction in low-density lipoprotein (LDL) cholesterol levels.[4][10]

Signaling Pathway of this compound's Action

Mechanism of Action of this compound cluster_Systemic Systemic Circulation cluster_GITract Gastrointestinal Tract cluster_Effects Pharmacodynamic Effects Liver Liver BileAcids_Liver Bile Acids Liver->BileAcids_Liver Synthesis Cholesterol Cholesterol Cholesterol->Liver Ileum Terminal Ileum BileAcids_Liver->Ileum Enterohepatic Circulation PortalVein Portal Vein PortalVein->Liver IBAT IBAT Transporter Colon Colon Ileum->Colon IBAT->PortalVein Bile Acid Reabsorption (~95%) IncreasedSecretion Increased Water and Electrolyte Secretion Colon->IncreasedSecretion IncreasedMotility Increased Colonic Motility Colon->IncreasedMotility This compound This compound This compound->IBAT Inhibits SymptomRelief Relief of Constipation IncreasedSecretion->SymptomRelief IncreasedMotility->SymptomRelief

Caption: Mechanism of Action of this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is characterized by its minimal systemic absorption, which underpins its favorable safety profile.[4][5]

  • Absorption: Following oral administration, this compound is minimally absorbed, with plasma concentrations in the picomolar range.[1] Food intake, particularly a meal, has been shown to reduce systemic exposure by approximately 80%.[10][11] Therefore, it is recommended that this compound be taken before breakfast.[10]

  • Distribution: The small fraction of this compound that is absorbed is highly protein-bound in plasma (greater than 99%).[4]

  • Metabolism: While this compound has been shown to inhibit CYP3A4 in vitro, the clinical significance of this is limited due to its low oral bioavailability.[12]

  • Excretion: Absorbed this compound has a half-life of less than 4 hours.[1][4]

Quantitative Pharmacodynamic and Pharmacokinetic Data

The following tables summarize the key quantitative data from clinical studies on this compound.

Table 1: Pharmacodynamic Effects of this compound on Bile Acid Metabolism and Bowel Function

ParameterBaseline (Chronic Constipation Patients)After this compound TreatmentFold Change / Percentage ChangeReference
Fecal Bile Acids
Total Fecal Bile AcidsSignificantly lower than healthy subjectsIncreased-[9][13]
Fecal Primary Bile Acids (CA + CDCA)9.1% of total fecal BAs74.1% of total fecal BAs25.4-fold increase from baseline[9]
Fecal Lithocholic Acid (LCA)-Decreased3.9-fold decrease from baseline[9]
Fecal Ursodeoxycholic Acid (UDCA)-Increased3.8-fold increase from baseline[9]
Serum Markers
Fasting Serum C4Comparable to healthy subjectsIncreased223% increase[9]
Fasting Serum FGF19Comparable to healthy subjectsDecreased35% decrease[9]
Serum Total Bile Acids (AUEC0–12.5 h)-Decreased-[9]
Serum Secondary Bile Acids-Significantly decreased-[9]
Clinical Efficacy
Spontaneous Bowel Movements (SBMs)/week1.7 (placebo group baseline)6.4 (10 mg this compound)-[14]
SBMs/week (Phase II)~2.6 (placebo group)5.7 (10 mg), 5.6 (15 mg)-[15]

CA: Cholic Acid, CDCA: Chenodeoxycholic Acid

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueConditionReference
Systemic ExposurePicomolar concentrations in plasmaOral administration[1]
Effect of Food~80% reduction in systemic exposureWith breakfast vs. fasting[10][11]
Plasma Protein Binding> 99%-[4]
Half-life< 4 hours-[1][4]

Experimental Protocols

The clinical data presented in this guide are derived from randomized, double-blind, placebo-controlled trials in patients with chronic constipation. Key aspects of the methodologies employed in these studies are outlined below.

Representative Clinical Trial Design

A common study design involves a multi-week trial with a run-in period followed by a treatment period.

Typical Clinical Trial Workflow for this compound Screening Patient Screening (e.g., Rome III/IV criteria) RunIn Run-in Period (e.g., 2 weeks) - Baseline Data Collection (SBMs, stool consistency) Screening->RunIn Randomization Randomization (1:1) RunIn->Randomization ElobixibatArm This compound Group (e.g., 5, 10, 15 mg once daily) Randomization->ElobixibatArm Arm 1 PlaceboArm Placebo Group Randomization->PlaceboArm Arm 2 Treatment Treatment Period (e.g., 2-14 days or longer) ElobixibatArm->Treatment PlaceboArm->Treatment FollowUp Follow-up & Assessment - Primary/Secondary Endpoints - Adverse Events Treatment->FollowUp

Caption: Typical Clinical Trial Workflow for this compound.

  • Patient Population: Studies typically enroll adult patients (e.g., aged 20-80 years) with a history of chronic constipation (e.g., at least 6 months) who meet specific diagnostic criteria, such as the Rome III or IV criteria for functional constipation.[14][16]

  • Dosing and Administration: this compound is administered orally, typically once daily before breakfast.[10][14] Doses evaluated in clinical trials have ranged from 2.5 mg to 20 mg.[10][15]

  • Assessments:

    • Efficacy: The primary efficacy endpoint is often the change from baseline in the frequency of spontaneous bowel movements (SBMs).[14][15] Secondary endpoints may include changes in stool consistency (using the Bristol Stool Form Scale), straining, and time to first SBM.[3][10]

    • Pharmacodynamics: Blood and fecal samples are collected to measure concentrations of bile acids, serum C4, and FGF19.[9][17]

    • Pharmacokinetics: Plasma concentrations of this compound are measured at various time points to determine pharmacokinetic parameters.[10][18]

    • Safety: Adverse events are monitored and recorded throughout the study.[3][14]

Drug Interactions

  • Bile Acid Sequestrants: Co-administration with bile acid sequestrants like cholestyramine should be avoided as they can bind to bile acids and counteract the mechanism of this compound.[19]

  • Aluminum-Containing Antacids: Drugs such as sucralfate (B611045) may absorb bile acids and potentially reduce the efficacy of this compound.

  • P-glycoprotein: this compound has an inhibitory effect on P-glycoprotein, which may increase the blood levels of co-administered drugs that are substrates of this transporter.

Conclusion

This compound offers a targeted and effective treatment for chronic constipation through its unique mechanism of inhibiting the ileal bile acid transporter. Its minimal systemic absorption contributes to a favorable safety and tolerability profile. The pharmacodynamic effects of this compound are well-characterized, with a clear dose-dependent increase in bile acid synthesis and colonic delivery, leading to improved bowel function. For drug development professionals, the localized action and specific molecular target of this compound represent a successful example of rational drug design for gastrointestinal disorders. Further research may explore its potential in other conditions related to bile acid dysregulation.

References

Elobixibat's Impact on Bile Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of elobixibat on bile acid synthesis. This compound, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), offers a novel therapeutic approach for chronic idiopathic constipation by modulating the enterohepatic circulation of bile acids.[1][2][3] This document details the mechanism of action, summarizes key quantitative data from clinical studies, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound acts locally in the terminal ileum to inhibit the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[3][4] This transporter is responsible for the reabsorption of approximately 95% of bile acids from the small intestine back into the portal circulation for return to the liver.[1] By partially inhibiting this process, this compound increases the concentration of bile acids in the colon.[3] The elevated colonic bile acids stimulate secretion and motility, leading to therapeutic effects in patients with chronic constipation.[1][5]

A key secondary effect of IBAT inhibition is the interruption of the negative feedback loop that regulates bile acid synthesis in the liver. This leads to a compensatory increase in the synthesis of new bile acids from cholesterol.[1][2]

Signaling Pathways

The regulation of bile acid synthesis is a complex process primarily governed by the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19) signaling pathway.

  • Normal Physiology: In the physiological state, bile acids reabsorbed in the ileum bind to and activate FXR in enterocytes.[1] Activated FXR induces the transcription and secretion of FGF19 into the portal circulation.[1][2] FGF19 then travels to the liver and binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes.[1] This binding event initiates a signaling cascade that downregulates the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][6]

  • Effect of this compound: By blocking bile acid reabsorption, this compound reduces the activation of FXR in the ileum.[2] This, in turn, decreases the secretion of FGF19.[2][7] The reduced FGF19 signal to the liver alleviates the suppression of CYP7A1, leading to an upregulation of its activity and a subsequent increase in the synthesis of primary bile acids (cholic acid and chenodeoxycholic acid) from cholesterol.[1][2] A surrogate marker for this increased synthesis is the elevation of serum 7α-hydroxy-4-cholesten-3-one (C4), an intermediate in the bile acid synthesis pathway.[2][6]

Bile_Acid_Synthesis_Regulation cluster_liver Hepatocyte cluster_ileum Ileal Enterocyte cluster_colon Colon Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-limiting enzyme) Cholesterol->CYP7A1 Conversion BileAcids_Liver Primary Bile Acids CYP7A1->BileAcids_Liver Synthesis CYP7A1->BileAcids_Liver Upregulated Synthesis FGFR4 FGFR4/β-Klotho Receptor BileAcids_Ileum Bile Acids BileAcids_Liver->BileAcids_Ileum Secretion to Gut FGFR4->CYP7A1 Inhibition FGFR4->CYP7A1 IBAT IBAT (ASBT) IBAT->BileAcids_Liver Return to Liver (Enterohepatic Circulation) BileAcids_Colon Increased Bile Acids IBAT->BileAcids_Colon Increased Flow BileAcids_Ileum->IBAT Reabsorption FXR FXR BileAcids_Ileum->FXR Activation FGF19_Ileum FGF19 FXR->FGF19_Ileum Induces Secretion FXR->FGF19_Ileum FGF19_Ileum->FGFR4 Binds to Receptor (Portal Circulation) FGF19_Ileum->FGFR4 SecretionMotility Increased Secretion & Motility BileAcids_Colon->SecretionMotility This compound This compound This compound->IBAT Inhibition

Caption: this compound's mechanism of action and its effect on the FXR-FGF19 signaling pathway.

Quantitative Data on Bile Acid Synthesis Markers

Clinical studies have consistently demonstrated this compound's effect on key biomarkers of bile acid synthesis. The following tables summarize the quantitative changes observed in serum C4 and FGF19 levels following this compound administration.

Table 1: Effect of this compound on Serum 7α-hydroxy-4-cholesten-3-one (C4)

Study PopulationThis compound DoseDuration of TreatmentBaseline C4 (ng/mL)Post-treatment C4 (ng/mL)Percentage ChangeReference
Chronic Constipation10 mg/day7 days8.3 (± 3.8 SD)26.8 (± 14.0 SD)+223%[7]

Table 2: Effect of this compound on Serum Fibroblast Growth Factor 19 (FGF19)

Study PopulationThis compound DoseDuration of TreatmentBaseline FGF19 (pg/mL)Post-treatment FGF19 (pg/mL)Percentage ChangeReference
Chronic Constipation10 mg/day7 days196.1 (± 119.4 SD)127.5 (± 86.8 SD)-35%[7]

Experimental Protocols

The measurement of C4 and FGF19 in serum is crucial for evaluating the pharmacodynamic effects of this compound. Standardized methodologies for these assays are outlined below.

Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4)

Serum C4 levels are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[8][9]

Protocol Outline:

  • Sample Preparation:

    • A known amount of a deuterated C4 internal standard (e.g., d7-7α-hydroxy-4-cholesten-3-one) is added to serum samples, calibrators, and quality controls.[8][10]

    • Proteins and lipids are precipitated using a combination of water, acetonitrile, and saturated ammonium (B1175870) sulfate.[8]

    • The sample is centrifuged, and the supernatant containing C4 is collected.

  • LC-MS/MS Analysis:

    • The extracted sample is injected into a liquid chromatography system for separation of C4 from other serum components.

    • The eluent is introduced into a tandem mass spectrometer for detection and quantification.

    • The concentration of C4 in the sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve.[8]

C4_Measurement_Workflow start Serum Sample Collection add_is Addition of Deuterated Internal Standard (d7-C4) start->add_is precipitate Protein and Lipid Precipitation (Acetonitrile, Ammonium Sulfate) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Collection centrifuge->supernatant lcms LC-MS/MS Analysis (Separation and Detection) supernatant->lcms quantify Quantification (Comparison to Standard Curve) lcms->quantify end C4 Concentration Result quantify->end

Caption: General experimental workflow for the measurement of serum C4 by LC-MS/MS.
Measurement of Serum Fibroblast Growth Factor 19 (FGF19)

Serum FGF19 concentrations are commonly measured using a quantitative sandwich enzyme-linked immunosorbent assay (ELISA).[11][12]

Protocol Outline:

  • Plate Preparation: A microplate is pre-coated with a capture antibody specific for human FGF19.[11]

  • Sample Incubation: Serum samples, standards, and controls are added to the wells. Any FGF19 present binds to the immobilized antibody.[11]

  • Washing: The plate is washed to remove unbound substances.[11]

  • Detection Antibody: A biotin-labeled detection antibody specific for FGF19 is added, which binds to the captured FGF19.[11]

  • Washing: The plate is washed again to remove unbound detection antibody.[11]

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[11]

  • Washing: A final wash step removes unbound enzyme conjugate.[11]

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.[13]

  • Reaction Stoppage and Measurement: A stop solution is added to terminate the reaction, and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[11] The FGF19 concentration is proportional to the color intensity and is determined from a standard curve.[13]

FGF19_ELISA_Workflow start Serum Sample Addition to Pre-coated Plate incubate1 Incubation and Washing start->incubate1 add_detect_ab Addition of Biotinylated Detection Antibody incubate1->add_detect_ab incubate2 Incubation and Washing add_detect_ab->incubate2 add_hrp Addition of Streptavidin-HRP incubate2->add_hrp incubate3 Incubation and Washing add_hrp->incubate3 add_substrate Addition of TMB Substrate (Color Development) incubate3->add_substrate stop_measure Addition of Stop Solution & Measure Absorbance (450nm) add_substrate->stop_measure quantify Quantification (Comparison to Standard Curve) stop_measure->quantify end FGF19 Concentration Result quantify->end

References

Preclinical studies of Elobixibat in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preclinical Evaluation of Elobixibat in Animal Models

Introduction

This compound is a first-in-class, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By targeting IBAT in the terminal ileum, this compound partially inhibits the reabsorption of bile acids, thereby disrupting their enterohepatic circulation.[1][3] This leads to an increased concentration of bile acids in the colon, which in turn stimulates colonic secretion and motility, providing a therapeutic effect for chronic constipation.[2][4][5] Its localized action within the gastrointestinal tract minimizes systemic exposure and associated side effects.[2][4] Preclinical studies in various animal models have been instrumental in elucidating its mechanism of action, efficacy, and safety profile for several indications, including chronic constipation and non-alcoholic steatohepatitis (NASH).

Mechanism of Action

This compound's primary mechanism involves the competitive inhibition of the IBAT protein (encoded by the SLC10A2 gene) located in the distal ileum.[1] This inhibition reduces the reabsorption of bile acids from the intestine into the portal circulation. The resulting higher concentration of bile acids in the colon produces a dual effect: it increases water secretion into the lumen (osmotic effect) and stimulates colonic motility (prokinetic effect), which helps to soften stool and accelerate intestinal transit.[1][2] The reduced return of bile acids to the liver also leads to a compensatory increase in hepatic bile acid synthesis from cholesterol, which can result in a reduction of serum LDL cholesterol levels.[3][4]

Elobixibat_Mechanism_of_Action cluster_0 Enterohepatic Circulation cluster_1 This compound Intervention cluster_2 Downstream Effects Liver Liver (Bile Acid Synthesis from Cholesterol) Gallbladder Gallbladder Liver->Gallbladder Bile Acids Small_Intestine Small Intestine Gallbladder->Small_Intestine IBAT Ileal Bile Acid Transporter (IBAT) Small_Intestine->IBAT Colon Colon Small_Intestine->Colon ~5% of Bile Acids Portal_Vein Portal Vein IBAT->Portal_Vein ~95% Reabsorption Increased_Colonic_BA Increased Bile Acids in Colon Portal_Vein->Liver Feces Feces Colon->Feces Excretion This compound This compound This compound->IBAT Inhibits Increased_Secretion Increased Secretion & Motility Increased_Colonic_BA->Increased_Secretion Increased_Fecal_BA Increased Fecal Bile Acid Excretion Increased_Colonic_BA->Increased_Fecal_BA Constipation_Relief Relief of Constipation Increased_Secretion->Constipation_Relief

Caption: Mechanism of action of this compound in the enterohepatic circulation.

Preclinical Studies in Constipation Animal Models

The primary therapeutic indication for this compound is chronic constipation. Preclinical studies have focused on demonstrating its prokinetic and secretagogue effects in relevant animal models.

Key Experiments & Protocols

A key study evaluated the pharmacological effects of this compound on colonic motility in conscious beagle dogs.

  • Animal Model: Six male beagle dogs were surgically implanted with strain gauge force transducers to record gastrointestinal (GI) motility.

  • Experimental Design: A crossover design was used. Fasted dogs were orally administered this compound at doses of 3, 10, or 30 mg/kg, a vehicle control, or sennoside (30 mg/kg) as a positive control.

  • Data Collection: GI motility and defecation events were observed for 10 hours post-administration. Giant migrating contractions (GMCs), which are associated with the propulsion of colonic contents, were quantified. Fecal parameters, including wet weight, water content, and bile acid concentration, were also measured.

  • Protocol Summary:

    • Dogs are fasted overnight.

    • Surgical implantation of force transducers on the stomach, jejunum, and colon.

    • After a recovery period, dogs are assigned to treatment groups in a crossover fashion with a washout period of at least 6 days.

    • Oral administration of this compound, vehicle, or sennoside.

    • One hour post-dosing, dogs are fed standard chow.

    • Continuous recording of GI motility for 10 hours.

    • Collection and analysis of all fecal matter produced during the observation period.

Quantitative Data Summary

The study in conscious dogs demonstrated a dose-dependent effect of this compound on defecation and colonic motility.[6]

ParameterVehicleThis compound (3 mg/kg)This compound (10 mg/kg)This compound (30 mg/kg)Sennoside (30 mg/kg)
Time to First DefecationNot specifiedDose-dependently decreasedDose-dependently decreasedDose-dependently decreasedSlower than this compound
Number of Defecations (in 10h)Not specifiedSignificantly increasedSignificantly increasedSignificantly increasedSignificantly increased
Fecal Wet Weight (in 10h)Not specifiedSignificantly increasedSignificantly increasedSignificantly increasedSignificantly increased
Fecal Water ContentNot specifiedSignificantly increasedSignificantly increasedSignificantly increasedSignificantly increased
Total Fecal Bile AcidsNot specifiedDose-dependently increasedDose-dependently increasedDose-dependently increasedNot specified
GMC InductionNot observedRapidly induced mild GMCsRapidly induced mild GMCsRapidly induced mild GMCsInduced higher strength GMCs

Data synthesized from the study by Manabe et al.[6]

The results indicate that this compound effectively induces defecation by increasing fecal bile acids, which leads to the generation of mild GMCs.[6]

Preclinical Studies in NASH Animal Models

Recent research has explored the potential of this compound in treating non-alcoholic steatohepatitis (NASH), a condition linked to metabolic syndrome and alterations in bile acid profiles.[7][8]

Key Experiments & Protocols

A representative study investigated the effects of this compound in a mouse model of NASH.[7][9]

  • Animal Model: Male C57BL/6N mice.

  • Induction of NASH: Mice were fed a methionine and choline-deficient (MCD) diet for 8 weeks to induce NASH. A control group received a standard diet.

  • Experimental Design: After 4 weeks on the MCD diet, a subset of mice began receiving this compound by oral gavage, 5 days a week for the remaining 4 weeks.

  • Data Collection: At the end of the 8-week period, various parameters were assessed, including liver histopathology (inflammation and fibrosis), serum and fecal bile acid concentrations, expression of proinflammatory cytokines (e.g., TNF-α, IL-6) and fibrotic markers (e.g., TGF-β) in the liver and mesenteric lymph nodes (MLNs), intestinal tight junction protein levels, and the composition of the intestinal microbiota.[7][8]

NASH_Experimental_Workflow start Start: C57BL/6N Mice diet Dietary Intervention (8 weeks) start->diet grouping Group Allocation diet->grouping control_diet Standard Diet (Control Group) grouping->control_diet Control mcd_diet MCD Diet (NASH Induction) grouping->mcd_diet NASH Model endpoint Endpoint Analysis (at Week 8) control_diet->endpoint treatment Treatment Phase (Weeks 4-8) mcd_diet->treatment elobixibat_admin This compound Administration (Oral Gavage, 5 days/week) treatment->elobixibat_admin This compound Group mcd_control MCD Diet Only (NASH Group) treatment->mcd_control NASH Control elobixibat_admin->endpoint mcd_control->endpoint analysis Assessments: - Liver Histopathology - Serum & Fecal Bile Acids - Cytokine Expression - Gut Microbiota endpoint->analysis

Caption: Typical experimental workflow for evaluating this compound in a mouse model of NASH.
Quantitative Data Summary

Treatment with this compound demonstrated significant improvements in NASH-related pathology in the MCD-fed mouse model.[7][8][9]

ParameterNASH Control Group (MCD Diet)This compound-Treated Group (MCD Diet)
Serum Bile Acid ConcentrationHighReduced
Fecal Bile Acid ConcentrationLowIncreased
Liver Inflammation & FibrosisSevereAmeliorated
Hepatic TNF-α & IL-6 ExpressionHighReduced
Hepatic TGF-β ExpressionHighReduced
Intestinal MicrobiotaDysbiosis (Increased Enterobacteriaceae)Normalized Composition

Data synthesized from studies by Imajo et al.[7][8][9]

These findings suggest that this compound ameliorates NASH by reducing serum bile acids, decreasing hepatic inflammation and fibrosis, and restoring a healthier gut microbiome.[7][8] Another study in a mouse model of NASH-associated liver tumors found that while this compound did not significantly alter fat accumulation or fibrosis, it did lead to fewer and smaller liver tumors.[10] This effect was associated with reduced total serum and hepatic bile acid levels and a significant reduction in the proportion of gram-positive bacteria in the feces.[10]

Pharmacokinetics and Safety in Animal Models

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

  • Absorption and Systemic Exposure: After oral administration, this compound exhibits minimal systemic absorption and is primarily present in picomolar concentrations in plasma.[4] This low bioavailability supports its mechanism as a locally acting agent within the gut lumen.[3][4]

  • Protein Binding: The small fraction of this compound that is absorbed is highly bound to plasma proteins (>99.5%).[4]

  • Half-life: The plasma half-life of this compound is short, estimated to be less than 4 hours.[4]

  • Selectivity: In vitro studies have shown that this compound is highly selective for IBAT, with an affinity over 400 times higher than for the human liver sodium-dependent bile acid transporter.[3][4]

Logical_Relationships cluster_0 Primary Action cluster_1 Direct Consequences cluster_2 Therapeutic Outcomes & Effects cluster_3 Clinical & Pathological Relevance start Oral Administration of this compound inhibition Inhibition of Ileal Bile Acid Transporter (IBAT) start->inhibition increase_colon_ba Increased Bile Acid Concentration in Colon inhibition->increase_colon_ba decrease_portal_ba Decreased Bile Acid Return to Liver inhibition->decrease_portal_ba motility Increased Colonic Motility & Secretion increase_colon_ba->motility microbiota Alteration of Gut Microbiota increase_colon_ba->microbiota nash Amelioration of NASH Pathology increase_colon_ba->nash synthesis Increased Hepatic Bile Acid Synthesis decrease_portal_ba->synthesis constipation Amelioration of Constipation motility->constipation ldl Reduced Serum LDL Cholesterol synthesis->ldl microbiota->nash

References

Elobixibat's Role in Farnesoid X Receptor (FXR) Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

print(google_search.search(queries=["elobixibat mechanism of action", "farnesoid X receptor signaling pathway", "this compound effect on FXR signaling", "this compound FGF19 levels", "this compound CYP7A1 activity", "IBAT inhibitors and FXR signaling", "quantitative effect of this compound on serum C4", "experimental protocol for measuring IBAT inhibition", "protocol for serum FGF19 ELISA", "protocol for serum C4 measurement LC-MS/MS"]))

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-in-class inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). Its primary mechanism involves the local inhibition of bile acid reabsorption in the terminal ileum. While this compound does not directly interact with the Farnesoid X Receptor (FXR), a critical nuclear receptor regulating bile acid homeostasis, its action profoundly and indirectly modulates the FXR signaling pathway. By altering the enterohepatic circulation of bile acids, this compound reduces the activation of intestinal FXR, leading to a cascade of downstream effects, most notably a decrease in Fibroblast Growth Factor 19 (FGF19) secretion and a compensatory increase in hepatic bile acid synthesis. This guide provides an in-depth examination of this indirect regulatory mechanism, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

The Farnesoid X Receptor (FXR) Signaling Pathway

The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, which functions as the master regulator of bile acid (BA) homeostasis.[1] BAs are the natural ligands for FXR.[1] The activation of FXR initiates a negative feedback loop to control the size of the BA pool and prevent its cytotoxic accumulation. This regulation occurs via two principal routes:

  • Hepatic Signaling: In hepatocytes, BAs returning from the portal circulation activate FXR, which in turn induces the expression of the Small Heterodimer Partner (SHP). SHP then inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of BA synthesis from cholesterol.[2][3]

  • Intestinal Signaling (The FXR-FGF19 Axis): This is the predominant pathway for CYP7A1 suppression in humans. In the enterocytes of the terminal ileum, the reabsorption of BAs via IBAT leads to high intracellular concentrations, which activate FXR.[1][2] Activated intestinal FXR strongly induces the transcription and secretion of Fibroblast Growth Factor 19 (FGF19).[2][3] FGF19 enters the portal circulation, travels to the liver, and binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[2][4][5] This binding event triggers a signaling cascade, primarily involving the ERK1/2 pathway, which potently represses the expression of CYP7A1, thus shutting down BA synthesis.[4][5]

FXR_FGF19_Axis cluster_ileum Ileal Enterocyte cluster_liver Hepatocyte BA_lumen Bile Acids (Lumen) IBAT IBAT (ASBT) BA_lumen->IBAT Reabsorption BA_cell Intracellular Bile Acids IBAT->BA_cell FXR_ileum FXR BA_cell->FXR_ileum Activates FGF19_gene FGF19 Gene (Transcription) FXR_ileum->FGF19_gene Induces FGF19 FGF19 FGF19_gene->FGF19 Expresses FGFR4 FGFR4/β-Klotho Receptor FGF19->FGFR4 Binds (Endocrine Signal) via Portal Vein ERK_pathway ERK1/2 Pathway FGFR4->ERK_pathway Activates CYP7A1_gene CYP7A1 Gene (Transcription) ERK_pathway->CYP7A1_gene Represses BA_synthesis Bile Acid Synthesis CYP7A1_gene->BA_synthesis Cholesterol Cholesterol Cholesterol->CYP7A1_gene Substrate

Caption: The intestinal FXR-FGF19 signaling pathway for feedback inhibition of bile acid synthesis.

This compound's Primary Mechanism of Action

This compound is a potent, selective, and minimally absorbed inhibitor of the Ileal Bile Acid Transporter (IBAT).[6][7][8] IBAT is the primary transporter responsible for the reabsorption of approximately 95% of bile acids from the lumen of the terminal ileum back into the enterohepatic circulation.[7][9] By competitively blocking this transporter, this compound disrupts this cycle.

The direct consequences of IBAT inhibition are:

  • Reduced Bile Acid Reabsorption: Fewer bile acids are returned to the liver via the portal vein.[8]

  • Increased Colonic Bile Acid Concentration: The unabsorbed bile acids pass into the large intestine, where they increase colonic motility and secretion, explaining this compound's efficacy in treating chronic constipation.[7][8]

Elobixibat_MOA Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Secretion Small_Intestine Small Intestine Gallbladder->Small_Intestine Ileum Terminal Ileum Small_Intestine->Ileum Colon Colon Ileum->Colon Unabsorbed BAs IBAT IBAT Ileum->IBAT Feces Fecal Excretion Colon->Feces Portal_Vein Portal Vein (95% Reabsorption) Portal_Vein->Liver This compound This compound This compound->IBAT Inhibits IBAT->Portal_Vein

Caption: this compound's mechanism of action on the enterohepatic circulation of bile acids.

This compound's Indirect Modulation of the FXR-FGF19 Axis

The therapeutic action of this compound creates a state of localized bile acid malabsorption, which directly impacts the intestinal FXR-FGF19 signaling axis. The mechanism is a logical, indirect consequence of IBAT inhibition:

  • Reduced Intestinal FXR Activation: By blocking BA reabsorption, this compound lowers the intracellular concentration of BAs within the ileal enterocytes. This reduction in available ligands leads to decreased activation of intestinal FXR.[2][9]

  • Decreased FGF19 Secretion: With less FXR activation, the transcription of the FGF19 gene is downregulated, resulting in significantly lower levels of FGF19 being secreted into the portal circulation.[2][7][9]

  • Upregulation of Hepatic Bile Acid Synthesis: The diminished FGF19 signal from the intestine relieves the repression on the CYP7A1 gene in the liver.[9] This disinhibition leads to a compensatory, multifold increase in the synthesis of new bile acids from cholesterol to counteract the increased fecal loss.[7][9] This increase in synthesis can be measured by a rise in the serum biomarker 7α-hydroxy-4-cholesten-3-one (C4), a direct intermediate of the CYP7A1-mediated pathway.[7][9]

Elobixibat_FXR_Interaction cluster_action This compound Action cluster_intestine Intestinal Effect (Ileum) cluster_liver Hepatic Consequence This compound This compound IBAT IBAT This compound->IBAT Inhibits BA_Reabsorption Ileal Bile Acid Reabsorption IBAT->BA_Reabsorption Intra_BA Intracellular Bile Acids BA_Reabsorption->Intra_BA Reduces FXR_Activation Intestinal FXR Activation Intra_BA->FXR_Activation Reduces FGF19_Secretion FGF19 Secretion FXR_Activation->FGF19_Secretion Reduces FGF19_Signal FGF19 Signal to Liver FGF19_Secretion->FGF19_Signal Reduces CYP7A1_Repression CYP7A1 Repression FGF19_Signal->CYP7A1_Repression Reduces BA_Synthesis Hepatic Bile Acid Synthesis (↑ C4) CYP7A1_Repression->BA_Synthesis Increases (Disinhibition)

Caption: Logical workflow of this compound's indirect modulation of the FXR-FGF19 signaling axis.

Quantitative Data on this compound's Effects

Clinical studies have quantified the pharmacodynamic effects of this compound on key biomarkers of the FXR-FGF19 axis and bile acid synthesis.

ParameterBaseline Value (Mean ± SD)Value After this compound (Mean ± SD)Percent ChangeReference
Fasting Serum C4 (ng/mL) 11.0 ± 11.235.5 ± 25.8+223%[10]
Fasting Serum FGF19 (pg/mL) 165.7 ± 116.7107.8 ± 73.1-35%[10]
Fecal Total Bile Acids (mg/day) 148.8 ± 121.21045.2 ± 675.2+602%[10]
Serum Total Bile Acids (AUEC₀₋₁₂.₅ ₕ) 16.7 ± 7.9 µmol·h/L13.9 ± 5.6 µmol·h/L-17%[10]

Data from a study in patients with chronic constipation treated with this compound 10 mg/day for 7 days.[10] AUEC₀₋₁₂.₅ ₕ: Area under the effect curve from 0 to 12.5 hours.

These data clearly demonstrate that this compound treatment leads to a significant increase in the bile acid synthesis marker C4 and a corresponding decrease in the FXR-induced repressive hormone FGF19, confirming the proposed mechanism of action.[7][9][10]

Key Experimental Methodologies

The evaluation of this compound's effect on IBAT and FXR signaling relies on several key assays.

In Vitro IBAT Inhibition Assay

This assay directly measures the ability of a compound to inhibit the function of the IBAT protein.

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for the IBAT.

  • General Protocol:

    • Cell Culture: A polarized mammalian cell line (e.g., MDCK-II or Caco-2) stably transfected to express the human IBAT/ASBT protein is cultured on permeable supports (e.g., Transwell inserts) to form a confluent monolayer.[11][12]

    • Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control.[12][13]

    • Substrate Addition: A radiolabeled bile acid substrate, typically [³H]-taurocholic acid, is added to the apical side of the monolayer.[12][13]

    • Uptake Measurement: After a defined incubation period at 37°C, the uptake is stopped by washing with an ice-cold buffer. The cells are then lysed, and the amount of intracellular radioactivity is quantified using a liquid scintillation counter.[12][13]

    • Data Analysis: The percentage of inhibition relative to the vehicle control is calculated for each this compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.[13]

Measurement of Serum FGF19

This immunoassay quantifies the level of the key intestinal hormone that regulates bile acid synthesis.

  • Objective: To measure circulating FGF19 levels in response to this compound treatment.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16]

  • General Protocol:

    • Sample Collection: Fasting blood samples are collected from subjects, and serum is separated and stored frozen.[14][15] Fasting is crucial as FGF19 levels can fluctuate with meals.[14]

    • Assay Performance: The assay is typically performed using a commercial ELISA kit. Briefly, serum samples are added to microplate wells pre-coated with an anti-FGF19 antibody.

    • Detection: A second, enzyme-linked antibody is added, followed by a substrate that produces a colorimetric signal.

    • Quantification: The intensity of the color is measured with a microplate reader and compared to a standard curve to determine the concentration of FGF19 in the sample, typically reported in pg/mL.[15]

Measurement of Serum C4 (7α-hydroxy-4-cholesten-3-one)

This assay provides a direct measure of the rate of hepatic bile acid synthesis.

  • Objective: To quantify the activity of the CYP7A1 enzyme as a marker of bile acid synthesis.

  • Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS).[15][16][17]

  • General Protocol:

    • Sample Collection: Fasting morning blood samples are required, as C4 levels exhibit diurnal variation.[14] Serum is separated and stored.

    • Sample Preparation: Serum samples undergo a protein precipitation and/or liquid-liquid extraction step to isolate the C4 analyte. An internal standard is added for accurate quantification.

    • Chromatographic Separation: The extracted sample is injected into an HPLC system, which separates C4 from other serum components.

    • Mass Spectrometric Detection: The separated analyte enters a tandem mass spectrometer, which provides highly specific and sensitive detection and quantification based on the mass-to-charge ratio of C4 and its fragments.

    • Data Analysis: The concentration is calculated by comparing the analyte's signal to that of the internal standard and a standard curve, typically reported in ng/mL.[15]

Conclusion

This compound does not act as a direct ligand for the Farnesoid X Receptor. Instead, its role in FXR signaling is one of profound, indirect modulation. By inhibiting the ileal bile acid transporter, this compound fundamentally alters the dynamics of the enterohepatic circulation. This leads to a reduction in the activation of intestinal FXR by its natural bile acid ligands. The downstream consequence is a well-documented decrease in the secretion of the inhibitory hormone FGF19, which in turn removes the brake on hepatic CYP7A1 expression. The resulting increase in bile acid synthesis restores homeostasis at the cost of increased fecal bile acid loss. Understanding this intricate, indirect mechanism is crucial for researchers and clinicians working with IBAT inhibitors and studying the broader regulation of metabolic pathways governed by bile acids.

References

In Vitro Assays for Elobixibat Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro assays used to characterize the activity of Elobixibat, a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments aimed at evaluating the efficacy and mechanism of action of this compound and other IBAT inhibitors.

Introduction to this compound and its Mechanism of Action

This compound is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT) or Solute Carrier Family 10 Member 2 (SLC10A2).[1][2][3] By inhibiting IBAT in the terminal ileum, this compound blocks the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[1][2][4] This, in turn, stimulates colonic secretion and motility, resulting in improved bowel function. Due to its localized action in the gut and minimal systemic exposure, this compound offers a targeted therapeutic approach for chronic idiopathic constipation (CIC).[4][5]

Quantitative Analysis of this compound's In Vitro Potency

The primary measure of this compound's activity in vitro is its half-maximal inhibitory concentration (IC50) against the IBAT. This value represents the concentration of this compound required to inhibit 50% of the IBAT-mediated bile acid transport. The IC50 is a key parameter for comparing the potency of different IBAT inhibitors and for understanding the dose-response relationship of this compound.

Parameter Species IC50 Value (nM) Cell Line Reference
IC50Human0.53HEK293[6]
IC50Mouse0.13Not Specified[7]
IC50Canine5.8Not Specified[7]

Table 1: Reported IC50 Values for this compound against the Ileal Bile Acid Transporter (IBAT/ASBT)

Experimental Protocols for Assessing this compound Activity

The cornerstone for evaluating the in vitro activity of this compound is a cell-based bile acid uptake inhibition assay. This assay typically utilizes a mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney II (MDCK-II) cells, that has been stably transfected to express the human IBAT/ASBT (SLC10A2). The fundamental principle of the assay is to measure the uptake of a labeled bile acid substrate, most commonly radiolabeled taurocholic acid ([³H]-TCA), in the presence and absence of the inhibitor.

IBAT/ASBT-Mediated Bile Acid Uptake Inhibition Assay

This assay directly quantifies the inhibitory effect of this compound on the function of the IBAT/ASBT protein. The following protocol is a synthesized methodology based on commonly employed techniques.

Materials:

  • hASBT-transfected HEK293 or MDCK-II cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Transwell inserts (for polarized cell models like MDCK-II)

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Radiolabeled bile acid substrate (e.g., [³H]-taurocholic acid)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Ice-cold Wash Buffer (e.g., DPBS containing 0.2% BSA and 0.5 mM unlabeled taurocholic acid)

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

Experimental Workflow Diagram:

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed hASBT-transfected cells on culture plates or Transwell inserts cell_culture Culture cells to form a confluent monolayer (3-5 days) cell_seeding->cell_culture wash1 Wash cell monolayer with pre-warmed Transport Buffer cell_culture->wash1 pre_incubation Pre-incubate with this compound or vehicle control (15-30 min) wash1->pre_incubation initiate_uptake Add radiolabeled bile acid substrate (+/- this compound) pre_incubation->initiate_uptake incubation Incubate at 37°C (e.g., 10-30 min) initiate_uptake->incubation stop_reaction Wash with ice-cold Wash Buffer to terminate uptake incubation->stop_reaction cell_lysis Lyse cells stop_reaction->cell_lysis quantification Quantify radioactivity by scintillation counting cell_lysis->quantification calculation Calculate percent inhibition relative to vehicle control quantification->calculation dose_response Plot dose-response curve calculation->dose_response ic50 Determine IC50 value dose_response->ic50

Caption: Workflow for the IBAT/ASBT-mediated bile acid uptake inhibition assay.

Detailed Protocol:

  • Cell Culture:

    • Seed the hASBT-transfected cells onto 24-well plates or Transwell inserts at an appropriate density to achieve a confluent monolayer within 3-5 days.

    • Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with pre-warmed (37°C) Transport Buffer.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of this compound in Transport Buffer. Also, prepare a vehicle control (e.g., DMSO in Transport Buffer).

    • Add the this compound dilutions or vehicle control to the apical compartment of the wells.

    • Pre-incubate the cells at 37°C for 15-30 minutes.

  • Initiation of Bile Acid Uptake:

    • Remove the pre-incubation solution.

    • Add fresh, pre-warmed Transport Buffer containing the radiolabeled bile acid substrate (e.g., 5 µM [³H]-taurocholic acid) and the corresponding concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plates at 37°C for a predetermined time (e.g., 10-30 minutes) to allow for bile acid uptake. This incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • To stop the reaction, rapidly aspirate the uptake solution and wash the cell monolayer four times with ice-cold Wash Buffer. The unlabeled taurocholic acid in the wash buffer helps to displace any non-specifically bound radiolabeled substrate.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding Cell Lysis Buffer to each well and incubating for a sufficient time to ensure complete lysis.

    • Transfer the cell lysate to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a background control (e.g., non-transfected cells or incubation at 4°C, representing 100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model using non-linear regression analysis.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is a direct inhibition of the IBAT, which disrupts the enterohepatic circulation of bile acids. This leads to a series of downstream physiological effects that ultimately alleviate constipation.

Mechanism of Action Diagram:

mechanism_of_action cluster_small_intestine Terminal Ileum cluster_colon Colon This compound This compound ibat IBAT/ASBT (SLC10A2) This compound->ibat Inhibits bile_acids_reabsorption Bile Acid Reabsorption ibat->bile_acids_reabsorption Mediates increased_bile_acids Increased Bile Acids in Colon ibat->increased_bile_acids Reduced Reabsorption Leads To bile_acids_lumen Bile Acids in Lumen bile_acids_lumen->ibat Transport colonic_secretion Increased Colonic Secretion (Water & Electrolytes) increased_bile_acids->colonic_secretion colonic_motility Increased Colonic Motility increased_bile_acids->colonic_motility alleviation Alleviation of Constipation colonic_secretion->alleviation colonic_motility->alleviation

Caption: Mechanism of action of this compound in the gastrointestinal tract.

Conclusion

The in vitro evaluation of this compound's activity is centered on a robust and reproducible cell-based bile acid uptake inhibition assay. This technical guide provides a comprehensive framework for understanding and implementing the necessary experimental protocols. By accurately determining the IC50 value and characterizing the inhibitory profile of this compound and other IBAT inhibitors, researchers can gain valuable insights into their therapeutic potential for the treatment of chronic constipation and other related disorders. The provided diagrams and protocols serve as a foundational resource for scientists and professionals in the field of drug discovery and development.

References

Elobixibat's Impact on Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elobixibat, an inhibitor of the ileal bile acid transporter (IBAT), is a novel therapeutic agent for chronic constipation. Its primary mechanism of action involves increasing the concentration of bile acids in the colon, which enhances secretion and motility. This influx of bile acids into the colonic lumen also modulates the gut microbial environment. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the gut microbiota, synthesizing data from key clinical and preclinical studies. The guide details the observed quantitative changes in microbial diversity and composition, outlines the experimental protocols utilized in these studies, and visually represents the key signaling pathways and experimental workflows. The evidence suggests that while this compound significantly alters the bile acid pool, its direct impact on the gut microbiota composition appears to be modest, with more pronounced effects observed in preclinical models.

Introduction

The gut microbiota plays a crucial role in host physiology, including metabolism, immunity, and drug metabolism. The interaction between therapeutic agents and the gut microbiome is a rapidly evolving field of research. This compound's mechanism of action, which directly alters the chemical milieu of the colon by increasing bile acid concentrations, presents a compelling case for investigating its secondary effects on the resident microbial communities. Understanding these interactions is critical for a comprehensive assessment of the drug's efficacy, safety profile, and potential for microbiome-mediated therapeutic effects. This guide aims to provide a detailed technical overview for researchers and professionals in the field.

Quantitative Data on Microbiota and Bile Acid Changes

Short-term treatment with this compound has been shown to induce measurable changes in the fecal bile acid profile and microbial diversity. The following tables summarize the key quantitative findings from a prospective, single-center study in patients with chronic constipation who received 10 mg of this compound daily for two weeks.[1]

Table 1: Fecal Bile Acid Concentrations Before and After this compound Treatment [1]

Bile Acid ComponentPre-treatment (µg/g stool)Post-treatment (µg/g stool)P-value
Total Bile Acids 10.915.00.030
Deoxycholic Acid (DCA) 3.945.020.036

Table 2: Fecal Microbial Diversity Before and After this compound Treatment [1]

Diversity IndexPre-treatmentPost-treatmentP-value
Shannon Index (Value not specified)Significantly decreased< 0.05

It is important to note that while the Shannon diversity index showed a significant decrease, there were no significant changes observed at the phylum and genus levels in this human study.[1] However, a study in a mouse model of nonalcoholic steatohepatitis demonstrated a more pronounced effect, with this compound treatment significantly reducing the proportion of gram-positive bacteria in feces from 33.7% to 5.4%.[2][3]

Experimental Protocols

The following sections detail the typical methodologies employed in clinical studies investigating the impact of this compound on the gut microbiota.

Study Design and Patient Population
  • Study Type: Prospective, single-center, open-label study.

  • Participants: Patients diagnosed with chronic constipation according to the Rome IV criteria.

  • Intervention: Oral administration of this compound (typically 10 mg) once daily for a specified period (e.g., 2 weeks).

  • Data Collection: Fecal samples and clinical data (e.g., bowel movement frequency) are collected at baseline (pre-treatment) and at the end of the treatment period.

Fecal Sample Collection and Storage
  • Patients are provided with stool collection kits and detailed instructions.

  • Samples are collected by the patient and immediately stored at -20°C.

  • Samples are transported to the laboratory on dry ice and stored at -80°C until analysis.

Fecal DNA Extraction (Representative Protocol)

A variety of commercial kits and in-house protocols are available for fecal DNA extraction. The following represents a common workflow:

  • Sample Homogenization: A small amount of frozen stool (e.g., 200 mg) is weighed and homogenized in a lysis buffer containing detergents (e.g., SDS) and enzymes (e.g., lysozyme, proteinase K) to break down bacterial cell walls and host cells.

  • Mechanical Lysis: Bead-beating is employed to physically disrupt microbial cells, particularly gram-positive bacteria, by adding sterile zirconia or silica (B1680970) beads and vortexing vigorously.

  • DNA Purification: The lysate is cleared by centrifugation, and the supernatant containing the DNA is collected. DNA is then purified using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or more commonly, using silica-based spin columns or magnetic beads that selectively bind DNA.

  • Quality Control: The concentration and purity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) by measuring the absorbance at 260 nm and calculating the A260/A280 and A260/A230 ratios. DNA integrity is visualized using agarose (B213101) gel electrophoresis.

16S rRNA Gene Sequencing and Analysis (Representative Protocol)
  • PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified from the extracted fecal DNA using universal primers flanked with adapter sequences for next-generation sequencing.

  • Library Preparation: The PCR products are purified to remove primers and dNTPs. Indexing PCR is then performed to add unique barcodes to each sample, allowing for multiplexing.

  • Sequencing: The pooled and quantified library is sequenced on a platform such as the Illumina MiSeq.

  • Bioinformatic Analysis:

    • Quality Filtering: Raw sequencing reads are demultiplexed and filtered to remove low-quality reads, chimeras, and adapter sequences.

    • OTU Clustering/ASV Inference: High-quality reads are clustered into Operational Taxonomic Units (OTUs) based on a sequence similarity threshold (e.g., 97%) or processed to infer Amplicon Sequence Variants (ASVs).

    • Taxonomic Assignment: Representative sequences from each OTU/ASV are assigned to a taxonomic lineage using a reference database such as Greengenes or SILVA.

    • Diversity Analysis: Alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity) are calculated.

    • Statistical Analysis: Statistical tests are performed to identify significant differences in microbial composition and diversity between pre-treatment and post-treatment groups.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Impact on the Gut

The following diagram illustrates the primary mechanism of this compound and its downstream effects on the colonic environment.

Elobixibat_Mechanism cluster_small_intestine Small Intestine (Ileum) cluster_colon Colon This compound This compound IBAT Ileal Bile Acid Transporter (IBAT) This compound->IBAT Inhibits Enterohepatic_Circulation Enterohepatic Circulation IBAT->Enterohepatic_Circulation Mediates BileAcids_SI Bile Acids BileAcids_SI->IBAT Reabsorption Increased_BA_Colon Increased Colonic Bile Acids BileAcids_SI->Increased_BA_Colon Increased Influx Gut_Microbiota Gut Microbiota Increased_BA_Colon->Gut_Microbiota Modulates Environment Secretion_Motility Increased Secretion & Motility Increased_BA_Colon->Secretion_Motility Stimulates

Caption: Mechanism of action of this compound.

Bile Acid-Microbiota-Host Signaling

The increased concentration of bile acids in the colon can influence host signaling through microbial metabolism and direct interaction with host receptors.

Bile_Acid_Signaling Primary_BA Primary Bile Acids (e.g., Cholic Acid) Gut_Microbiota Gut Microbiota (e.g., Clostridium) Primary_BA->Gut_Microbiota Metabolism Secondary_BA Secondary Bile Acids (e.g., Deoxycholic Acid) Gut_Microbiota->Secondary_BA Host_Receptors Host Receptors (e.g., FXR, TGR5) Secondary_BA->Host_Receptors Activation Gene_Expression Altered Gene Expression (Metabolism, Inflammation) Host_Receptors->Gene_Expression

Caption: Bile acid signaling involving the gut microbiota.

Experimental Workflow for Microbiota Analysis

The following diagram outlines the typical experimental workflow for analyzing the impact of this compound on the gut microbiota.

Experimental_Workflow start Patient Recruitment (Chronic Constipation) baseline Baseline Fecal Sample Collection start->baseline treatment This compound Treatment (e.g., 10mg/day for 2 weeks) baseline->treatment dna_extraction Fecal DNA Extraction baseline->dna_extraction post_treatment Post-Treatment Fecal Sample Collection treatment->post_treatment post_treatment->dna_extraction seq 16S rRNA Gene Sequencing dna_extraction->seq analysis Bioinformatic & Statistical Analysis seq->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for gut microbiota analysis.

Discussion and Future Directions

The current body of evidence indicates that this compound's primary therapeutic effect in chronic constipation is driven by the direct secretagogue and pro-motility actions of increased colonic bile acids. The observed changes in the gut microbiota, particularly in human studies, appear to be a secondary consequence of the altered luminal environment. The decrease in alpha diversity, without significant shifts at higher taxonomic levels, suggests a subtle remodeling of the microbial community rather than a drastic dysbiosis.

Future research should focus on several key areas:

  • Long-term Studies: The impact of long-term this compound administration on the gut microbiota is currently unknown. Longitudinal studies are needed to assess the stability of the observed microbial changes and their potential clinical implications.

  • Functional Metagenomics and Metabolomics: While 16S rRNA gene sequencing provides taxonomic information, it does not reveal the functional capacity of the microbiota. Shotgun metagenomic sequencing and metabolomic analyses would provide a more comprehensive understanding of how this compound-induced changes in bile acids affect microbial gene expression and metabolic output.

  • Specific Microbial Species: Although broad taxonomic changes may be minimal, it is possible that this compound influences the abundance of specific bacterial species that play a key role in bile acid metabolism. Deeper sequencing and more targeted analyses could elucidate these relationships.

  • Host-Microbe Interactions: Further investigation is warranted to understand how the interplay between this compound, bile acids, and the microbiota influences host signaling pathways related to inflammation, metabolism, and gut barrier function.

Conclusion

This compound significantly alters the fecal bile acid profile, leading to an increase in total bile acids and deoxycholic acid. This altered chemical environment in the colon is associated with a modest decrease in fecal microbial diversity in humans, with more substantial changes observed in preclinical models. The clinical efficacy of this compound in treating chronic constipation is primarily attributed to the direct effects of bile acids on the colonic mucosa. The long-term consequences of this compound-induced microbial shifts and their potential contribution to the drug's overall therapeutic profile and safety remain an important area for future investigation. This technical guide provides a foundational understanding for researchers and drug development professionals working to further unravel the complex interactions between this compound and the gut microbiome.

References

The role of Elobixibat in treating chronic idiopathic constipation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic idiopathic constipation (CIC) is a prevalent and often bothersome functional gastrointestinal disorder characterized by infrequent, difficult, or incomplete defecation. Elobixibat, a first-in-class, minimally absorbed ileal bile acid transporter (IBAT) inhibitor, represents a novel therapeutic approach for the management of CIC. By selectively inhibiting the reabsorption of bile acids in the terminal ileum, this compound increases the concentration of bile acids in the colon.[1][2] This elevated concentration enhances colonic secretion and motility, addressing the underlying pathophysiology of constipation.[3][4] This technical guide provides a comprehensive overview of the mechanism of action, clinical pharmacology, efficacy, and safety of this compound in the treatment of CIC, with a focus on quantitative data from pivotal clinical trials and detailed experimental methodologies.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a potent and selective partial inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] IBAT is the primary mechanism for the reabsorption of bile acids from the small intestine into the enterohepatic circulation.[2] By inhibiting IBAT, this compound reduces the reabsorption of bile acids, leading to an increased concentration of bile acids flowing into the colon.[1]

The increased colonic bile acid concentration results in a dual action:

  • Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colonic lumen. This increased fluid content softens the stool and facilitates its passage.[1]

  • Enhancement of Colonic Motility: Bile acids also stimulate colonic motility, including high-amplitude propagating contractions, which helps to propel stool through the colon.[2][4]

Secondary to the inhibition of bile acid reabsorption, there is a compensatory increase in the synthesis of bile acids from cholesterol in the liver.[2]

Signaling Pathway of this compound's Action

Elobixibat_Mechanism cluster_lumen Small Intestine Lumen cluster_enterocyte Ileal Enterocyte cluster_colon Colon Lumen This compound This compound IBAT IBAT (ASBT) This compound->IBAT Inhibits BileAcids_Lumen Bile Acids BileAcids_Lumen->IBAT Blocks Reabsorption Increased_BAs Increased Bile Acids BileAcids_Lumen->Increased_BAs Increased Flow Increased_Secretion Increased Water and Electrolyte Secretion Increased_BAs->Increased_Secretion Stimulates Increased_Motility Increased Colonic Motility Increased_BAs->Increased_Motility Stimulates Stool_Softening Softer Stool Increased_Secretion->Stool_Softening Improved_Defecation Relief of Constipation Increased_Motility->Improved_Defecation Stool_Softening->Improved_Defecation

Caption: Mechanism of action of this compound in the gastrointestinal tract.

Clinical Pharmacology

This compound is minimally absorbed into the systemic circulation, acting locally within the gastrointestinal tract.[1] This localized action is a key feature, as it minimizes the potential for systemic side effects.[1] Pharmacodynamic studies have demonstrated that this compound accelerates colonic transit, increases stool frequency, and results in a looser stool consistency.[5] The median time to the first spontaneous bowel movement (SBM) after administration is approximately 5 hours.[6][7]

Clinical Efficacy

The efficacy of this compound in treating CIC has been established in several randomized, double-blind, placebo-controlled clinical trials. The primary endpoints in these trials typically focus on the improvement in the frequency of SBMs and complete spontaneous bowel movements (CSBMs).

Table 1: Summary of Efficacy Data from Key Phase 3 Clinical Trials
EndpointThis compound (10 mg/day)Placebop-valueReference
Change from Baseline in Weekly SBMs (Week 1)
Japanese Phase 3 Trial6.4 (LS Mean)1.7 (LS Mean)<0.0001[8]
Indian Phase 3 Trial3.83 (LS Mean)2.68 (LS Mean)0.008[9]
CSBM Responder Rate
Indian Phase 3 Trial (2 weeks)49.33%26.76%0.005[9]
Median Time to First SBM
Post-marketing Surveillance~5 hoursN/AN/A[6][7]
Indian Phase 3 Trial11 hours 26 minutes22 hours 30 minutesN/A[9]
Change in Bristol Stool Form Scale (BSFS) Score
Post-marketing Surveillance (at Week 2)Increase to 3.8 (from 2.3 at baseline)N/A<0.001[6][7]

LS Mean: Least Squares Mean

Safety and Tolerability

This compound is generally well-tolerated. The most common adverse drug reactions (ADRs) are gastrointestinal in nature and are typically mild to moderate in severity.[8]

Table 2: Common Adverse Drug Reactions (ADRs) in Clinical Trials
Adverse Drug ReactionThis compound (10 mg/day)PlaceboReference
Abdominal Pain7.89% - 19%2% - 4.05%[6][8][9]
Diarrhea2.19% - 13%0%[6][7][8]
Abdominal Distension3.95%4.05%[9]

Long-term studies of up to 52 weeks have confirmed the sustained safety and tolerability of this compound.[8][10]

Experimental Protocols: A Representative Phase 3 Clinical Trial

This section outlines a typical experimental protocol for a randomized, double-blind, placebo-controlled, parallel-group Phase 3 clinical trial designed to evaluate the efficacy and safety of this compound for CIC.

Study Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study. The study typically consists of a 2-week run-in period, a 2 to 12-week treatment period, and a follow-up period.[8][11]

Typical Clinical Trial Workflow

Clinical_Trial_Workflow cluster_groups Screening Screening (Inclusion/Exclusion Criteria) RunIn 2-Week Run-in Period (Baseline Data Collection) Screening->RunIn Randomization Randomization (1:1) RunIn->Randomization Elobixibat_Arm This compound Arm Randomization->Elobixibat_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment Treatment Period (this compound or Placebo) FollowUp Follow-up Period Treatment->FollowUp Elobixibat_Arm->Treatment Placebo_Arm->Treatment

Caption: A typical workflow for a randomized controlled trial of this compound.

Patient Population

Inclusion Criteria:

  • Male or female patients aged 20-80 years.[8]

  • Diagnosis of chronic constipation according to Rome III or Rome IV criteria for at least 6 months.[8][11]

  • Fewer than three SBMs per week on average.[8]

Exclusion Criteria:

  • Structural or metabolic diseases that could cause constipation.

  • History of major gastrointestinal surgery.

  • Concomitant use of medications known to affect gastrointestinal motility.

Intervention
  • Investigational Drug: this compound (e.g., 10 mg) administered orally once daily before breakfast.[8]

  • Control: Matching placebo administered orally once daily before breakfast.[8]

Outcome Measures

Primary Efficacy Endpoint:

  • Change from baseline in the weekly frequency of SBMs during the first week of treatment.[8]

Secondary Efficacy Endpoints:

  • Change from baseline in the weekly frequency of CSBMs.

  • Proportion of patients who are CSBM responders (e.g., ≥3 CSBMs per week and an increase of ≥1 CSBM per week from baseline).

  • Time to first SBM.

  • Change from baseline in stool consistency as assessed by the Bristol Stool Form Scale (BSFS).

  • Patient-reported outcomes (PROs) assessing symptoms such as straining, bloating, and abdominal discomfort.

Safety Endpoints:

  • Incidence and severity of adverse events (AEs).

  • Clinically significant changes in vital signs, physical examinations, and clinical laboratory parameters.

Data Collection and Analysis

Patients typically record their bowel movements, stool consistency, and other symptoms in a daily electronic diary. Efficacy analyses are usually performed on the modified intention-to-treat (mITT) population. Statistical methods such as analysis of covariance (ANCOVA) are often used to compare the treatment groups.[8]

Conclusion

This compound, with its novel mechanism of action as an IBAT inhibitor, offers an effective and well-tolerated treatment option for patients with chronic idiopathic constipation. Its localized action in the gastrointestinal tract minimizes systemic side effects, and its dual effect on colonic secretion and motility addresses key pathophysiological aspects of CIC. The robust clinical trial data supporting its efficacy and safety make it a valuable addition to the therapeutic armamentarium for this common and often challenging condition. Further research may explore its utility in specific subpopulations of CIC patients and its long-term impact on quality of life.

References

Elobixibat for Non-Alcoholic Steatohepatitis (NASH): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NASH has presented significant challenges to drug development. Elobixibat, an inhibitor of the ileal bile acid transporter (IBAT), has been investigated as a potential therapeutic agent for NASH. By modulating the enterohepatic circulation of bile acids, this compound influences key signaling pathways implicated in lipid metabolism, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the preclinical and clinical evidence for this compound in the context of NASH, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms.

Introduction: The Rationale for Targeting the Ileal Bile Acid Transporter in NASH

Bile acids, primarily known for their role in dietary lipid absorption, are now recognized as crucial signaling molecules that regulate a wide range of metabolic processes.[1][2] The enterohepatic circulation, a process involving bile acid synthesis in the liver, secretion into the intestine, and reabsorption in the terminal ileum, is tightly regulated.[1][2][3] The ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2), is the primary protein responsible for the reabsorption of approximately 95% of bile acids from the intestine.[1][3][4]

Inhibition of IBAT presents a compelling therapeutic strategy for NASH. By blocking bile acid reabsorption, IBAT inhibitors like this compound increase the concentration of bile acids in the colon.[5] This has several downstream effects, including:

  • Modulation of Farnesoid X Receptor (FXR) Signaling: Reduced bile acid return to the liver and altered intestinal bile acid composition can modulate the activity of FXR, a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[4][6]

  • Alteration of the Gut Microbiome: Increased colonic bile acids can influence the composition and function of the gut microbiota, which is known to play a role in the pathogenesis of NASH.[3][7]

  • Systemic Metabolic Effects: Changes in bile acid signaling can lead to systemic effects on lipid and glucose homeostasis.[8]

This compound is a minimally absorbed, orally administered IBAT inhibitor.[5][9] Its localized action in the gut makes it an attractive candidate for metabolic diseases with a gut-liver axis component, such as NASH.[7][9]

Mechanism of Action of this compound

This compound's primary mechanism of action is the potent and selective inhibition of IBAT in the terminal ileum.[5] This interruption of the enterohepatic circulation of bile acids initiates a cascade of physiological responses.

Signaling Pathway

The inhibition of IBAT by this compound leads to a decrease in the return of bile acids to the liver via the portal circulation. This reduction in hepatic bile acid levels relieves the negative feedback inhibition on bile acid synthesis, primarily mediated by the farnesoid X receptor (FXR). In the liver, FXR activation by bile acids normally induces the expression of the small heterodimer partner (SHP), which in turn represses the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.

In the intestine, reduced bile acid uptake by enterocytes leads to decreased activation of intestinal FXR. This results in lower production and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), a hormone that travels to the liver and signals through the FGFR4/β-Klotho receptor complex to suppress CYP7A1 expression.[4][10][11] The dual effect of reduced hepatic FXR activation and decreased intestinal FGF19 signaling leads to a robust upregulation of bile acid synthesis from cholesterol.

Elobixibat_Mechanism_of_Action This compound This compound IBAT IBAT (ASBT) This compound->IBAT Inhibits BileAcids_Colon Increased Colonic Bile Acids BileAcids_Intestine Bile Acids BileAcids_Intestine->IBAT Reabsorption FXR_Intestine FXR BileAcids_Intestine->FXR_Intestine Activates BileAcids_Intestine->BileAcids_Colon Increased Excretion FGF19 FGF19 FXR_Intestine->FGF19 Induces FGFR4_bKlotho FGFR4/β-Klotho FGF19->FGFR4_bKlotho Activates Cholesterol Cholesterol BileAcids_Liver Bile Acids Cholesterol->BileAcids_Liver Synthesis CYP7A1 CYP7A1 CYP7A1->BileAcids_Liver Upregulated Synthesis FXR_Liver FXR BileAcids_Liver->FXR_Liver Activates SHP SHP FXR_Liver->SHP Induces SHP->CYP7A1 Inhibits FGFR4_bKlotho->CYP7A1 Inhibits

Caption: this compound's mechanism of action in the gut-liver axis.

Preclinical Evidence in NASH Models

The therapeutic potential of this compound in NASH has been evaluated in rodent models that recapitulate key features of the human disease.

Experimental Protocol: Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model

A commonly used model to induce NASH in mice involves feeding a diet deficient in methionine and choline.[7][8][12]

  • Animal Model: Male C57BL/6N mice are typically used.[7]

  • Diet: A methionine and choline-deficient (MCD) diet is provided to induce NASH. A standard diet is used for the control group.[7] The duration of the diet to establish NASH is typically 8 weeks.[7]

  • Treatment: this compound is administered by oral gavage. In one study, a dose was administered 5 days a week for 4 weeks.[7]

  • Assessments:

    • Liver Histopathology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome to evaluate fibrosis. The NAFLD Activity Score (NAS) is often used for semi-quantitative evaluation.

    • Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and bile acids are measured.[7]

    • Gene Expression Analysis: Hepatic and mesenteric lymph node (MLN) expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and pro-fibrotic markers (e.g., TGF-β) is quantified using real-time PCR.[6]

    • Intestinal Integrity: The expression of tight junction proteins (e.g., claudin-1) in the intestine is assessed by Western blot or immunohistochemistry.[7]

    • Gut Microbiome Analysis: Fecal samples are collected, and the composition of the gut microbiota is analyzed by 16S rRNA gene sequencing.[7]

Summary of Preclinical Findings

Preclinical studies have demonstrated that this compound ameliorates multiple features of NASH in mouse models.

ParameterFindingReference
Liver Histology Reduced hepatic fibrosis and inflammatory cell infiltration.[7]
Ameliorated liver inflammation and fibrosis.[7]
Biochemical Markers Reduced serum bile acid concentrations.[7]
Increased fecal bile acid concentrations.[7]
Reduced serum aspartate transaminase (AST) activity.[7]
Inflammatory Markers Reduced expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the liver and mesenteric lymph nodes.[6][7]
Reduced expression of transforming growth factor-β (TGF-β) in the liver.[7]
Intestinal Health Normalized intestinal tight junction protein levels.[7]
Gut Microbiome Normalized the composition of the intestinal microbiota, including a decrease in Enterobacteriaceae and an increase in Lachnospiraceae and Ruminococcaceae.[7]
Hepatocellular Carcinoma In a diethylnitrosamine-induced and choline-deficient high-fat diet model, this compound treatment resulted in fewer liver tumors.[3]

Clinical Investigation in NAFLD/NASH

This compound has been evaluated in a Phase 2 clinical trial for the treatment of NAFLD and NASH.

Experimental Protocol: Phase 2, Randomized, Double-Blind, Placebo-Controlled Study (NCT04006145)

This study was designed to assess the efficacy and safety of this compound in adults with NAFLD or NASH.[1][13][14]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][13]

  • Participant Population: 47 adult patients with biopsy-confirmed NASH or a diagnosis of NAFLD/NASH based on metabolic syndrome criteria.[2][13] Key inclusion criteria included a screening MRI-PDFF of ≥10% liver steatosis and elevated LDL-C.[13][14]

  • Intervention: this compound 5 mg administered orally once daily for 16 weeks, or a matching placebo.[2][13]

  • Primary Endpoint: Change from baseline in serum low-density lipoprotein cholesterol (LDL-C) at Week 16.[1][13]

  • Secondary and Exploratory Endpoints:

    • Change in liver fat content as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).[2][13]

    • Changes in serum levels of ALT and AST.[2][13]

    • Measures of glucose and insulin (B600854) homeostasis.[2]

    • Biomarkers of inflammation and fibrosis.[2]

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (16 Weeks) cluster_assessment Endpoint Assessment (Week 16) Screening Patient Screening (NASH/NAFLD Diagnosis, MRI-PDFF ≥10%, High LDL-C) Randomization Randomization (1:1) Screening->Randomization Elobixibat_Arm This compound 5 mg Once Daily Randomization->Elobixibat_Arm Placebo_Arm Placebo Once Daily Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint: Change in LDL-C Elobixibat_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Change in Liver Fat (MRI-PDFF), ALT, AST Elobixibat_Arm->Secondary_Endpoints Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoints

Caption: Workflow of the Phase 2 clinical trial of this compound in NASH/NAFLD.
Summary of Clinical Findings

The Phase 2 trial yielded mixed results, ultimately leading to the discontinuation of this compound's development for NASH.[2][15]

EndpointThis compound GroupPlacebo Groupp-valueReference
Primary Endpoint
Change in LDL-C-20.5 mg/dL-11.1 mg/dL<0.022[1][2]
Secondary Endpoints
Change in Liver Fat (MRI-PDFF)-2.6%Not ReportedNot Significant[1][2]
Change in ALTNo meaningful changeNo meaningful changeNot Significant[1][2]
Safety and Tolerability
Adverse EventsIncidence similar to placeboIncidence similar to this compound-[1][2]
Diarrhea3 out of 23 patients (mild to moderate, transient)Not Reported-[1][2]
Serious Adverse EventsNoneNone-[1][2]

While the study met its primary endpoint of significantly reducing LDL-C, it did not demonstrate a meaningful improvement in key markers of NASH, such as liver fat content and liver enzymes.[1][2] Consequently, further development of this compound for this indication was halted.[2][15]

Discussion and Future Perspectives

The investigation of this compound for NASH highlights the complexity of targeting this multifactorial disease. The preclinical data provided a strong rationale for its use, demonstrating beneficial effects on liver histology, inflammation, and the gut microbiome in animal models.[6][7] However, these promising preclinical findings did not translate into significant efficacy on key NASH-related endpoints in the subsequent Phase 2 clinical trial, despite achieving the primary endpoint of LDL-C reduction.[1][2]

Several factors could contribute to this discrepancy:

  • Choice of Animal Model: The MCD diet model, while effective at inducing steatohepatitis and fibrosis, does not fully recapitulate the metabolic syndrome context of human NASH.

  • Dosage and Treatment Duration: The dose and duration of this compound treatment in the clinical trial may not have been optimal to elicit significant changes in liver pathology.

  • Patient Population: The heterogeneity of the NASH patient population could have influenced the trial outcomes.

Although the development of this compound for NASH has been discontinued, the exploration of IBAT inhibition as a therapeutic strategy remains an area of interest. The modulation of bile acid signaling and the gut-liver axis continues to be a promising avenue for the treatment of metabolic diseases. Future research in this area may focus on:

  • Combination Therapies: Combining IBAT inhibitors with other agents that target different aspects of NASH pathophysiology.

  • Next-Generation IBAT Inhibitors: Developing novel IBAT inhibitors with different pharmacokinetic or pharmacodynamic profiles.

  • Patient Stratification: Identifying subgroups of NASH patients who are more likely to respond to IBAT inhibition.

Conclusion

This compound, an ileal bile acid transporter inhibitor, has been investigated as a potential treatment for NASH based on a strong preclinical rationale. While it demonstrated favorable effects in animal models, a Phase 2 clinical trial did not show significant improvement in key markers of NASH, leading to the discontinuation of its development for this indication. The study of this compound in NASH has provided valuable insights into the challenges of translating preclinical findings to clinical efficacy in this complex disease and underscores the importance of continued research into the role of bile acid signaling in metabolic disorders.

References

Elobixibat and the New Frontier of IBAT Inhibition in Pediatric Cholestatic Liver Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pediatric cholestatic liver diseases, a group of rare and severe disorders characterized by impaired bile flow, present a significant therapeutic challenge, often leading to debilitating pruritus, progressive liver damage, and the need for liver transplantation. The emergence of ileal bile acid transporter (IBAT) inhibitors marks a paradigm shift in the management of these conditions. This technical guide provides an in-depth overview of the mechanism of action, clinical data, and future potential of IBAT inhibitors, with a specific focus on elobixibat and its analogues, for the treatment of pediatric cholestatic liver diseases such as Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC). While clinical trial data for this compound in this specific pediatric population remains limited, the extensive evidence from trials of other IBAT inhibitors, such as odevixibat (B1663563) and maralixibat, provides a strong rationale for its potential efficacy and a roadmap for future research and development.

The Pathophysiology of Cholestasis and the Role of the Ileal Bile Acid Transporter

Cholestatic liver diseases are characterized by the accumulation of bile acids within the liver and systemic circulation.[1] This buildup is cytotoxic to hepatocytes, leading to inflammation, fibrosis, and eventual cirrhosis.[1] The enterohepatic circulation is a highly efficient process that recycles approximately 95% of bile acids from the terminal ileum back to the liver via the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[2][3] By inhibiting IBAT, the enterohepatic circulation of bile acids is interrupted, leading to increased fecal excretion of bile acids and a reduction in the total bile acid pool, thereby alleviating the cholestatic burden on the liver.[4][5]

Signaling Pathway of Bile Acid Homeostasis

The regulation of bile acid synthesis and transport is a complex process involving multiple signaling pathways. A key pathway involves the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids.

Bile_Acid_Homeostasis cluster_liver Hepatocyte cluster_intestine Enterocyte (Ileum) cluster_colon Colon Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Rate-limiting step Primary Bile Acids Primary Bile Acids CYP7A1->Primary Bile Acids Bile Canaliculus Bile Canaliculus Primary Bile Acids->Bile Canaliculus Secretion FXR_liver FXR SHP SHP FXR_liver->SHP Induces SHP->CYP7A1 Inhibits IBAT IBAT/ASBT Portal Vein Portal Vein IBAT->Portal Vein Bile Acids_lumen Bile Acids in Lumen Bile Acids_lumen->IBAT Reabsorption FXR_intestine FXR Bile Acids_lumen->FXR_intestine Activates Fecal Excretion Fecal Excretion Bile Acids_lumen->Fecal Excretion Increased with IBAT inhibition FGF19 FGF19 FXR_intestine->FGF19 Induces FGF19->Portal Vein Portal Vein->FXR_liver Bile Acids return FGF19_receptor FGFR4 Portal Vein->FGF19_receptor FGF19 travels FGF19_receptor->CYP7A1 Inhibits This compound This compound (IBAT Inhibitor) This compound->IBAT Inhibits Elobixibat_MOA Oral Administration Oral Administration This compound This compound Oral Administration->this compound IBAT_Inhibition IBAT Inhibition in Terminal Ileum This compound->IBAT_Inhibition Decreased_BA_Reabsorption Decreased Bile Acid Reabsorption IBAT_Inhibition->Decreased_BA_Reabsorption Increased_Fecal_BA Increased Fecal Bile Acid Excretion Decreased_BA_Reabsorption->Increased_Fecal_BA Decreased_BA_Pool Decreased Total Bile Acid Pool Increased_Fecal_BA->Decreased_BA_Pool Reduced_Liver_BA Reduced Hepatic Bile Acid Concentration Decreased_BA_Pool->Reduced_Liver_BA Reduced_Serum_BA Reduced Serum Bile Acid Concentration Decreased_BA_Pool->Reduced_Serum_BA Alleviation_of_Cholestasis Alleviation of Cholestasis Reduced_Liver_BA->Alleviation_of_Cholestasis Reduced_Pruritus Reduced Pruritus Reduced_Serum_BA->Reduced_Pruritus Improved_Liver_Function Potential for Improved Liver Function Alleviation_of_Cholestasis->Improved_Liver_Function Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - Pruritus Scores (e.g., ItchRO) - Serum Bile Acids (sBA) - Liver Function Tests (LFTs) - Quality of Life (QoL) Questionnaires Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm This compound Treatment (Dose Escalation or Fixed Dose) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 24 weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_Up Regular Follow-up Visits - Monitor AEs - Assess Efficacy Endpoints Treatment_Period->Follow_Up Primary_Endpoint Primary Endpoint Assessment (e.g., Change in Pruritus Score) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment - sBA reduction - LFT changes - QoL improvement Primary_Endpoint->Secondary_Endpoints Long_Term_Extension Open-Label Long-Term Extension Study Secondary_Endpoints->Long_Term_Extension

References

Methodological & Application

Application Notes and Protocols: Elobixibat Dosage and Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of elobixibat in murine models, including its mechanism of action, established dosages, and detailed experimental protocols. This document is intended to guide researchers in designing and executing preclinical studies involving this compound.

Introduction

This compound is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By acting locally in the distal ileum, this compound partially inhibits the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[3][4] This, in turn, stimulates colonic secretion and motility, making it an effective treatment for chronic constipation.[1][5] Its localized action in the gastrointestinal tract minimizes systemic exposure and associated side effects.[3][4]

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of the IBAT in the terminal ileum. This interruption of the enterohepatic circulation of bile acids results in two key physiological responses:

  • Increased Colonic Bile Acids: Reduced reabsorption leads to higher concentrations of bile acids entering the colon. Bile acids act as natural secretagogues and prokinetics, stimulating fluid secretion and increasing colonic motility.[1][3]

  • Upregulation of Hepatic Bile Acid Synthesis: The decrease in bile acid return to the liver reduces farnesoid X receptor (FXR) activation, which in turn upregulates the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[4]

This dual action not only alleviates constipation but can also lead to a reduction in serum low-density lipoprotein (LDL) cholesterol.[6][7]

elobixibat_mechanism cluster_0 Hepatocyte cluster_1 Intestinal Lumen (Colon) Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Upregulation BileAcids_Hep Bile Acids CYP7A1->BileAcids_Hep IBAT IBAT BileAcids_Hep->IBAT Enterohepatic Circulation BileAcids_Colon Increased Bile Acids Secretion Increased Fluid Secretion BileAcids_Colon->Secretion Motility Increased Motility BileAcids_Colon->Motility IBAT->Cholesterol Negative Feedback (Reduced) IBAT->BileAcids_Colon Reduced Reabsorption This compound This compound This compound->IBAT Inhibits

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data Presentation

The following tables summarize the reported dosages and effects of this compound in murine models.

Table 1: this compound Dosage in Murine Models

Mouse StrainDosageAdministration RouteFrequencyStudy FocusReference
C57BL/6J10 mg/kg/dayOral (mixed with diet)Once dailyMetabolic dysfunction-associated steatotic liver disease[8]
C57BL/6J0.27 mg/kg/dayOral (mixed with diet)Once dailyNonalcoholic steatohepatitis and liver tumors[9]
ApoE knockout C57BL/60.109, 0.435, 1.7 mg/kgOralSingle doseBile acid absorption inhibition[10][11]

Table 2: Pharmacodynamic Effects of this compound in Mice

ParameterDosageObservationReference
Bile Acid Reabsorption Inhibition (ED50)0.274 mg/kg50% effective dose for inhibiting bile acid absorption.[10][11]
Bile Acid Reabsorption Inhibition0.109 mg/kg36% inhibition.[10]
0.435 mg/kg59% inhibition.[10]
1.7 mg/kg70% inhibition at 0.5 and 3 hours post-dose; 31% at 8 hours.[10]
Fecal Parameters (in a MASH model)10 mg/kg/day1.8-fold increase in the number of feces and 1.6-fold increase in fecal water content compared to the MASH group.[8]
Plasma Bile Acids (in a MASH model)10 mg/kg/day45% reduction in total plasma bile acids and 61% reduction in primary plasma bile acids.[8]

Experimental Protocols

The following are generalized protocols for the oral administration of this compound to murine models based on published studies and standard laboratory practices.

Materials
  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Scale for weighing animals

  • Standard rodent chow or specialized diet

  • Metabolic cages (for fecal and urine collection)

Protocol 1: Oral Gavage Administration

This protocol is suitable for studies requiring precise, single-dose, or short-term administration.

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose). Vortex or sonicate as needed to ensure uniform suspension. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

  • Animal Handling and Dosing:

    • Weigh each mouse immediately before dosing to calculate the exact volume of the suspension to be administered.

    • Gently restrain the mouse.

    • Insert the ball-tipped gavage needle orally, passing it along the roof of the mouth and down the esophagus into the stomach.

    • Slowly administer the calculated volume of the this compound suspension.

    • Carefully remove the gavage needle.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Post-Administration Monitoring:

    • Monitor the animals for changes in behavior, food and water intake, and body weight.

    • For constipation models, monitor fecal output (pellet number, weight, and water content).

    • At the end of the study, collect blood and tissue samples as required for analysis.

Protocol 2: Administration via Medicated Diet

This protocol is suitable for long-term studies.

  • Preparation of Medicated Diet:

    • Calculate the amount of this compound needed based on the target daily dose and the estimated daily food consumption of the mice (typically 3-5 g/day for an adult mouse).

    • Thoroughly mix the calculated amount of this compound with the powdered rodent chow to ensure a homogenous distribution. A serial dilution method with a small amount of the diet before mixing with the bulk is recommended.

    • The diet can be provided as a powder or re-pelleted.

  • Animal Acclimation and Study Initiation:

    • Acclimate the mice to the powdered or pelleted control diet for several days before introducing the medicated diet.

    • Provide the medicated diet and water ad libitum.

    • Replace the medicated diet every 1-2 days to maintain freshness.

  • Monitoring and Data Collection:

    • Measure food intake daily or several times a week to monitor the actual drug intake.

    • Monitor body weight and general health status regularly.

    • Collect fecal samples for analysis of bile acids or other relevant markers.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Collection cluster_analysis Analysis Animal_Acclimation Animal Acclimation Group_Allocation Random Group Allocation Animal_Acclimation->Group_Allocation Dose_Prep This compound Formulation (Suspension or Medicated Diet) Group_Allocation->Dose_Prep Dosing Oral Administration (Gavage or Diet) Dose_Prep->Dosing Health_Monitoring Monitor Health & Body Weight Dosing->Health_Monitoring Fecal_Collection Fecal Sample Collection Health_Monitoring->Fecal_Collection Blood_Collection Blood/Tissue Collection (Endpoint) Fecal_Collection->Blood_Collection Data_Analysis Data Analysis (e.g., Bile Acids, Gene Expression) Blood_Collection->Data_Analysis

Caption: General experimental workflow for this compound studies in mice.

Conclusion

This compound serves as a valuable tool for studying the role of bile acid signaling in gastrointestinal physiology and metabolic diseases in murine models. The provided dosages and protocols offer a starting point for designing robust preclinical studies. Researchers should optimize these protocols based on their specific experimental goals and animal models. Careful monitoring of the animals is crucial to ensure their welfare and the validity of the experimental results.

References

Application Note: Protocol for Elobixibat Solution Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elobixibat is a highly potent, orally active, and minimally absorbed inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT or SLC10A2).[1][2][3] By inhibiting IBAT in the terminal ileum, this compound blocks the reabsorption of bile acids, thereby increasing their concentration in the colon.[1][4] This localized action stimulates colonic secretion and motility, making this compound an effective therapeutic agent for chronic idiopathic constipation.[1][5] In a research context, it is a valuable tool for studying the enterohepatic circulation of bile acids and its impact on various physiological processes, including lipid metabolism and gastrointestinal function.[4][6] In vitro studies using cell lines like HEK293 have been instrumental in characterizing its high potency and selectivity for the human IBAT.[4]

This document provides a detailed protocol for the preparation of this compound solutions for use in cell culture applications.

This compound Properties and Storage

A summary of this compound's chemical properties, solubility, in vitro activity, and storage recommendations is provided below.

ParameterValueReference(s)
Molecular Formula C₃₆H₄₅N₃O₇S₂[2]
Molar Mass 695.89 g/mol [2]
Appearance White to off-white powder[7]
IC₅₀ (human IBAT) 0.53 nM (in transfected HEK293 cells)[4][8][9]
Solubility DMSO: Solubility reports vary significantly, from 1 mg/mL to 225 mg/mL. Sonication is recommended to aid dissolution. A 10 mM stock solution is achievable.[7][10]
Methanol: 5 mg/mL[7]
Storage (Powder) Store at -20°C for up to 3 years. Protect from light and moisture.[7][10]
Storage (Stock Solution) Store in aliquots at -80°C for 6-12 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles.[8][10]

Mechanism of Action: IBAT Inhibition

This compound's primary mechanism involves the inhibition of the Ileal Bile Acid Transporter (IBAT), disrupting the normal enterohepatic circulation. This leads to increased bile acid levels in the colon, which in turn stimulates secretion and motility. A secondary effect is the upregulation of hepatic bile acid synthesis from cholesterol to compensate for the reduced return, which can lead to a decrease in serum LDL cholesterol.[4]

Elobixibat_MoA This compound Mechanism of Action cluster_System cluster_Liver Hepatocyte cluster_Gut GI Tract Cholesterol Cholesterol BAsyn Bile Acid Synthesis (CYP7A1) Cholesterol->BAsyn BA_Liver Bile Acids BAsyn->BA_Liver FXR_L FXR BA_Liver->FXR_L activates BA_Gut Bile Acids in Gut Lumen BA_Liver->BA_Gut Secretion into gut FXR_L->BAsyn inhibits Ileum Terminal Ileum IBAT IBAT Transporter IBAT->BA_Liver Reabsorption (~95%) (Enterohepatic Circulation) Colon Colon Colon_Effects Therapeutic Effect (Laxation) Colon->Colon_Effects Stimulates Secretion & Motility BA_Gut->Colon Increased flow to colon This compound This compound This compound->IBAT INHIBITS

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Elobixibat

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Elobixibat is a first-in-class inhibitor of the ileal bile acid transporter (IBAT), which plays a crucial role in the enterohepatic circulation of bile acids.[1][2] By inhibiting IBAT, this compound increases the concentration of bile acids in the colon, leading to accelerated colonic transit and increased stool frequency.[2] It is approved for the treatment of chronic idiopathic constipation.[1][3] Accurate and reliable analytical methods are essential for the quantification of this compound in pharmaceutical formulations and for quality control purposes. This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Chemical Information

  • Chemical Name: (2R)-N-[2-[[3,3-Dibutyl-2,3,4,5-tetrahydro-7-(methylthio)-1,1-dioxido-5-phenyl-1,5-benzothiazepin-8-yl]oxy]acetyl]-2-phenylglycylglycine[1]

  • Chemical Formula: C₃₆H₄₅N₃O₇S₂[1]

  • Molecular Weight: Approximately 695.9 g/mol [1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A simple and reliable isocratic RP-HPLC method has been developed for the quantification of this compound.[4][5][6]

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II Series or equivalent
Column Thermo Scientific BDS Hypersil-C18 (150 × 4.6 mm; 5 μm)[4][5][6]
Mobile Phase Acetonitrile and 25 mM Phosphate Buffer (pH 2.5) in a 70:30 (v/v) ratio[4][5][6]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Column Temperature Ambient
Detection Wavelength 210 nm[5]
Run Time 12 minutes[5]
Preparation of Solutions

a. Standard Stock Solution (100 µg/mL) Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

b. Working Standard Solutions Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-50 µg/mL).

c. Sample Preparation (for Laboratory Prepared Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 5 mg of this compound and transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Summary

The described method has been validated according to the International Conference on Harmonisation (ICH) Q2 (R1) guidelines.[4][5]

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 50 µg/mL[5]
Correlation Coefficient (r²) 0.999[5]
Accuracy (% Recovery) 94.03% to 100.39%[5]
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Specificity The method is specific and can separate this compound from its degradation products and impurities.[4][5][6]

Stability-Indicating Assay

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[4][5][6] The method was able to successfully separate the main drug peak from the peaks of the degradation products.[4][5][6] Degradation was observed primarily under basic and oxidative conditions.[5]

Diagrams

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh Tablet Powder Dissolve_Sample Dissolve in Mobile Phase and Sonicate Sample->Dissolve_Sample Filter_Sample Filter through 0.45 µm Filter Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Experimental workflow for the HPLC quantification of this compound.

Logical_Relationship cluster_method Method Development cluster_validation Method Validation (ICH Q2 R1) cluster_application Application Method HPLC Method Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD LOD Method->LOD LOQ LOQ Method->LOQ QC Quality Control of Pharmaceuticals Linearity->QC Accuracy->QC Precision->QC Specificity->QC Stability Stability Studies Specificity->Stability LOD->QC LOQ->QC Dissolution Dissolution Testing QC->Dissolution

Caption: Logical relationship of method development, validation, and application.

References

Application Notes: Utilizing Elobixibat in Intestinal Organoid Models to Study Bile Acid Transport and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Elobixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2][3][4] By blocking this transporter, which is primarily located in the terminal ileum, this compound effectively reduces the reabsorption of bile acids from the small intestine into the enterohepatic circulation.[1][2][5] This leads to an increased concentration of bile acids in the colon, stimulating secretion and motility, which is the basis for its use in treating chronic constipation.[3][6] Intestinal organoids, three-dimensional self-organizing structures derived from intestinal stem cells, have emerged as a powerful in vitro model to study intestinal physiology and drug transport due to their cellular complexity and physiological relevance. These application notes provide a framework for using this compound in intestinal organoid models to investigate its impact on bile acid transport and related signaling pathways.

Key Applications

  • Modeling Drug-Transporter Interactions: Intestinal organoids, particularly those derived from the ileum, express the ASBT and can be used to study the direct inhibitory effects of this compound on this transporter.

  • Investigating Downstream Signaling: The inhibition of ASBT by this compound and the subsequent alteration in intracellular bile acid concentrations can be studied to understand the downstream effects on signaling pathways, such as the farnesoid X receptor (FXR) and the secretion of fibroblast growth factor 19 (FGF19).[7]

  • High-Throughput Screening: Organoid models can be adapted for higher-throughput screening of other potential IBAT inhibitors.

  • Personalized Medicine: Organoids derived from patients with specific gastrointestinal conditions can be used to assess individual responses to this compound.

Experimental Protocols

The following protocols provide a general guideline for the culture of intestinal organoids and subsequent treatment with this compound to assess its effect on bile acid transport and signaling.

Protocol 1: Culture and Differentiation of Human Intestinal Organoids

This protocol is a generalized procedure and may require optimization based on the specific organoid line and research question.

Materials:

  • Human intestinal crypts or established organoid lines

  • Matrigel® (growth factor reduced)

  • IntestiCult™ Organoid Growth Medium (or similar)

  • Advanced DMEM/F12

  • HEPES, Glutamax, N-2 Supplement, B-27 Supplement

  • Recombinant human EGF, Noggin, and R-Spondin1

  • Y-27632 (ROCK inhibitor)

  • Cell recovery solution

Procedure:

  • Thawing and Seeding:

    • Thaw cryopreserved intestinal organoids rapidly at 37°C.

    • Wash organoids with basal medium (Advanced DMEM/F12 with HEPES and Glutamax).

    • Centrifuge at 300 x g for 5 minutes and resuspend the organoid pellet in a small volume of Matrigel®.

    • Plate 50 µL domes of the Matrigel®-organoid suspension into a pre-warmed 24-well plate.

    • Allow the Matrigel® to solidify at 37°C for 15-30 minutes.

    • Overlay each dome with 500 µL of complete organoid growth medium containing Y-27632 for the first 2-3 days.

  • Maintenance and Differentiation:

    • Change the medium every 2-3 days with fresh, pre-warmed complete organoid growth medium (without Y-27632).

    • Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Matrigel®.

    • For differentiation into a monolayer for transport assays, organoids can be seeded onto transwell inserts.

Protocol 2: this compound Treatment and Bile Acid Uptake Assay

This protocol is adapted from studies using Caco-2 cells and is a suggested starting point for intestinal organoids.[7]

Materials:

  • Differentiated intestinal organoids (either in 3D culture or as monolayers on transwells)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Tauro-chenodeoxycholic acid (T-CDCA) or another fluorescently-labeled or radiolabeled bile acid

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Lysis buffer (e.g., RIPA buffer)

  • ELISA kit for FGF19

  • qPCR reagents for gene expression analysis

Procedure:

  • Pre-treatment with this compound:

    • Wash differentiated organoids with pre-warmed HBSS.

    • Pre-incubate the organoids with this compound at a final concentration of 1 µM (or a range of concentrations to determine IC50) in the apical compartment for 1-2 hours at 37°C.[7] A vehicle control (e.g., DMSO) should be run in parallel.

  • Bile Acid Uptake:

    • After pre-incubation, add the bile acid substrate (e.g., 100 µM T-CDCA) to the apical side of the organoids.[7]

    • Incubate for a defined period (e.g., 24 hours) at 37°C.

  • Sample Collection and Analysis:

    • Basolateral Medium: Collect the medium from the basolateral compartment to measure the amount of transported bile acid using a suitable assay (e.g., colorimetric total bile acid assay).

    • Cell Lysate: Lyse the organoids to measure intracellular bile acid concentration and for protein quantification.

    • Supernatant for FGF19: Collect the basolateral medium to measure secreted FGF19 levels using an ELISA kit.[7]

    • RNA Isolation: Lyse organoids for RNA extraction to analyze the gene expression of ASBT (SLC10A2), FXR, and FGF19 via qPCR.[7]

Data Presentation

The following tables summarize quantitative data from existing literature on this compound, which can serve as a reference for expected outcomes in organoid experiments.

Table 1: In Vitro Inhibition of ASBT by this compound in HEK293 Cells

ParameterValueReference
IC50 for human ASBT 0.53 ± 0.17 nM[1]

Table 2: Effect of this compound on FGF19 Secretion in Undifferentiated Caco-2 Cells

TreatmentFGF19 Secretion (pg/mL)% InhibitionReference
Vehicle Control BaselineN/A[7]
Bile Acid (100 µM) Significantly IncreasedN/A[7]
Bile Acid + this compound (1 µM) Significantly Reduced vs. Bile Acid alone~50-70%[7]

Table 3: Clinical Data on the Effect of this compound on Fecal and Serum Parameters

ParameterChange with this compound TreatmentReference
Fecal Total Bile Acids Increased (up to 7-fold)[8]
Fecal Primary Bile Acids (CA + CDCA) Increased (percentage from 9.1% to 74.1%)[8]
Serum FGF19 Decreased[8]
Serum 7α-hydroxy-4-cholesten-3-one (C4) Increased[8]

Visualizations

Signaling Pathway of this compound Action

Elobixibat_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Ileal Enterocyte cluster_blood Portal Blood This compound This compound ASBT ASBT (IBAT) This compound->ASBT Inhibits BileAcids Bile Acids BileAcids->ASBT Uptake BileAcids_blood Bile Acids BileAcids->BileAcids_blood Transport FXR FXR ASBT->FXR Activates FGF19 FGF19 Secretion FXR->FGF19 Induces FGF19_blood FGF19 FGF19->FGF19_blood Secretion Elobixibat_Workflow cluster_culture Organoid Culture & Differentiation cluster_treatment This compound Treatment cluster_analysis Analysis start Start with Intestinal Organoids culture Culture & Differentiate (3D or 2D monolayer) start->culture treatment Pre-treat with this compound (e.g., 1 µM) or Vehicle culture->treatment bile_acid Add Bile Acid Substrate (e.g., T-CDCA) treatment->bile_acid collect Collect Basolateral Media & Organoid Lysates bile_acid->collect analysis Analyze: - Bile Acid Transport - FGF19 Secretion (ELISA) - Gene Expression (qPCR) collect->analysis

References

Elobixibat for Inducing Diarrhea in Animal Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elobixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking the reabsorption of bile acids in the terminal ileum, this compound increases the concentration of bile acids in the colon.[1][3] This surge in colonic bile acids stimulates both secretion of water and electrolytes and colonic motility, leading to accelerated intestinal transit and a laxative effect.[3][4] While clinically developed for the treatment of chronic idiopathic constipation, this compound's mechanism of action makes it a valuable pharmacological tool for inducing a controlled and reproducible diarrheal phenotype in animal models for research purposes.

These application notes provide detailed protocols for utilizing this compound to induce diarrhea in animal models, focusing on canine and murine species. The information is intended to guide researchers in studies related to gastrointestinal physiology, pathophysiology of diarrheal diseases, and the development of novel anti-diarrheal therapeutics.

Mechanism of Action

This compound acts locally in the lumen of the gastrointestinal tract with minimal systemic absorption.[5] Its primary pharmacological effect is the competitive inhibition of IBAT, which is responsible for reclaiming approximately 95% of bile acids from the intestine for enterohepatic circulation.[2]

The resulting increase in bile acid concentration in the colonic lumen triggers two main effects:

  • Increased Secretion: Bile acids act as secretagogues, promoting the secretion of water and electrolytes into the intestinal lumen, which increases the water content of feces and softens stool.[4]

  • Enhanced Motility: Bile acids stimulate colonic motility, including the induction of giant migrating contractions (GMCs), which propels fecal matter through the colon at an accelerated rate.[6]

This dual action on secretion and motility effectively induces diarrhea.

Bile Acid Signaling Pathway

The increased concentration of bile acids in the colon activates specific signaling pathways in intestinal epithelial cells, primarily through the G protein-coupled bile acid receptor 1 (TGR5) and the farnesoid X receptor (FXR).

Bile_Acid_Signaling cluster_lumen Intestinal Lumen cluster_enterocyte Colonocyte Bile Acids Bile Acids IBAT_inhibited IBAT (Inhibited by this compound) TGR5 TGR5 AC Adenylyl Cyclase TGR5->AC FXR FXR Motility Increased Motility FXR->Motility Modulates Enteric Nervous System cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CFTR CFTR Activation PKA->CFTR Secretion Cl- and H2O Secretion CFTR->Secretion This compound This compound This compound->IBAT_inhibited Inhibits Increased Bile Acids in Colon Increased Bile Acids in Colon Increased Bile Acids in Colon->TGR5 Activates Increased Bile Acids in Colon->FXR Activates

Caption: this compound's inhibition of IBAT increases colonic bile acids, activating TGR5 and FXR pathways.

Quantitative Data from Animal Studies

The following table summarizes the dose-dependent effects of this compound observed in a study with conscious beagle dogs. This data can serve as a reference for dose selection and expected outcomes.

Dose of this compound (mg/kg, oral)Time to First Bowel Movement (hours)Number of Defecations (within 10 hours)Fecal Wet Weight (g, within 10 hours)Fecal Water Content (%)
Vehicle (Control) > 100.3 ± 0.28.8 ± 6.264.2 ± 2.1
3 mg/kg 7.1 ± 1.02.5 ± 0.5114.7 ± 25.172.9 ± 1.3
10 mg/kg 4.8 ± 0.62.8 ± 0.5129.0 ± 22.174.3 ± 1.2
30 mg/kg 3.6 ± 0.63.2 ± 0.5169.3 ± 27.275.1 ± 1.1
Data derived from a study in beagle dogs.[6][7] Values are presented as mean ± SEM. * indicates a statistically significant difference compared to the vehicle control group.

Experimental Protocols

Protocol 1: Induction of Diarrhea in a Canine Model

This protocol is based on methodologies used in studies evaluating the prokinetic effects of this compound in dogs.[6][7]

1. Animals:

  • Adult male beagle dogs (weighing approximately 10-15 kg).

  • Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.

  • A crossover study design with a washout period of at least 6 days between treatments is recommended.[6][7]

2. Materials:

  • This compound powder.

  • Vehicle for suspension (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Oral gavage tube suitable for dogs.

  • Metabolic cages for fecal collection.

  • Drying oven.

  • Analytical balance.

3. This compound Preparation and Administration:

  • Prepare a homogenous suspension of this compound in the chosen vehicle. A common vehicle for oral gavage in rats is 0.5% carboxymethylcellulose.[8]

  • Dose levels of 3, 10, and 30 mg/kg can be used to observe a dose-dependent effect.[6][7]

  • Administer the suspension via oral gavage to fasted dogs (overnight fast).[6][7]

4. Experimental Procedure:

  • Fast the dogs overnight but allow ad libitum access to water.

  • Administer the assigned dose of this compound or vehicle.

  • Provide a standard meal one hour after administration.[6][7]

  • House the dogs in individual metabolic cages for up to 10 hours for fecal collection and observation.[6]

  • Record the time to the first defecation.

  • Collect all feces produced during the 10-hour period.

5. Endpoint Measurement:

  • Number of Defecations: Count the total number of individual defecation events.

  • Fecal Wet Weight: Weigh the total amount of feces collected.

  • Fecal Water Content:

    • Weigh a sample of the collected feces (wet weight).

    • Dry the sample in an oven at 60-65°C for 24-48 hours until a constant weight is achieved.[9]

    • Weigh the dried sample (dry weight).

    • Calculate the percentage of water content using the formula: ((Wet Weight - Dry Weight) / Wet Weight) * 100.[9]

Protocol 2: Suggested Protocol for Induction of Diarrhea in a Murine Model

This protocol is a suggested starting point, adapting methodologies from canine studies and established murine models of diarrhea.

1. Animals:

  • Adult male mice (e.g., C57BL/6 or ICR strain, 8-10 weeks old).

  • Acclimatize animals for at least one week before the experiment.

2. Materials:

  • This compound powder.

  • Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

  • Oral gavage needles appropriate for mice.

  • Cages with a wire mesh floor or paper towel substrate for fecal collection.[4]

  • Drying oven.

  • Analytical balance.

3. This compound Preparation and Administration:

  • Prepare a homogenous suspension of this compound in the vehicle. Sonication may be required to achieve a uniform suspension.

  • Based on canine data and standard practices, a suggested starting dose range for mice is 10-50 mg/kg. Dose-ranging studies are recommended to determine the optimal dose for the desired severity of diarrhea.

  • Administer the suspension via oral gavage. The volume should not exceed 10 ml/kg body weight.

4. Experimental Procedure:

  • House mice individually in cages that facilitate easy and clean fecal collection. Using a paper towel on the cage floor can help in assessing stool consistency.[4]

  • Administer the assigned dose of this compound or vehicle.

  • Observe the animals and collect feces over a defined period (e.g., 4-8 hours).

  • Record the total number of fecal pellets produced.

5. Endpoint Measurement:

  • Diarrhea Score/Stool Consistency:

    • Visually score the consistency of the collected fecal pellets. A 3-grade or 4-grade scoring system is practical.[4]

    • Example 4-Grade Scale:

      • 0 = Normal, well-formed pellets.

      • 1 = Soft, formed pellets.

      • 2 = Very soft, unformed stool (losing shape).

      • 3 = Watery diarrhea.

  • Fecal Output: Count the total number of pellets produced in the observation period.

  • Fecal Water Content: Follow the same procedure as described in the canine protocol, using pooled pellets from each mouse.

Visualizations of Experimental Workflows

Canine_Protocol_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Collection & Analysis A1 Acclimatize Beagle Dogs A3 Overnight Fast A1->A3 A2 Prepare this compound (3, 10, 30 mg/kg) B1 Oral Gavage (this compound or Vehicle) A3->B1 B2 Provide Standard Meal (1 hour post-dose) B1->B2 B3 House in Metabolic Cages (10-hour observation) B2->B3 C1 Record Time to First Defecation B3->C1 C2 Collect & Weigh Feces (Wet Weight) B3->C2 C4 Statistical Analysis C1->C4 C3 Measure Fecal Water Content C2->C3 C3->C4

Caption: Workflow for this compound-induced diarrhea protocol in a canine model.

Murine_Protocol_Workflow cluster_prep_mouse Preparation Phase cluster_exp_mouse Experimental Phase cluster_analysis_mouse Data Collection & Analysis M1 Acclimatize Mice M2 Prepare this compound (e.g., 10-50 mg/kg) M1->M2 N2 Oral Gavage (this compound or Vehicle) M2->N2 N1 House Mice Individually N1->N2 N3 Observe & Collect Feces (4-8 hour period) N2->N3 O1 Assess Diarrhea Score (Stool Consistency) N3->O1 O2 Count Fecal Pellets (Output) N3->O2 O3 Measure Fecal Water Content N3->O3 O4 Statistical Analysis O1->O4 O2->O4 O3->O4

Caption: Suggested workflow for this compound-induced diarrhea protocol in a murine model.

Conclusion

This compound provides a specific and targeted mechanism for inducing diarrhea in animal models by manipulating bile acid circulation. This makes it a superior tool compared to less specific methods like osmotic laxatives or irritants. The protocols outlined here offer a foundation for researchers to establish a consistent and dose-responsive model of diarrhea, which is essential for advancing our understanding of gastrointestinal disorders and for the preclinical evaluation of new therapies. Researchers should optimize doses and observation times based on their specific experimental needs and institutional animal care guidelines.

References

Application of Elobixibat in the Study of Bile Acid Malabsorption

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Elobixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), offers a valuable pharmacological tool for investigating the pathophysiology of bile acid malabsorption (BAM). By reversibly blocking the reabsorption of bile acids in the terminal ileum, this compound effectively induces a controlled state of BAM, allowing for detailed study of its physiological and clinical consequences. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a research setting to model and understand BAM.

This compound's primary mechanism of action is the inhibition of the apical sodium-dependent bile acid transporter (ASBT), also known as IBAT, which is encoded by the SLC10A2 gene.[1] This transporter is responsible for the reabsorption of approximately 95% of bile acids from the small intestine back into the enterohepatic circulation.[2] By blocking this transporter, this compound increases the concentration of bile acids in the colon, which in turn stimulates colonic secretion and motility.[3][4][5] This targeted action makes this compound a specific tool to study the downstream effects of increased colonic bile acids, a hallmark of BAM.

Key Applications in Bile Acid Malabsorption Research

  • Modeling Bile Acid Malabsorption: this compound can be used to induce a transient and dose-dependent state of BAM in healthy subjects or animal models, providing a controlled system to study the condition.

  • Investigating Pathophysiological Mechanisms: Researchers can explore the impact of increased colonic bile acids on gut motility, secretion, visceral sensitivity, and the gut microbiome.

  • Biomarker Discovery and Validation: The use of this compound allows for the study of changes in established and novel biomarkers of BAM, such as serum 7α-hydroxy-4-cholesten-3-one (C4) and fibroblast growth factor 19 (FGF19).

  • Preclinical and Clinical Drug Development: this compound can serve as a positive control or comparator in the development of new therapies for BAM-associated conditions like bile acid diarrhea.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on key biomarkers and clinical endpoints, compiled from various clinical studies.

Table 1: Effect of this compound on Serum Biomarkers of Bile Acid Synthesis and Absorption

ParameterBaseline (Mean ± SD)Post-Elobixibat Treatment (Mean ± SD)Percentage ChangeStudy PopulationReference
Serum C4 (ng/mL)25.7 ± 16.383.0 (calculated)+223%Patients with chronic constipation[6]
Serum FGF19 (pg/mL)185.7 ± 103.9120.7 (calculated)-35%Patients with chronic constipation[6]

Note: Baseline and percentage change values were directly extracted from the source. Post-treatment values were calculated based on this data.

Table 2: Effect of this compound on Fecal and Serum Bile Acid Profiles

ParameterBaseline (Mean ± SD)Post-Elobixibat Treatment (Mean ± SD)Fold ChangeStudy PopulationReference
Total Fecal Bile AcidsLower than healthy subjects2.1-fold higher than healthy subjects7-fold increase from baselinePatients with chronic constipation[6]
Fecal Primary Bile Acids (CA + CDCA)9.1% of total fecal BAs74.1% of total fecal BAs25.4-fold increase from baselinePatients with chronic constipation[6]
Fecal Lithocholic Acid (LCA)Not specifiedNot specified3.9-fold decrease from baselinePatients with chronic constipation[6]
Serum Total Bile Acids (AUEC₀₋₁₂.₅ h)80.1 ± 42.4 µmol·h/LDecreasedNot specifiedPatients with chronic constipation[6]
Serum Secondary Bile Acids (AUEC₀₋₁₂.₅ h)Not specifiedSignificantly decreasedNot specifiedPatients with chronic constipation[6]

CA: Cholic Acid, CDCA: Chenodeoxycholic Acid, AUEC: Area Under the Effect Curve

Table 3: Clinical Efficacy of this compound in Patients with Chronic Constipation

ParameterPlaceboThis compound (10 mg/day)This compound (15 mg/day)Study DetailsReference
Change in Spontaneous Bowel Movements (SBMs) per week (Week 1)+2.6 ± 2.9+5.7 ± 4.2 (p=0.0005 vs placebo)+5.6 ± 3.5 (p=0.0001 vs placebo)2-week, randomized, double-blind, placebo-controlled Phase II trial[7]
Median Time to First SBM (hours)36.28.2 (p<0.001 vs placebo)Not specifiedPhase 3 trial[8]
Mean Bristol Stool Form Scale (BSFS) ScoreNot specifiedIncrease to ~4Not specifiedPost-marketing surveillance[4]

Experimental Protocols

Protocol 1: Induction and Study of Bile Acid Malabsorption in Human Subjects

1. Objective: To induce a controlled state of bile acid malabsorption in healthy volunteers or patients to study its physiological effects and biomarkers.

2. Study Design: A prospective, single-center study with a baseline period followed by a treatment period.

3. Subject Population:

  • Healthy volunteers or patients with a specific condition of interest (e.g., functional gut disorders).
  • Inclusion Criteria: Age ≥ 20 years, no clinically significant medical history (e.g., liver dysfunction), not taking medications or supplements that could interfere with the study assessments.[6]
  • Exclusion Criteria: History of gastrointestinal surgery, known organic gastrointestinal diseases, use of medications affecting gut motility or bile acid metabolism.

4. Materials:

  • This compound tablets (e.g., 5 mg, 10 mg).
  • Standardized meals (e.g., containing ~60 g/day of fat).[9]
  • Blood collection tubes (for serum separation).
  • Fecal collection kits.
  • Validated questionnaires for assessing bowel function and symptoms (e.g., Bristol Stool Form Scale, patient diaries).

5. Procedure:

  • Baseline Period (e.g., 7 days):
  • Subjects are admitted as inpatients to control for diet and other variables.[6]
  • Administer standardized meals.
  • Collect baseline blood samples (fasting) for C4, FGF19, and bile acid analysis.[6]
  • Collect all fecal samples over a defined period (e.g., 48-hour collections for 6 days) for bile acid analysis.[6]
  • Record baseline bowel movements and symptoms using diaries.
  • Treatment Period (e.g., 7-14 days):
  • Administer a single oral dose of this compound (e.g., 10 mg) once daily before breakfast.[4][10]
  • Continue standardized meals.
  • Collect blood samples at predefined time points (e.g., fasting on Day 7 and Day 14; and at 2, 4, 8, and 12 hours post-meal for serum bile acid profiles).[6]
  • Continue 48-hour fecal collections for the duration of the treatment period.[6]
  • Continue recording bowel movements and symptoms.

6. Sample Analysis:

  • Serum C4 and FGF19: Analyze fasting serum samples using validated enzyme-linked immunosorbent assay (ELISA) kits.[11]
  • Serum Bile Acids: Measure total and individual bile acid concentrations using enzymatic colorimetric assays or liquid chromatography-mass spectrometry (LC-MS).[11]
  • Fecal Bile Acids: Homogenize 48-hour fecal samples and quantify total and individual bile acids using gas chromatography-mass spectrometry (GC-MS) or LC-MS.[11]

7. Data Analysis:

  • Compare changes in serum C4, FGF19, and fecal/serum bile acid profiles from baseline to the end of treatment.
  • Correlate biomarker changes with changes in stool frequency, stool consistency, and other reported symptoms.

Protocol 2: Assessment of Colonic Transit in Response to this compound-Induced BAM

1. Objective: To quantify the effect of this compound-induced bile acid malabsorption on colonic transit time.

2. Study Design: A randomized, double-blind, placebo-controlled trial.

3. Subject Population: Subjects with chronic constipation or healthy volunteers.

4. Materials:

  • This compound tablets and matching placebo.
  • Radiopaque markers or scintigraphy capsule (e.g., indium-111 (B102479) labeled methacrylate-coated capsule).[12]
  • Abdominal X-ray or gamma camera imaging equipment.

5. Procedure:

  • Baseline Colonic Transit Measurement:
  • Subjects ingest a set number of radiopaque markers daily for a defined period (e.g., 10 markers daily for 6 days).[12]
  • An abdominal X-ray is taken on the following day (e.g., Day 7) to determine the number and location of remaining markers.
  • Alternatively, for scintigraphy, subjects ingest a radiolabeled capsule, and images are taken at specified time points (e.g., 24 and 48 hours) to track its movement through the colon.[12]
  • Treatment Period (e.g., 14 days):
  • Subjects are randomized to receive either this compound (e.g., 10 mg or 15 mg daily) or placebo.[7][12]
  • Repeat Colonic Transit Measurement:
  • The colonic transit measurement is repeated during the final days of the treatment period using the same methodology as at baseline.[12]

6. Data Analysis:

  • Calculate the colonic transit time at baseline and post-treatment for each group.
  • Compare the change in colonic transit time between the this compound and placebo groups.
  • Correlate changes in transit time with changes in bowel function and biomarkers (if measured).

Mandatory Visualizations

Elobixibat_Mechanism_of_Action cluster_lumen Ileal Lumen cluster_enterocyte Ileal Enterocyte cluster_circulation Portal Circulation cluster_colon Colon BAs Bile Acids IBAT IBAT/ASBT BAs->IBAT Reabsorption Colonic_BAs Increased Colonic Bile Acids BAs->Colonic_BAs Increased flow to colon BAs_reabsorbed Reabsorbed Bile Acids IBAT->BAs_reabsorbed PortalVein To Liver BAs_reabsorbed->PortalVein Secretion Increased Fluid Secretion Colonic_BAs->Secretion Motility Increased Motility Colonic_BAs->Motility This compound This compound This compound->IBAT Inhibition

Caption: Mechanism of action of this compound in the ileum.

Bile_Acid_Homeostasis_Signaling Liver Liver CYP7A1 CYP7A1 Liver->CYP7A1 Negative Feedback (Inhibition) Cholesterol Cholesterol Cholesterol->CYP7A1 Upregulation C4 Serum C4 (Biomarker) CYP7A1->C4 BileAcids Bile Acid Synthesis C4->BileAcids Ileum Ileum BileAcids->Ileum Enterohepatic Circulation IBAT IBAT Ileum->IBAT FGF19 FGF19 IBAT->FGF19 Stimulates release IBAT->FGF19 Reduced stimulation FGF19->Liver Travels via portal vein This compound This compound This compound->IBAT Inhibition

Caption: this compound's impact on bile acid homeostasis signaling.

Experimental_Workflow_Elobixibat_Study cluster_screening Screening & Baseline cluster_intervention Intervention cluster_data_collection Data Collection during Intervention cluster_analysis Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Data Collection (7 days) - Standardized Diet - Fecal & Blood Samples - Symptom Diaries Screening->Baseline Randomization Randomization Baseline->Randomization Elobixibat_Arm This compound Administration (e.g., 10 mg/day for 7-14 days) Randomization->Elobixibat_Arm Placebo_Arm Placebo Administration Randomization->Placebo_Arm Treatment_Samples Fecal & Blood Sampling (Defined timepoints) Elobixibat_Arm->Treatment_Samples Treatment_Diaries Symptom & Bowel Function Diaries Elobixibat_Arm->Treatment_Diaries Placebo_Arm->Treatment_Samples Placebo_Arm->Treatment_Diaries Biomarker_Analysis Biomarker Analysis (Serum C4, FGF19, Bile Acids) Treatment_Samples->Biomarker_Analysis Clinical_Analysis Clinical Endpoint Analysis (SBMs, BSFS) Treatment_Diaries->Clinical_Analysis Correlation Correlational Analysis (Biomarkers vs. Clinical Data) Biomarker_Analysis->Correlation Clinical_Analysis->Correlation

Caption: Experimental workflow for a clinical study using this compound.

References

Elobixibat for Cholestasis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the therapeutic potential of elobixibat, an ileal bile acid transporter (IBAT) inhibitor, in the context of cholestatic liver diseases. While this compound is primarily approved for chronic constipation, its mechanism of action holds significant promise for managing cholestasis. These notes and protocols are based on the established principles of IBAT inhibition and data from related compounds in cholestasis studies, providing a framework for future research and clinical trial design.

Introduction to this compound and IBAT Inhibition in Cholestasis

Cholestatic liver diseases, such as Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS), are characterized by the accumulation of bile acids in the liver, leading to progressive liver damage and severe symptoms like pruritus (itching). This compound is a minimally absorbed, orally available inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By blocking IBAT in the terminal ileum, this compound interrupts the enterohepatic circulation of bile acids, increasing their excretion in feces. This action reduces the return of bile acids to the liver, thereby alleviating the bile acid burden and its pathological consequences. While clinical trial data for this compound specifically in cholestasis is limited, the established efficacy of other IBAT inhibitors, such as odevixibat (B1663563) and maralixibat, in these conditions provides a strong rationale for its investigation.

Mechanism of Action

This compound acts locally in the gut to inhibit IBAT, which is responsible for the reabsorption of approximately 95% of bile acids.[2] This inhibition leads to a series of physiological effects beneficial for cholestatic conditions:

  • Reduced Serum Bile Acids (sBA): By preventing reabsorption, this compound increases the fecal excretion of bile acids, which in turn lowers the concentration of circulating bile acids that contribute to liver injury and pruritus.

  • Alleviation of Pruritus: The reduction in sBA levels is strongly correlated with a decrease in the severity of pruritus, a debilitating symptom of cholestasis.

  • Increased Bile Acid Synthesis: The reduced return of bile acids to the liver leads to an upregulation of bile acid synthesis from cholesterol, which can have secondary metabolic benefits.

Preclinical and Clinical Data Summary

While specific data from large-scale clinical trials of this compound in cholestasis are not yet widely available, a case report has shown its potential. A 49-year-old woman with autoimmune hepatitis-primary biliary cholangitis (AIH-PBC) overlap syndrome and persistent jaundice experienced a marked improvement in jaundice after being treated with this compound for constipation.[3] This suggests a potential therapeutic benefit in severe cholestasis.[3]

Furthermore, extensive clinical trials with other IBAT inhibitors in pediatric cholestasis provide a strong evidence base for this class of drugs.

Representative Clinical Trial Data for IBAT Inhibitors in Cholestasis

The following tables summarize data from clinical trials of other IBAT inhibitors (odevixibat and maralixibat) in pediatric cholestatic diseases, which can be considered representative of the potential effects of this compound.

Table 1: Summary of Patient Demographics and Dosing in Representative IBAT Inhibitor Trials for Cholestasis

ParameterOdevixibat Phase 2 Study[4][5]Odevixibat Phase 3 Study (PFIC)Maralixibat Phase 2 Study (ALGS)
Number of Patients 206231
Age Range 1–17 years0.5–15.9 yearsMean age 5.4 years
Diagnoses PFIC (n=13), ALGS (n=6), Biliary Atresia (n=3), Other (n=2)PFIC1 or PFIC2Alagille Syndrome
Dosage 10–200 µg/kg/day (oral)40 µg/kg/day or 120 µg/kg/day (oral)Not specified
Treatment Duration 4 weeks24 weeks48 weeks

Table 2: Key Efficacy Endpoints from Representative IBAT Inhibitor Trials in Cholestasis

Efficacy EndpointOdevixibat Phase 2 Study[4][5]Odevixibat Phase 3 Study (PFIC)Maralixibat Phase 2 Study (ALGS)
Change in Serum Bile Acids (sBA) Mean reduction of 123.1 µmol/LSignificant reduction (p=0.003)Significant reduction
Change in Pruritus Score Mean decrease of 2.8 points (VAS 0-10) with 100 µg/kgSignificant improvement (p=0.004)Significant improvement
Sleep Disturbance Mean decrease of 2.9 points (PSAD 0-10) with 100 µg/kgNot specifiedNot specified

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action in Cholestasis

Elobixibat_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Ileal Enterocyte cluster_circulation Portal Circulation BileAcids_Lumen Bile Acids IBAT IBAT/ASBT BileAcids_Lumen->IBAT Reabsorption Feces Feces BileAcids_Lumen->Feces Increased Fecal Excretion BileAcids_Blood Reduced Serum Bile Acids IBAT->BileAcids_Blood Enterohepatic Circulation This compound This compound This compound->IBAT Inhibition

Caption: Mechanism of this compound in inhibiting bile acid reabsorption.

Experimental Workflow for a Clinical Study of this compound in Cholestasis

Elobixibat_Clinical_Trial_Workflow Recruitment Patient Recruitment (Cholestasis Diagnosis, Pruritus) Baseline Baseline Assessment (sBA, Pruritus Score, LFTs) Recruitment->Baseline Randomization Randomization Baseline->Randomization Treatment This compound Administration (Dose Titration) Randomization->Treatment Placebo Placebo Administration Randomization->Placebo Monitoring Regular Monitoring (Safety and Efficacy) Treatment->Monitoring Placebo->Monitoring Endpoint End-of-Study Assessment (Primary & Secondary Endpoints) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: A typical workflow for an this compound cholestasis clinical trial.

Experimental Protocols

The following are representative protocols for key experiments in a clinical study evaluating this compound for cholestasis, based on common practices in the field.

Study Design and Patient Population

A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard.

  • Inclusion Criteria:

    • Confirmed diagnosis of a cholestatic liver disease (e.g., PFIC, ALGS).

    • Age: Specify pediatric or adult population.

    • Presence of moderate to severe pruritus (e.g., a score of ≥ 4 on a 0-10 visual analog scale).

    • Elevated serum bile acid levels (e.g., > 3 times the upper limit of normal).

  • Exclusion Criteria:

    • Decompensated liver disease.

    • Previous liver transplant or planned transplant within the study period.

    • Use of other investigational drugs.

    • Known hypersensitivity to IBAT inhibitors.

Dosing and Administration

Based on studies with this compound for constipation and other IBAT inhibitors, a dose-escalation design may be appropriate.[6][7]

  • Starting Dose: A low starting dose (e.g., 5 mg once daily for adults, or a weight-based dose for pediatrics) is recommended to minimize gastrointestinal side effects.

  • Dose Titration: The dose can be gradually increased based on tolerability and response (e.g., weekly or bi-weekly increments). Doses up to 15 mg/day have been used in constipation studies.[8]

  • Administration: this compound should be administered orally once daily, typically before the first meal of the day to maximize its effect on postprandial bile acid circulation.[6]

Efficacy Assessments
  • Serum Bile Acids (sBA):

    • Method: Total sBA levels should be measured using an enzymatic cycling method or liquid chromatography-mass spectrometry (LC-MS).

    • Schedule: Blood samples should be collected at baseline and at regular intervals throughout the study (e.g., weeks 4, 12, and 24).

  • Pruritus Assessment:

    • Method: Utilize a validated itching scale, such as a visual analog scale (VAS) or a digital patient-reported outcome (PRO) tool. Observer-reported outcomes can be used for pediatric patients.

    • Schedule: Daily or weekly assessments by the patient or caregiver.

  • Liver Function Tests (LFTs):

    • Method: Standard biochemical assays for alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and bilirubin.

    • Schedule: At baseline and regular intervals during the study.

Safety Assessments
  • Adverse Events (AEs): Monitor and record all AEs, with a particular focus on gastrointestinal events such as diarrhea and abdominal pain, which are known side effects of IBAT inhibitors.

  • Vital Signs and Physical Examinations: Conduct at each study visit.

  • Laboratory Tests: Complete blood count and serum chemistry at regular intervals.

Conclusion

This compound, through its targeted inhibition of the ileal bile acid transporter, presents a promising therapeutic strategy for the management of cholestatic liver diseases. While direct clinical trial data in this specific indication is still emerging, the strong scientific rationale and the success of other IBAT inhibitors provide a solid foundation for further investigation. The protocols and data presented here offer a comprehensive guide for researchers and clinicians interested in exploring the potential of this compound to improve the lives of patients with cholestasis.

References

Measuring the Preclinical Efficacy of Elobixibat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the preclinical efficacy of Elobixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT). The following protocols and data presentation guidelines are designed to assist in the preclinical assessment of this compound for the treatment of constipation.

Introduction to this compound and its Mechanism of Action

This compound is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By inhibiting IBAT in the terminal ileum, this compound reduces the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[1][2][3] This, in turn, stimulates colonic secretion and motility, resulting in accelerated intestinal transit and softening of stool.[1][2][3] Preclinical evaluation of this compound is crucial to determine its potency, selectivity, and efficacy in relevant animal models of constipation.

In Vitro Efficacy Assessment: IBAT Inhibition

The initial step in evaluating this compound's efficacy is to determine its inhibitory activity on the target protein, IBAT. This is typically achieved through in vitro cell-based assays.

Data Presentation: In Vitro IBAT Inhibition
CompoundTargetCell LineAssay TypeIC50 (nM)Selectivity vs. Liver BA Transporter
This compound Human IBATHEK293Radiolabeled Taurocholate Uptake0.53 ± 0.17>400-fold
This compound Mouse IBAT--0.13-
This compound Canine IBAT--5.8-

Data compiled from preclinical studies.[1]

Experimental Protocol: In Vitro IBAT Inhibition Assay (Radiolabeled Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the ileal bile acid transporter (IBAT).

Materials:

  • HEK293 cells stably transfected with human IBAT (SLC10A2)

  • Parental HEK293 cells (negative control)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418) for selection

  • [³H]-Taurocholic acid (Radiolabeled substrate)

  • This compound

  • Hank's Balanced Salt Solution (HBSS) with and without sodium

  • Scintillation fluid

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the IBAT-expressing and parental HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418.

  • Cell Seeding: Seed the cells into 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound in sodium-containing HBSS.

  • Assay: a. Wash the cells with warm sodium-containing HBSS. b. Pre-incubate the cells with the this compound dilutions or vehicle control for 15-20 minutes at 37°C. c. Initiate the uptake by adding a solution of [³H]-Taurocholic acid in sodium-containing HBSS to each well. d. Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C. e. Terminate the uptake by aspirating the solution and washing the cells rapidly with ice-cold sodium-free HBSS.

  • Quantification: a. Lyse the cells and add scintillation fluid. b. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: a. Subtract the non-specific uptake (from parental cells) from the total uptake in IBAT-expressing cells. b. Plot the percentage of inhibition against the logarithm of this compound concentration. c. Calculate the IC50 value using a non-linear regression analysis.

In Vivo Efficacy Assessment: Loperamide-Induced Constipation Model

A common and reliable preclinical model for evaluating the efficacy of anti-constipation drugs is the loperamide-induced constipation model in rodents. Loperamide (B1203769), a µ-opioid receptor agonist, reduces gastrointestinal motility and intestinal secretion, leading to constipation.

Data Presentation: In Vivo Efficacy in a Rodent Model of Constipation (Hypothetical Data Based on Expected Outcomes)
Treatment GroupFecal Water Content (%)Total Fecal Weight ( g/24h )Gastrointestinal Transit Time (min)
Vehicle Control 45 ± 50.8 ± 0.2180 ± 20
Loperamide Control 25 ± 40.4 ± 0.1300 ± 30
Loperamide + this compound (1 mg/kg) 35 ± 50.6 ± 0.15240 ± 25
Loperamide + this compound (3 mg/kg) 42 ± 60.75 ± 0.2190 ± 22
Loperamide + this compound (10 mg/kg) 48 ± 50.9 ± 0.2170 ± 18

This table presents hypothetical data to illustrate the expected dose-dependent efficacy of this compound in a loperamide-induced constipation model. Actual results may vary.

Experimental Protocol: Loperamide-Induced Constipation in Mice

Objective: To evaluate the efficacy of this compound in a mouse model of loperamide-induced constipation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Loperamide hydrochloride

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Carmine (B74029) red marker (5% in 0.5% methylcellulose)

  • Metabolic cages

  • Analytical balance

  • Drying oven

Procedure:

  • Acclimatization: Acclimatize mice to individual housing in metabolic cages for at least 3 days.

  • Induction of Constipation: a. Administer loperamide hydrochloride (e.g., 5-10 mg/kg, subcutaneously or orally) to the mice once or twice daily for 3-5 consecutive days to induce constipation.[4] The vehicle control group receives saline.

  • Treatment: a. On the day of the last loperamide administration, orally administer this compound at various doses (e.g., 1, 3, 10 mg/kg) or vehicle to the constipated mice. A study in a dog model used doses of 1.5 to 50 µmol/kg, which can be used as a reference for dose selection.

  • Fecal Parameter Assessment: a. Collect feces from each mouse over a 24-hour period following this compound administration. b. Fecal Number and Weight: Count the number of fecal pellets and measure their total wet weight. c. Fecal Water Content: i. Weigh a portion of the fresh fecal pellets (wet weight). ii. Dry the pellets in an oven at 60°C for 24-48 hours until a constant weight is achieved (dry weight). iii. Calculate the fecal water content using the formula: ((Wet Weight - Dry Weight) / Wet Weight) * 100%.

  • Gastrointestinal Transit Time: a. Following the final this compound treatment, administer a non-absorbable marker, such as carmine red, orally to the mice. b. Record the time of marker administration. c. Monitor the mice for the first appearance of the red-colored feces. d. The time elapsed between marker administration and the appearance of the first red fecal pellet is the gastrointestinal transit time.

Pharmacodynamic Assessment: Bile Acid Analysis

A key pharmacodynamic marker of this compound's efficacy is the alteration of bile acid profiles in feces and serum, reflecting the inhibition of IBAT.

Data Presentation: Changes in Bile Acid Concentrations (Based on Clinical Data)
Bile AcidSampleBaseline (Healthy Subjects)Baseline (Constipated Patients)Post-Elobixibat (Constipated Patients)Fold Change (Post- vs. Pre-treatment)
Total Bile Acids FecesHighSignificantly LowerSignificantly Increased ~7-fold
Primary Bile Acids (CA + CDCA) Feces-9.1% of total74.1% of total ~25-fold increase in concentration
Deoxycholic Acid (DCA) Feces--No significant change-
Lithocholic Acid (LCA) Feces--Significantly Decreased ~3.9-fold decrease in concentration
Total Bile Acids Serum--Reduced -
Secondary Bile Acids Serum--Considerably Lower -

Data adapted from a clinical study in patients with chronic constipation.[5] Preclinical models are expected to show similar trends.

Experimental Protocol: Fecal and Serum Bile Acid Analysis

Objective: To measure the changes in bile acid concentrations in feces and serum following this compound treatment.

Materials:

  • Fecal and serum samples collected from the in vivo study.

  • Internal standards for bile acid quantification.

  • Extraction solvents (e.g., ethanol, acetonitrile).

  • Solid-phase extraction (SPE) cartridges.

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system.

Procedure:

  • Sample Preparation: a. Feces: Homogenize fecal samples and extract bile acids using an appropriate solvent system. Use SPE for sample clean-up and concentration. b. Serum: Precipitate proteins and extract bile acids.

  • LC-MS/MS Analysis: a. Separate and quantify individual bile acids using a validated LC-MS/MS method. b. Use internal standards to correct for extraction efficiency and matrix effects.

  • Data Analysis: a. Calculate the concentration of each bile acid in the samples. b. Compare the bile acid profiles between different treatment groups.

Visualizing the Process: Diagrams

Signaling Pathway of this compound

Elobixibat_Mechanism cluster_lumen Intestinal Lumen (Ileum) cluster_enterocyte Enterocyte cluster_colon Colon Bile Acids Bile Acids IBAT IBAT (ASBT) Bile Acids->IBAT Reabsorption Increased Bile Acids Increased Bile Acids Bile Acids->Increased Bile Acids Increased Flow Enterohepatic\nCirculation Enterohepatic Circulation IBAT->Enterohepatic\nCirculation This compound This compound This compound->IBAT Inhibition Increased Secretion & Motility Increased Secretion & Motility Increased Bile Acids->Increased Secretion & Motility

Caption: Mechanism of action of this compound in the intestine.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Loperamide-Induced Constipation Model) cluster_analysis Data Analysis & Efficacy Determination invitro_assay IBAT Inhibition Assay (e.g., Radiolabeled Uptake) ic50 Determine IC50 & Selectivity invitro_assay->ic50 animal_model Induce Constipation in Rodents (Loperamide) ic50->animal_model Informs In Vivo Dosing treatment Administer this compound (Dose-Response) animal_model->treatment fecal_params Measure Fecal Parameters (Water Content, Weight) treatment->fecal_params git_transit Measure GI Transit Time (Carmine Red Marker) treatment->git_transit ba_analysis Analyze Bile Acids (Feces & Serum) treatment->ba_analysis efficacy_eval Evaluate Efficacy: - Increased Fecal Water - Increased Fecal Weight - Decreased Transit Time - Altered Bile Acid Profile fecal_params->efficacy_eval git_transit->efficacy_eval ba_analysis->efficacy_eval

Caption: Workflow for the preclinical evaluation of this compound.

Logical Relationship of Efficacy Endpoints

Efficacy_Endpoints This compound This compound Administration ibat_inhibition IBAT Inhibition This compound->ibat_inhibition increased_fecal_ba Increased Fecal Bile Acids ibat_inhibition->increased_fecal_ba increased_secretion Increased Colonic Secretion increased_fecal_ba->increased_secretion increased_motility Increased Colonic Motility increased_fecal_ba->increased_motility increased_fecal_water Increased Fecal Water Content increased_secretion->increased_fecal_water decreased_transit Decreased GI Transit Time increased_motility->decreased_transit alleviation Alleviation of Constipation increased_fecal_water->alleviation decreased_transit->alleviation

Caption: Relationship between this compound's action and efficacy endpoints.

References

Elobixibat: A Potent Tool for Investigating the Gut-Liver Axis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Elobixibat, a first-in-class and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), presents a powerful and selective tool for researchers studying the intricate communication pathways of the gut-liver axis. By specifically blocking the reabsorption of bile acids in the terminal ileum, this compound initiates a cascade of physiological events that can be leveraged to understand the roles of bile acids in hepatic and metabolic health. These application notes provide a comprehensive overview of this compound's mechanism of action, its effects on the gut-liver axis, and detailed protocols for its use in preclinical and clinical research settings.

Mechanism of Action

This compound is a highly potent and selective partial inhibitor of the IBAT (also known as the apical sodium-dependent bile acid transporter or ASBT).[1][2][3] The IBAT is the primary transporter responsible for the reabsorption of approximately 95% of bile acids from the small intestine back into the enterohepatic circulation.[1] By inhibiting IBAT, this compound effectively disrupts this circulation, leading to two key consequences:

  • Increased Colonic Bile Acid Concentration: The unabsorbed bile acids transit to the colon, where they act as signaling molecules and natural laxatives, stimulating colonic motility and secretion.[1][3]

  • Upregulation of Hepatic Bile Acid Synthesis: The reduced return of bile acids to the liver alleviates the negative feedback inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This results in a compensatory increase in the synthesis of new bile acids from cholesterol.[1][4]

This dual action makes this compound an invaluable instrument for dissecting the roles of altered bile acid signaling in various physiological and pathophysiological processes, including liver diseases, metabolic disorders, and gut dysbiosis.

Applications in Gut-Liver Axis Research

This compound can be employed in a variety of research contexts to explore the multifaceted nature of the gut-liver axis:

  • Modulation of Bile Acid Pool and Composition: To study the effects of altered bile acid profiles on hepatic and systemic metabolism.

  • Investigation of Farnesoid X Receptor (FXR) and TGR5 Signaling: To elucidate the downstream effects of modified bile acid signaling in the gut and liver.

  • Preclinical Models of Liver Disease: To assess the therapeutic potential of IBAT inhibition in conditions such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

  • Gut Microbiota and Host Interactions: To examine the influence of increased colonic bile acids on the composition and function of the gut microbiome.

Data Presentation

Table 1: Effects of this compound on Bile Acid Homeostasis and Related Markers
ParameterSpeciesStudy Population/ModelThis compound DoseDurationKey FindingsReference
Fecal Bile Acids HumanChronic Constipation10 mg/day1 weekIncreased total and primary bile acids.[5][6][7]
HumanChronic Constipation10 mg/day2 weeksIncreased total bile acids and deoxycholic acid.[8]
MouseNASH Model (MCD diet)Not specified4 weeksIncreased fecal bile acid content.[9][10]
Serum Bile Acids HumanChronic Constipation10 mg/day1 weekDecreased total and secondary bile acids.[5][6][7]
MouseNASH Model (DEN + CDHFD)Not specified20 weeksReduced total serum bile acid levels.[11]
MouseNASH Model (MCD diet)Not specified4 weeksReduced serum bile acid concentration.[9][10]
Serum C4 (7α-hydroxy-4-cholesten-3-one) HumanChronic ConstipationNot specified7 daysIncreased by 223% from baseline.[5]
HumanChronic Constipation10 and 15 mg/dayNot specifiedDose-dependent increase in plasma C4 levels.[4]
Serum FGF19/FGF15 HumanChronic ConstipationNot specified7 daysDecreased by 35% from baseline.[5]
HumanNAFLDNot specifiedNot specifiedIncreased FGF19 levels by 28-45%.[12]
Liver Histology MouseNASH Model (DEN + CDHFD)Not specified20 weeksFewer liver tumors.[11]
MouseNASH Model (MCD diet)Not specified4 weeksReduced NAFLD activity score (NAS) and fibrosis score.[9][10]
Gut Microbiota MouseNASH Model (DEN + CDHFD)Not specified20 weeksSignificantly lower proportion of gram-positive bacteria.[11]
MouseNASH Model (MCD diet)Not specified4 weeksDecreased abundance of Lachnospiraceae and Ruminococcaceae, increased Enterobacteriaceae.[10]
HumanChronic Constipation10 mg/day2 weeksSignificantly decreased Shannon diversity index.[8]

*DEN: Diethylnitrosamine; CDHFD: Choline-deficient high-fat diet; MCD: Methionine and choline-deficient.

Signaling Pathways and Experimental Workflows

Elobixibat_Mechanism_of_Action cluster_gut Small Intestine (Ileum) cluster_colon Colon cluster_liver Liver This compound This compound IBAT Ileal Bile Acid Transporter (IBAT) This compound->IBAT Inhibits Enterohepatic_Circulation Decreased Bile Acid Return IBAT->Enterohepatic_Circulation Reduced Reabsorption BileAcids_Ileum Bile Acids BileAcids_Ileum->IBAT Reabsorption BileAcids_Colon Increased Bile Acids BileAcids_Ileum->BileAcids_Colon Increased Flow BileAcid_Synthesis Bile Acid Synthesis (from Cholesterol) Enterohepatic_Circulation->BileAcid_Synthesis Stimulates

Caption: Mechanism of action of this compound.

Gut_Liver_Axis_Signaling cluster_gut_signaling Gut Signaling cluster_liver_signaling Liver Signaling This compound This compound IBAT_Inhibition IBAT Inhibition (Ileum) This compound->IBAT_Inhibition Increased_Colonic_BA Increased Colonic Bile Acids IBAT_Inhibition->Increased_Colonic_BA Decreased_Ileal_BA_Uptake Decreased Ileal Bile Acid Uptake IBAT_Inhibition->Decreased_Ileal_BA_Uptake TGR5_Gut TGR5 Activation (Increased) Increased_Colonic_BA->TGR5_Gut FXR_Gut FXR Activation (Decreased) Decreased_Ileal_BA_Uptake->FXR_Gut FGF15_19_Secretion FGF15/19 Secretion (Decreased) FXR_Gut->FGF15_19_Secretion FGF19_Receptor FGF19 Receptor (FGFR4) Activation (Decreased) FGF15_19_Secretion->FGF19_Receptor Portal Circulation GLP1_Secretion GLP-1 Secretion (Increased) TGR5_Gut->GLP1_Secretion CYP7A1_Expression CYP7A1 Expression (Increased) FGF19_Receptor->CYP7A1_Expression Relieves Inhibition BA_Synthesis Bile Acid Synthesis (Increased) CYP7A1_Expression->BA_Synthesis

Caption: this compound's impact on gut-liver signaling.

Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Analysis Animal_Model Select Animal Model (e.g., NASH mouse model) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_Sampling Baseline Sample Collection (Blood, Feces, Liver Biopsy) Acclimatization->Baseline_Sampling Randomization Randomization Baseline_Sampling->Randomization Vehicle Vehicle Control Randomization->Vehicle Elobixibat_Group This compound Treatment Randomization->Elobixibat_Group Treatment_Period Treatment Period (e.g., 4-20 weeks) Vehicle->Treatment_Period Elobixibat_Group->Treatment_Period Endpoint_Sampling Endpoint Sample Collection Treatment_Period->Endpoint_Sampling Biochemical Biochemical Analysis (Serum/Fecal Bile Acids, C4, FGF19) Endpoint_Sampling->Biochemical Histology Liver Histopathology (H&E, Trichrome) Endpoint_Sampling->Histology Gene_Expression Gene Expression Analysis (e.g., FXR, CYP7A1) Endpoint_Sampling->Gene_Expression Microbiota Gut Microbiota Analysis (16S rRNA sequencing) Endpoint_Sampling->Microbiota

Caption: Preclinical experimental workflow.

Experimental Protocols

Protocol 1: Administration of this compound in a Mouse Model of NASH

This protocol is adapted from studies investigating the effects of this compound in diet-induced models of NASH.[9][10][11]

1. Animal Model and Diet:

  • Use C57BL/6J mice.

  • Induce NASH using a choline-deficient high-fat diet (CDHFD) or a methionine and choline-deficient (MCD) diet for a specified period (e.g., 8-20 weeks).[10][11]

  • House mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. This compound Preparation and Administration:

  • This compound can be mixed with the diet or administered via oral gavage.

  • For dietary administration, calculate the required concentration of this compound to achieve the target dose based on average daily food consumption.

  • For oral gavage, dissolve or suspend this compound in a suitable vehicle (e.g., 0.5% methylcellulose). A typical dose for mice is in the range of 1-10 mg/kg/day.[10][13]

  • Administer this compound or vehicle control daily for the duration of the treatment period (e.g., 4-20 weeks).[10][11]

3. Sample Collection:

  • Collect fecal samples at baseline and at the end of the treatment period for bile acid and microbiota analysis.

  • At the end of the study, anesthetize the mice and collect blood via cardiac puncture for serum analysis.

  • Perfuse the liver with saline and collect liver tissue for histological analysis, gene expression studies, and bile acid quantification.

Protocol 2: Quantification of Serum and Fecal Bile Acids

This protocol provides a general guideline for the analysis of bile acids. Specific methodologies may vary based on the available equipment and kits.

1. Sample Preparation:

  • Serum: Use a protein precipitation method. Add a 3-4 fold volume of cold methanol (B129727) or acetonitrile (B52724) to the serum sample. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins. Collect the supernatant containing the bile acids.[14]

  • Feces: Lyophilize and homogenize the fecal samples. Extract bile acids using a suitable solvent mixture (e.g., methanol/acetonitrile).[15]

2. Quantification:

  • Bile acids can be quantified using various methods, including:

    • Enzyme-linked immunosorbent assay (ELISA): Use commercially available kits for total bile acid quantification.[16]

    • Liquid chromatography-mass spectrometry (LC-MS/MS): This method allows for the quantification of individual bile acid species and is the gold standard for detailed bile acid profiling.[15][17]

Protocol 3: Measurement of Serum FGF19/FGF15

This protocol is based on commercially available ELISA kits.

1. Principle:

  • This is a sandwich ELISA where a capture antibody specific for FGF19 (human) or FGF15 (mouse) is pre-coated onto a microplate.[18][19][20]

2. Procedure (General):

  • Add standards and serum samples to the wells and incubate to allow binding of the FGF19/15 to the capture antibody.

  • Wash the wells to remove unbound substances.

  • Add a biotin-conjugated detection antibody that binds to the captured FGF19/15.

  • Wash the wells and add a streptavidin-HRP conjugate.

  • Wash again and add a substrate solution that will react with HRP to produce a color change.

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the concentration of FGF19/15 in the samples by comparing their absorbance to the standard curve.[18][19][20][21]

Protocol 4: Assessment of Liver Histology

This protocol describes the standard staining methods for evaluating liver fibrosis.

1. Tissue Preparation:

  • Fix liver tissue samples in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin (B1166041) and section into thin slices (e.g., 4-5 µm).

2. Staining:

  • Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of liver architecture, inflammation, and steatosis.[22][23]

  • Masson's Trichrome or Sirius Red Staining: To visualize and quantify collagen deposition, which is indicative of fibrosis. Collagen will stain blue with Masson's trichrome and red with Sirius Red.[22][23][24][25][26]

3. Analysis:

  • Score the degree of steatosis, inflammation, and fibrosis using a semi-quantitative scoring system such as the NAFLD Activity Score (NAS).[24]

  • Quantify the fibrotic area using digital image analysis software on the trichrome or Sirius Red-stained sections.[24][25]

Conclusion

This compound is a versatile and specific pharmacological tool that enables researchers to manipulate bile acid signaling and investigate its role in the complex interplay between the gut and the liver. The protocols and data presented in these application notes provide a foundation for designing and executing robust experiments to further unravel the mechanisms of the gut-liver axis in health and disease.

References

Application Notes and Protocols for Long-Term Elobixibat Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and findings from non-clinical rodent studies on the long-term administration of Elobixibat. This document is intended to guide researchers in designing and interpreting studies related to this compound's pharmacology and safety profile.

Introduction

This compound is a first-in-class, orally available inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By inhibiting IBAT, this compound reduces the reabsorption of bile acids in the terminal ileum, leading to an increased concentration of bile acids in the colon.[1][2][3] This localized action in the gut stimulates colonic secretion and motility, ultimately alleviating constipation.[1][2][3] Non-clinical rodent studies have been instrumental in elucidating the mechanism of action and establishing the safety profile of this compound prior to clinical trials.

Mechanism of Action: Signaling Pathway

This compound's primary pharmacological effect is the competitive inhibition of IBAT in the enterocytes of the terminal ileum. This disrupts the enterohepatic circulation of bile acids, leading to a cascade of downstream effects.

Elobixibat_Mechanism cluster_colon Colon Bile Acids Bile Acids IBAT IBAT (ASBT) Bile Acids->IBAT Reabsorption Increased Bile Acids Increased Bile Acids Enterohepatic Circulation Enterohepatic Circulation IBAT->Enterohepatic Circulation This compound This compound This compound->IBAT Inhibition Increased Secretion & Motility Increased Secretion & Motility Increased Bile Acids->Increased Secretion & Motility Stimulates

Caption: this compound's mechanism of action.

Preclinical Efficacy Studies in Rodents

Inhibition of Bile Acid Reabsorption in Mice

A key preclinical study demonstrated this compound's ability to inhibit bile acid reabsorption in the mouse ileum.

Experimental Protocol:

  • Animal Model: Male mice.

  • Test Compound: this compound administered orally.

  • Methodology: The study utilized 75Se-homocholic acid taurine (B1682933) (75SeHCAT), a radiolabeled synthetic bile acid, to measure the extent of bile acid reabsorption. Mice were administered a single oral dose of this compound at 0.109, 0.435, or 1.7 mg/kg. The percentage of 75SeHCAT absorption was calculated to determine the inhibitory effect of this compound. To assess the duration of action, the inhibition of absorption was measured at 0.5, 3, and 8 hours post-dose in the 1.7 mg/kg group.[2]

  • Data Analysis: The 50% effective dose (ED50) was calculated based on the dose-response data.

Quantitative Data Summary:

Dose Group (mg/kg)Inhibition of Bile Acid Absorption (%)
0.10936
0.43559
1.770

Table 1: Dose-dependent inhibition of bile acid reabsorption by this compound in mice.[2]

Time Post-Dose (hours)Inhibition of Bile Acid Absorption (%) (at 1.7 mg/kg)
0.570
371
831

Table 2: Duration of inhibitory effect of this compound on bile acid reabsorption in mice.[2]

The ED50 for the inhibition of bile acid reabsorption was determined to be 0.274 mg/kg.[2] These results confirm this compound's potent and dose-dependent inhibition of IBAT in a rodent model.

Efficacy in a Loperamide-Induced Constipation Rat Model

The therapeutic potential of this compound for constipation was evaluated in a well-established rodent model.

Experimental Protocol:

  • Animal Model: Male rats.

  • Induction of Constipation: Constipation was induced by oral administration of loperamide (B1203769) hydrochloride (5 mg/kg).

  • Test Compound: this compound was administered orally at doses of 3, 10, or 30 mg/kg, one hour before the administration of loperamide. A vehicle control group (water for injection) was also included.

  • Primary Endpoint: Fecal wet weight was measured to assess the laxative effect of this compound.

  • Data Analysis: The fecal wet weight in the this compound-treated groups was compared to the vehicle control group.

Quantitative Data Summary:

A significant increase in fecal wet weight was observed in the 30 mg/kg this compound group compared to the vehicle control group, demonstrating its efficacy in this constipation model.[2]

Rat_Constipation_Workflow cluster_setup Experimental Setup cluster_measurement Measurement Male Rats Male Rats Dosing Dosing Male Rats->Dosing This compound (3, 10, 30 mg/kg) or Vehicle Loperamide Loperamide Dosing->Loperamide 1 hour later Fecal Collection Fecal Collection Loperamide->Fecal Collection Fecal Wet Weight Fecal Wet Weight Fecal Collection->Fecal Wet Weight

Caption: Workflow for the loperamide-induced constipation study in rats.

Non-Clinical Safety and Toxicology Studies

Based on a review by the Japanese Pharmaceuticals and Medical Devices Agency (PMDA), a series of safety pharmacology studies were conducted for this compound.

Safety Pharmacology

Core Battery Studies:

  • Central Nervous System: Effects on the central nervous system were evaluated in rodents.

  • Cardiovascular System: Cardiovascular parameters were assessed in relevant animal models.

  • Respiratory System: The effects on respiratory function were investigated.

  • Gastrointestinal System: Given the mechanism of action, gastrointestinal effects were studied.

  • Renal/Urinary System: Potential effects on the renal and urinary systems were examined.

Note: Detailed protocols and quantitative data from these long-term safety and toxicology studies, including repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity, are not publicly available in the reviewed literature. Regulatory submissions would contain this comprehensive information.

Summary and Conclusion

Non-clinical studies in rodents have been crucial in characterizing the pharmacological profile of this compound. In vivo studies in mice have quantitatively demonstrated its potent and dose-dependent inhibition of ileal bile acid reabsorption. Furthermore, its efficacy in a rat model of constipation supports its therapeutic application. The safety pharmacology studies in rodents have not identified any significant off-target effects on major organ systems. While detailed long-term toxicology data is not publicly available, the overall preclinical profile of this compound supports its localized action in the gastrointestinal tract with minimal systemic effects. Researchers investigating novel IBAT inhibitors can utilize these methodologies as a basis for their preclinical assessments.

References

Application Notes and Protocols: Assessing Elobixibat's Effect on Gallbladder Motility Using In Vivo Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elobixibat is a first-in-class inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By inhibiting IBAT, this compound reduces the reabsorption of bile acids from the terminal ileum, leading to an increased concentration of bile acids in the colon.[1] This, in turn, stimulates colonic secretion and motility, providing a therapeutic effect for patients with chronic constipation.[2][3][4] Given that the gallbladder plays a crucial role in the storage and regulated release of bile acids into the duodenum, understanding the impact of IBAT inhibition on gallbladder motility is of significant interest.[5] This document provides detailed application notes and protocols for assessing the effects of this compound on gallbladder motility using established in vivo imaging techniques.

While clinical studies have extensively documented the efficacy of this compound in improving bowel function, direct quantitative data from in vivo imaging of gallbladder motility following this compound administration is not yet widely published.[6][7] However, the well-established protocols for gallbladder motility assessment can be readily applied to investigate these effects. The following sections detail the methodologies for such investigations using ultrasonography and cholescintigraphy (HIDA scan).

Signaling Pathway of this compound and its Impact on Enterohepatic Circulation

This compound acts locally in the gut to inhibit the IBAT in the terminal ileum. This disrupts the normal enterohepatic circulation of bile acids, where approximately 95% of bile acids are typically reabsorbed. The increased concentration of bile acids flowing into the colon stimulates water secretion and peristalsis, alleviating constipation. This interruption also leads to a compensatory increase in the synthesis of bile acids by the liver from cholesterol.

cluster_liver Liver cluster_gallbladder Gallbladder cluster_intestine Intestine cholesterol Cholesterol bile_acids_liver Bile Acid Synthesis cholesterol->bile_acids_liver gallbladder Bile Acid Storage bile_acids_liver->gallbladder Storage duodenum Duodenum gallbladder->duodenum Meal-stimulated Release ileum Terminal Ileum duodenum->ileum Transit colon Colon ileum->colon Increased Bile Acids ibat IBAT ileum->ibat Reabsorption (95%) colon->colon ibat->bile_acids_liver Enterohepatic Circulation This compound This compound This compound->ibat Inhibition

Caption: this compound's mechanism of action.

Experimental Protocols

Two primary in vivo imaging techniques are recommended for assessing gallbladder motility: ultrasonography and cholescintigraphy (HIDA scan).

Two-Dimensional (2D) Ultrasonography

Ultrasonography is a non-invasive, widely available, and reproducible method for assessing gallbladder volume and ejection fraction.

Experimental Workflow for Ultrasound Assessment

start Patient Preparation (Fasting 8h) baseline_us Baseline Ultrasound (Fasting Gallbladder Volume) start->baseline_us drug_admin Administer this compound or Placebo baseline_us->drug_admin meal Standardized Fatty Meal drug_admin->meal post_meal_us Postprandial Ultrasound (Serial Volume Measurements) meal->post_meal_us data_analysis Calculate Gallbladder Ejection Fraction post_meal_us->data_analysis end Compare Treatment and Placebo Groups data_analysis->end

Caption: Ultrasound assessment workflow.

Detailed Protocol:

  • Patient Preparation:

    • Subjects should fast for a minimum of 8 hours prior to the examination to ensure gallbladder distension.

    • Water intake is permitted.

    • A baseline assessment of bowel habits (e.g., using the Bristol Stool Form Scale) should be recorded.

  • Baseline Imaging:

    • Position the patient in the supine and left lateral decubitus positions.

    • Using a curvilinear ultrasound transducer (2-5 MHz), obtain longitudinal and transverse images of the gallbladder.

    • Measure the maximum length (L), width (W), and height (H) of the gallbladder.

    • Calculate the fasting gallbladder volume (GV) using the ellipsoid method: GV = 0.52 x L x W x H.

  • Drug Administration:

    • Administer a single oral dose of this compound (e.g., 10 mg) or a matching placebo. The timing of administration relative to the fatty meal should be standardized based on the study design (e.g., 30-60 minutes prior).

  • Stimulation:

    • Provide a standardized fatty meal to stimulate gallbladder contraction. The meal should have a consistent fat content (e.g., a high-fat liquid meal or a standardized solid meal).

  • Postprandial Imaging:

    • Perform serial ultrasound measurements of the gallbladder volume at specific time points after the fatty meal (e.g., 15, 30, 45, 60, and 90 minutes).

  • Data Analysis:

    • Calculate the gallbladder ejection fraction (GBEF) using the following formula: GBEF (%) = [(Fasting Volume - Minimum Postprandial Volume) / Fasting Volume] x 100.

    • Other parameters to analyze include the time to minimum postprandial volume and the residual volume.

Cholescintigraphy (HIDA Scan)

Hepatobiliary iminodiacetic acid (HIDA) scanning is a nuclear medicine procedure that provides a quantitative measure of gallbladder emptying.

Experimental Workflow for HIDA Scan Assessment

start Patient Preparation (Fasting 4-6h) tracer_injection Inject 99mTc-HIDA Radiotracer start->tracer_injection gallbladder_filling Acquire Images until Gallbladder Visualization tracer_injection->gallbladder_filling drug_admin Administer this compound or Placebo gallbladder_filling->drug_admin cck_infusion Infuse Cholecystokinin (B1591339) (CCK) drug_admin->cck_infusion dynamic_imaging Acquire Dynamic Images (60 min) cck_infusion->dynamic_imaging data_analysis Generate Time-Activity Curve & Calculate GBEF dynamic_imaging->data_analysis end Compare Treatment and Placebo Groups data_analysis->end

Caption: HIDA scan assessment workflow.

Detailed Protocol:

  • Patient Preparation:

    • Subjects should fast for 4-6 hours prior to the scan. Prolonged fasting should be avoided as it can lead to a falsely low GBEF.

  • Radiotracer Administration:

    • Administer an intravenous injection of a technetium-99m labeled HIDA analog (e.g., 99mTc-mebrofenin or 99mTc-disofenin).

  • Gallbladder Filling Phase:

    • Acquire dynamic images using a gamma camera until the radiotracer is visualized in the gallbladder, common bile duct, and small intestine (typically 30-60 minutes).

  • Drug Administration:

    • Once the gallbladder is filled, administer this compound or placebo.

  • Gallbladder Contraction Phase:

    • Administer a slow intravenous infusion of cholecystokinin (CCK) or a synthetic analog (e.g., sincalide) over 30-60 minutes to stimulate gallbladder contraction.

    • Simultaneously, acquire dynamic images for 60 minutes.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the gallbladder on the dynamic images.

    • Generate a time-activity curve for the gallbladder ROI.

    • Calculate the GBEF using the following formula: GBEF (%) = [(Maximum Gallbladder Counts - Minimum Gallbladder Counts) / Maximum Gallbladder Counts] x 100.

Data Presentation

Quantitative data from these studies should be summarized in a clear and structured format to allow for easy comparison between the this compound and placebo groups.

Table 1: Hypothetical Gallbladder Motility Parameters with this compound vs. Placebo (Ultrasound)

ParameterPlacebo Group (Mean ± SD)This compound Group (Mean ± SD)p-value
Fasting Gallbladder Volume (mL) 25.4 ± 5.226.1 ± 4.9>0.05
Minimum Postprandial Volume (mL) 10.1 ± 3.18.5 ± 2.8<0.05
Gallbladder Ejection Fraction (%) 60.2 ± 12.567.4 ± 10.8<0.05
Time to Minimum Volume (min) 48 ± 1045 ± 9>0.05

Table 2: Hypothetical Gallbladder Motility Parameters with this compound vs. Placebo (HIDA Scan)

ParameterPlacebo Group (Mean ± SD)This compound Group (Mean ± SD)p-value
Gallbladder Ejection Fraction (%) 55.8 ± 15.363.2 ± 13.9<0.05

Discussion and Interpretation

The anticipated effect of this compound on gallbladder motility is complex. By increasing the synthesis of bile acids, there may be an increased volume of bile stored in the gallbladder, potentially leading to a larger fasting volume. Furthermore, alterations in the bile acid pool composition could influence the sensitivity of the gallbladder to contractile stimuli like CCK. The protocols outlined above will enable researchers to quantitatively assess these potential effects. A significant increase in GBEF in the this compound group compared to placebo would suggest that the drug enhances gallbladder contractility or emptying efficiency. Conversely, no significant difference would indicate that the primary therapeutic effect of this compound is independent of direct modulation of gallbladder motility. These investigations will provide valuable insights into the complete physiological effects of IBAT inhibitors and their role in gastrointestinal function.

References

Application Notes and Protocols for RNA Sequencing Analysis of Intestinal Cells Treated with Elobixibat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elobixibat is a first-in-class inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT), which is encoded by the SLC10A2 gene.[1][2] By inhibiting IBAT in the terminal ileum, this compound reduces the reabsorption of bile acids, leading to their increased concentration in the colon.[3][4] This elevation in colonic bile acids stimulates secretion and motility, providing a therapeutic effect for chronic constipation.[3] The increased bile acid levels in the colon are known to activate key signaling pathways mediated by the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 5 (TGR5), which play crucial roles in intestinal homeostasis, metabolism, and inflammation.[5][6][7][8]

While the physiological effects of this compound are well-documented, a detailed understanding of the transcriptomic changes it induces in intestinal cells is yet to be fully elucidated. RNA sequencing (RNA-seq) analysis of intestinal cells treated with this compound would provide invaluable insights into the downstream molecular events, potentially uncovering novel therapeutic targets and biomarkers for treatment response.

These application notes provide a proposed framework for conducting such an investigation, including a hypothetical study rationale, detailed experimental protocols, and expected outcomes based on the known mechanism of action of this compound and bile acid signaling.

Scientific Rationale for Transcriptomic Analysis

A comprehensive RNA-seq analysis of intestinal cells following this compound treatment would enable researchers to:

  • Elucidate the full spectrum of gene expression changes: Identify all genes that are significantly upregulated or downregulated in response to increased bile acid signaling.

  • Map the affected signaling pathways: Gain a deeper understanding of how this compound modulates pathways beyond the primary FXR and TGR5 signaling, including those related to intestinal barrier function, inflammation, and cell proliferation.

  • Identify potential off-target effects: Investigate any unintended transcriptomic changes that could inform the safety profile of the drug.

  • Discover novel biomarkers: Identify genes or gene signatures that could predict patient response to this compound treatment.

  • Inform further drug development: The detailed molecular understanding gained from RNA-seq can guide the development of next-generation IBAT inhibitors with improved efficacy and safety profiles.

Known and Expected Effects of this compound on Intestinal Cells

The following table summarizes the known and expected effects of this compound treatment on intestinal cells, which would be the basis for a hypothetical RNA-seq study.

ParameterEffect of this compound TreatmentKey Signaling Molecules/Pathways
Bile Acid Concentration Increased intracellular and luminal concentrationInhibition of ASBT (SLC10A2)
Bile Acid Receptor Activation Activation of FXR and TGR5Increased ligand availability (bile acids)
Gene Expression (Expected) Modulation of genes involved in bile acid homeostasis, intestinal motility, secretion, and inflammation.FXR-mediated induction of SHP, FGF19; TGR5-mediated activation of cAMP-PKA pathway
Hormone Secretion Increased secretion of GLP-1 and GLP-2TGR5 activation in enteroendocrine L-cells[9][10][11]
Intestinal Motility Increased colonic motilityStimulation of enteric nerves and smooth muscle
Intestinal Secretion Increased fluid and electrolyte secretionActivation of ion channels

Proposed Experimental Protocols

The following protocols provide a detailed methodology for a hypothetical study investigating the transcriptomic effects of this compound on an in vitro model of the intestinal epithelium.

Cell Culture and this compound Treatment
  • Cell Line: Caco-2 (a human colorectal adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of the small intestine epithelium) or T84 (another human colon carcinoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Cell Seeding: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) to allow for differentiation into a polarized monolayer. Culture for 21 days post-confluency to achieve full differentiation.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On day 21 of differentiation, replace the culture medium with fresh medium containing this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (DMSO).

    • Incubate the cells for a predetermined time course (e.g., 6, 12, and 24 hours) to capture both early and late transcriptomic responses.

RNA Extraction and Quality Control
  • At each time point, wash the cell monolayers with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells directly on the permeable support using a suitable lysis buffer (e.g., Buffer RLT from the RNeasy Mini Kit, Qiagen).

  • Homogenize the lysate by passing it through a 20-gauge needle.

  • Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop™). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-seq.

RNA Sequencing Library Preparation and Sequencing
  • Poly(A) RNA Selection: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.

  • RNA Fragmentation: Fragment the purified mRNA into smaller pieces using enzymatic or chemical methods.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the fragmented mRNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments. These adapters contain sequences for primer binding for amplification and sequencing.

  • PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity of library for sequencing.

  • Library Quality Control: Assess the quality and size distribution of the prepared library using an automated electrophoresis system. Quantify the library using qPCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million reads).

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Read Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated between this compound-treated and vehicle control samples using packages like DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like GSEA or DAVID to identify the biological processes and signaling pathways affected by this compound treatment.

Visualizations

The following diagrams illustrate the key signaling pathway of this compound and a proposed experimental workflow for the RNA-seq analysis.

Elobixibat_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Ileal Enterocyte cluster_colon Colon This compound This compound ASBT ASBT (IBAT) SLC10A2 This compound->ASBT Inhibits BileAcids_lumen Bile Acids BileAcids_lumen->ASBT Increased_BAs Increased Bile Acids BileAcids_lumen->Increased_BAs Increased Flow to Colon BileAcids_cyto Bile Acids ASBT->BileAcids_cyto Reabsorption FXR FXR TGR5 TGR5 GLP1_secretion GLP-1 Secretion TGR5->GLP1_secretion Stimulates Increased_BAs->FXR Activates Increased_BAs->TGR5 Activates

Caption: this compound's Mechanism of Action.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatic Analysis cluster_output Outputs Cell_Culture Intestinal Cell Culture (e.g., Caco-2) Treatment This compound Treatment Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC_Raw Raw Read Quality Control Sequencing->QC_Raw Alignment Read Alignment to Genome QC_Raw->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway & Functional Analysis DEA->Pathway_Analysis DEG_List Differentially Expressed Genes DEA->DEG_List Pathway_Map Affected Signaling Pathways Pathway_Analysis->Pathway_Map

Caption: RNA-Seq Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Elobixibat Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Elobixibat.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT).[1][2] By blocking the reabsorption of bile acids in the terminal ileum, it increases the concentration of bile acids in the colon, which in turn stimulates colonic secretion and motility.[3] This mechanism of action makes it effective for the treatment of chronic idiopathic constipation.[1]

The low aqueous solubility of this compound presents a significant challenge for in vitro and in vivo studies, as well as for the development of oral dosage forms. For effective absorption and pharmacological activity, a drug must be in a dissolved state at the site of absorption. Poor solubility can lead to low bioavailability, variable therapeutic outcomes, and difficulties in formulating reproducible experimental conditions. One source explicitly states that this compound is not soluble in water.[4]

Q2: What are the known physicochemical properties of this compound relevant to its solubility?

Q3: What are the general strategies for improving the solubility of poorly water-soluble drugs like this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized as:

  • Co-solvency: Using a mixture of water and one or more water-miscible organic solvents (co-solvents) to increase the drug's solubility. Common co-solvents include dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycols (PEGs), and ethanol (B145695).

  • Use of Surfactants/Micellar Solubilization: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium. Examples include Tween 80 and other polysorbates.

  • Complexation: Utilizing complexing agents, such as cyclodextrins (e.g., sulfobutylether-β-cyclodextrin or SBE-β-CD), to form inclusion complexes with the drug. The outer surface of the cyclodextrin (B1172386) is hydrophilic, which enhances the solubility of the drug-cyclodextrin complex in water.

  • Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state can enhance solubility and dissolution.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for experiments.

Issue 1: this compound powder is not dissolving in my aqueous buffer.

  • Cause: this compound has very low intrinsic aqueous solubility.

  • Solution: Direct dissolution in aqueous buffers is unlikely to be successful. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous medium.

    • Recommended Solvent: Start by dissolving this compound in 100% Dimethyl Sulfoxide (DMSO).[9] Commercial suppliers indicate a high solubility of this compound in DMSO, for instance, at 225 mg/mL (323.33 mM).[9]

    • Procedure:

      • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mg/mL).

      • To prepare your working solution, dilute the DMSO stock into your aqueous buffer. Ensure the final concentration of DMSO is low (typically <1%, ideally <0.1%) to avoid solvent-induced artifacts in your experiment.

      • Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation.

Issue 2: Precipitation occurs when I dilute my this compound DMSO stock solution into an aqueous medium.

  • Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small amount of DMSO. This is a common issue when the drug is highly hydrophobic.

  • Solution: Employ a formulation that includes co-solvents and/or surfactants to maintain this compound in solution.

    • Formulation 1 (Co-solvent/Surfactant System): This is a common formulation for in vivo studies and can be adapted for in vitro use.[7][9]

      • Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[9]

      • Achievable Concentration: ≥ 5 mg/mL (7.19 mM).[9]

    • Formulation 2 (Cyclodextrin Complexation): This formulation can be used to create a suspended solution.[7]

      • Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).[7]

      • Achievable Concentration: 2.08 mg/mL (2.99 mM).[7] Note that this may form a suspension and require sonication.[7]

Issue 3: I am observing inconsistent results in my cell-based assays with this compound.

  • Cause: This could be due to several factors related to the compound's solubility:

    • Precipitation in Culture Media: this compound may be precipitating out of the cell culture medium over time, leading to a decrease in the effective concentration.

    • Interaction with Serum Proteins: If you are using serum in your media, this compound may bind to serum proteins, affecting its free concentration.

    • Incomplete Dissolution of Stock: The initial DMSO stock solution may not have been fully dissolved.

  • Solution:

    • Visual Inspection: Before adding the treatment to your cells, visually inspect the final diluted solution for any signs of precipitation. You can also check for precipitates under a microscope.

    • Sonication: Gentle sonication of the DMSO stock solution before dilution can help ensure complete dissolution.[9]

    • Reduce Final Concentration: If precipitation is observed, try lowering the final concentration of this compound in your assay.

    • Serum-Free Conditions: If feasible for your experiment, consider running preliminary tests in serum-free or low-serum media to assess the impact of serum proteins.

    • Use of Solubilizing Excipients: Consider preparing your final dilutions in a medium containing a low, non-toxic concentration of a solubilizing agent like Tween 80.

Quantitative Data on this compound Formulations

The following table summarizes example formulations that have been used to solubilize this compound, primarily for in vivo studies. These can serve as a starting point for developing appropriate formulations for your specific experimental needs.

Formulation ComponentsAchievable ConcentrationSolution TypeNotes
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 5 mg/mL (7.19 mM)[9]Clear Solution[7]Sonication is recommended to aid dissolution.[9]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mL (2.99 mM)[7]Suspended Solution[7]Requires sonication.[7]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (2.99 mM)[7]Clear Solution[7]Suitable for oral administration in animal studies.
PEG400-DissolvedSpecific concentration not provided.[8]
0.25% Tween 80 and 0.5% Carboxymethyl cellulose-DissolvedSpecific concentration not provided.[8]

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Formulation using Co-solvents and Surfactants

This protocol describes the preparation of a clear solution of this compound suitable for in vivo oral administration or for in vitro experiments where a higher concentration is required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a Stock Solution in DMSO: Accurately weigh the desired amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Use of a vortex mixer and a brief sonication in a water bath can aid in complete dissolution.

  • Add PEG300: In a separate sterile tube, add the required volume of PEG300.

  • Add the DMSO Stock: While vortexing the PEG300, slowly add the this compound DMSO stock solution.

  • Add Tween 80: Continue vortexing and add the required volume of Tween 80. The solution should remain clear.

  • Add Saline: While still vortexing, slowly add the sterile saline to reach the final desired volume.

  • Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitates.

Protocol 2: Preparation of a Suspended this compound Formulation using Cyclodextrin

This protocol is for preparing a suspended formulation of this compound, which can be suitable for oral gavage in animal studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare the SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Prepare a Stock Solution in DMSO: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 20.8 mg/mL).[7]

  • Combine Components: In a sterile tube, add the 20% SBE-β-CD in saline solution.

  • Add the DMSO Stock: While vortexing, slowly add the this compound DMSO stock solution to the SBE-β-CD solution.

  • Sonication: Sonicate the final mixture to ensure a uniform suspension.[7]

  • Final Inspection: The final product will be a suspension. Ensure it is homogenous before use.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_application Experimental Application start This compound Powder dissolve_dmso Dissolve in DMSO (High Concentration Stock) start->dissolve_dmso final_dilution Final Dilution in Aqueous Buffer/Media dissolve_dmso->final_dilution precipitate_check Precipitation? formulation Add Co-solvents/Excipients (e.g., PEG300, Tween 80) precipitate_check->formulation Yes final_solution Final Working Solution precipitate_check->final_solution No formulation->final_dilution final_dilution->precipitate_check in_vitro In Vitro Assay (e.g., cell culture) final_solution->in_vitro in_vivo In Vivo Study (e.g., oral gavage) final_solution->in_vivo troubleshooting_logic start Start: Dissolving This compound in Aqueous Buffer issue Issue: Powder Does Not Dissolve start->issue solution1 Solution: Use 100% DMSO to create a stock solution issue->solution1 Yes dilution Dilute DMSO stock into aqueous buffer solution1->dilution issue2 Issue: Precipitation upon dilution dilution->issue2 solution2 Solution: Use co-solvents (PEG300) and/or surfactants (Tween 80) issue2->solution2 Yes success Result: Clear Solution or Stable Suspension issue2->success No solution2->success

References

Technical Support Center: Managing Elobixibat-Induced Diarrhea in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elobixibat in animal models. The information is designed to help manage and understand this compound-induced diarrhea, a common on-target effect of this ileal bile acid transporter (IBAT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause diarrhea?

A1: this compound is a potent and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By inhibiting IBAT in the terminal ileum, this compound reduces the reabsorption of bile acids into the enterohepatic circulation.[1][2] This leads to an increased concentration of bile acids in the colon.[3][4] The elevated colonic bile acids stimulate both fluid secretion and colonic motility, resulting in accelerated intestinal transit and looser stools, which manifests as diarrhea.[2][3][4]

Q2: What are the expected dose-dependent effects of this compound on stool consistency in animal models?

A2: In animal studies, this compound has been shown to have a dose-dependent effect on stool consistency, fecal weight, and water content. For instance, a study in conscious dogs demonstrated that oral administration of this compound at doses of 3, 10, and 30 mg/kg significantly increased the number of defecations, fecal wet weight, and fecal water content within 10 hours of administration.[5] The time to the first bowel movement was also dose-dependently decreased.[5] While specific dose-response data in rodents is less readily available in the public domain, a similar dose-dependent increase in stool frequency and looser stool consistency is expected.

Q3: How can I manage the severity of diarrhea in my animal studies?

A3: Managing the severity of this compound-induced diarrhea is crucial for animal welfare and data integrity. Here are a few strategies:

  • Dose Titration: Start with a lower dose of this compound and gradually increase it to the desired therapeutic level. This allows the animals to acclimate to the increased colonic bile acid levels. In clinical trials, dose titration is a common practice to manage gastrointestinal side effects.[4]

  • Dietary Modification: The composition of the animal's diet can influence the severity of diarrhea. A diet lower in fat may help to reduce the overall bile acid pool and potentially lessen the severity of the diarrhea.

  • Supportive Care: Ensure animals have free access to water and electrolytes to prevent dehydration, a potential consequence of severe diarrhea. Monitoring for signs of dehydration, such as reduced skin turgor and decreased activity, is essential.

  • Bile Acid Sequestrants: Co-administration of a bile acid sequestrant, such as cholestyramine, can be considered. These agents bind to bile acids in the intestine, reducing their stimulatory effects on the colon. However, this may also counteract the intended therapeutic effect of this compound, so this approach should be used cautiously and with a clear scientific rationale.

Q4: What are the key biomarkers to measure when assessing this compound-induced diarrhea?

A4: Key biomarkers include:

  • Fecal Bile Acids: Quantification of total and individual bile acids in feces will directly confirm the mechanism of action of this compound.[6]

  • Serum 7α-hydroxy-4-cholesten-3-one (C4): This is a surrogate marker for bile acid synthesis. Inhibition of IBAT leads to a compensatory increase in bile acid synthesis, which is reflected by elevated serum C4 levels.[6][7]

  • Stool Water Content: Direct measurement of the percentage of water in fecal pellets provides a quantitative measure of diarrhea severity.[5][8][9]

  • Colonic Transit Time: Assessing the transit time of a non-absorbable marker through the colon can quantify the pro-motility effects of this compound.[10]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Excessive Diarrhea and Dehydration Dose of this compound is too high.Animal strain is particularly sensitive.Underlying health issues in the animal.Reduce the dose of this compound.Ensure ad libitum access to hydration and electrolyte solutions.Monitor animal weight and hydration status daily.Consult with a veterinarian to rule out other causes of illness.
High Variability in Diarrhea Severity Between Animals Inconsistent drug administration (e.g., gavage technique).Differences in food and water consumption.Variations in individual gut microbiota.Coprophagy (re-ingestion of feces) affecting drug exposure.Ensure consistent and accurate oral gavage technique.House animals in metabolic cages to monitor individual food and water intake and collect feces.Consider using animals with a more homogenous gut microbiota if this is a critical factor for the study.Use cages with wire mesh floors to minimize coprophagy.
No or Minimal Diarrhea Observed at Expected Doses Incorrect drug formulation or administration.Degradation of the this compound compound.Animal strain is resistant to the effects.Incorrect vehicle used for administration.Verify the formulation and concentration of the this compound solution.Check the stability of the compound under the storage and handling conditions.Consider using a different, more sensitive animal strain.Ensure the vehicle used is appropriate and does not interfere with drug absorption or action.
Confounding Factors Affecting Stool Consistency Stress from handling or experimental procedures.Changes in diet or environment.Infection or other illness.Acclimatize animals to handling and procedures before the start of the experiment.Maintain a consistent diet and housing environment throughout the study.Monitor animals for any signs of illness and consult with veterinary staff if needed.

Quantitative Data from Animal and Clinical Studies

Table 1: Effect of this compound on Fecal Parameters in Conscious Dogs [5]

ParameterVehicleThis compound (3 mg/kg)This compound (10 mg/kg)This compound (30 mg/kg)
Number of Defecations (within 10h) 0.8 ± 0.42.5 ± 0.53.0 ± 0.63.3 ± 0.6
Fecal Wet Weight (g, within 10h) 10.2 ± 5.645.3 ± 10.755.7 ± 12.468.9 ± 15.1
Fecal Water Content (%) 65.4 ± 2.172.1 ± 1.874.5 ± 1.576.8 ± 1.2
Time to First Bowel Movement (min) >600289 ± 54211 ± 41158 ± 32

*p < 0.05 vs. Vehicle

Table 2: Incidence of Diarrhea in Human Clinical Trials with this compound

StudyDose(s)Incidence of Diarrhea in this compound GroupIncidence of Diarrhea in Placebo Group
Phase 2a[4][11]15 mg, 20 mg30% (20 mg dose)Not specified
Phase 2b[11]5 mg, 10 mg, 15 mg8% (5 mg), 6% (10 mg), 13% (15 mg)2%
Phase 3 (2-week)[12]10 mg13%0%
Phase 3 (52-week)[12]5-15 mg (titrated)15%N/A (open-label)

Experimental Protocols

1. Induction of Diarrhea with this compound in a Rodent Model (Representative Protocol)

  • Animals: Male or female C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals to the housing facility for at least one week before the experiment. House individually in cages with wire mesh floors to prevent coprophagy.

  • Drug Preparation: Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water. The concentration should be calculated based on the desired dose and a standard administration volume (e.g., 10 mL/kg).

  • Dosing: Administer this compound or vehicle once daily by oral gavage at a consistent time each day. Doses can range from 1 mg/kg to 30 mg/kg, depending on the desired severity of diarrhea. A dose-finding study is recommended.

  • Monitoring:

    • Stool Consistency: Observe and score stool consistency at regular intervals (e.g., 2, 4, 8, and 24 hours post-dosing) using a standardized scoring system (e.g., 0 = normal, well-formed pellets; 1 = soft, formed pellets; 2 = very soft, unformed stool; 3 = watery diarrhea).

    • Fecal Output: Collect all fecal pellets produced over a defined period (e.g., 24 hours) to determine total fecal weight (wet and dry).

    • Stool Water Content: Weigh a sample of fresh fecal pellets, then dry them in an oven at 60°C until a constant weight is achieved. Calculate the percentage of water content.

    • Clinical Signs: Monitor animals for signs of dehydration, weight loss, and changes in behavior.

  • Duration: The study duration can range from a single dose for acute effects to several weeks for chronic studies.

2. Fecal Bile Acid Analysis

  • Sample Collection: Collect fresh fecal samples and immediately freeze them at -80°C.

  • Homogenization: Homogenize a known weight of frozen feces in an appropriate solvent, such as 75% ethanol.

  • Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the bile acids.

  • Analysis: Analyze the extracted bile acids using liquid chromatography-mass spectrometry (LC-MS) for quantification of individual primary and secondary bile acids.

3. Histological Analysis of the Colon

  • Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the colon.

  • Fixation: Flush the colon with phosphate-buffered saline (PBS) and then fix in 10% neutral buffered formalin.

  • Processing: Embed the fixed tissue in paraffin (B1166041) and cut into thin sections (e.g., 5 µm).

  • Staining: Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the general morphology of the colonic mucosa.

  • Analysis: Examine the stained sections under a microscope to assess for any pathological changes, such as inflammation, epithelial damage, or changes in crypt architecture. While this compound's primary effect is functional, histological analysis can rule out significant intestinal damage.

Visualizations

Elobixibat_Mechanism_of_Action cluster_lumen Ileal Lumen cluster_enterocyte Ileal Enterocyte cluster_circulation Portal Circulation cluster_colon Colon This compound This compound ibat IBAT/ASBT This compound->ibat Inhibits bile_acids_lumen Bile Acids bile_acids_lumen->ibat Transport increased_bile_acids Increased Colonic Bile Acids bile_acids_lumen->increased_bile_acids Increased Flow to Colon bile_acids_reabsorbed Reabsorbed Bile Acids ibat->bile_acids_reabsorbed Reabsorption secretion Increased Fluid & Electrolyte Secretion increased_bile_acids->secretion motility Increased Motility increased_bile_acids->motility diarrhea Diarrhea secretion->diarrhea motility->diarrhea

Caption: Mechanism of this compound-induced diarrhea.

Experimental_Workflow start Start: Animal Acclimatization dosing Daily Oral Gavage: This compound or Vehicle start->dosing monitoring Monitor Stool Consistency, Fecal Output, & Clinical Signs dosing->monitoring collection Collect Fecal Samples for Bile Acid & Water Content Analysis monitoring->collection endpoint Endpoint: Euthanasia & Colon Tissue Collection collection->endpoint analysis Data Analysis: - Stool Parameters - Fecal Bile Acids - Histology endpoint->analysis end End of Study analysis->end

Caption: Experimental workflow for an this compound animal study.

References

Optimizing Elobixibat Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Elobixibat for their in vitro experiments. This compound is a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). Proper concentration selection is critical for obtaining accurate and reproducible results in studies investigating its mechanism of action and effects on cellular processes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in in vitro systems?

A1: this compound acts as a highly potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT).[1] IBAT is primarily expressed on the apical membrane of enterocytes in the terminal ileum and is responsible for the reabsorption of bile acids from the intestinal lumen into the enterohepatic circulation. By inhibiting IBAT, this compound blocks this reabsorption, leading to an increased concentration of bile acids in the intestinal lumen. In an in vitro setting, this translates to the inhibition of bile acid uptake in cells expressing IBAT.

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

A2: Based on reported IC50 values, a starting concentration range of 0.1 nM to 100 nM is recommended for initial experiments in cells expressing the human Ileal Bile Acid Transporter (IBAT). The half-maximal inhibitory concentration (IC50) for this compound against human IBAT in transfected HEK293 cells has been reported to be approximately 0.53 nM.[1] However, the optimal concentration will depend on the specific cell type, experimental conditions, and the desired level of IBAT inhibition. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific assay.

Q3: In which cell lines can I test the in vitro activity of this compound?

A3: The most common in vitro system for studying IBAT inhibition by this compound involves using human embryonic kidney (HEK293) cells transiently or stably transfected to express the human IBAT (SLC10A2) gene.[1] Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, also endogenously express IBAT and can be used to study this compound's effects on a more physiologically relevant intestinal cell model.[2][3]

Q4: How can I determine the cytotoxicity of this compound in my cell line?

A4: It is crucial to assess the cytotoxicity of this compound at the concentrations you plan to use to ensure that the observed effects are due to IBAT inhibition and not cell death. Standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) leakage assay can be performed. These assays should be conducted in the specific cell line you are using (e.g., Caco-2 or IBAT-transfected HEK293 cells) with a range of this compound concentrations.

Troubleshooting Guide

IssuePossible CauseRecommendation
High variability in IBAT inhibition results Inconsistent cell health or passage number.Ensure cells are healthy, within a consistent passage number range, and have a uniform seeding density.
Inaccurate this compound concentration.Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Fluctuation in incubation time or temperature.Strictly adhere to the optimized incubation times and maintain a constant temperature throughout the assay.
No significant IBAT inhibition observed Low or no IBAT expression in the cell line.Verify IBAT expression using techniques like qPCR or Western blotting, especially in transfected cells.
This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations, starting from the low nanomolar range.
Inactive this compound.Check the storage conditions and expiration date of the this compound stock. If in doubt, use a new vial.
Observed cellular effects are not consistent with IBAT inhibition Cytotoxicity at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT or LDH) to rule out cell death as a confounding factor. Use this compound at non-toxic concentrations.
Off-target effects.While this compound is highly selective for IBAT, consider the possibility of off-target effects at very high concentrations.[1] Compare results with a known inactive compound or use a different IBAT inhibitor as a control.
Issues with the bile acid uptake assay.Ensure the radiolabeled bile acid (e.g., glycocholic acid) is of high quality and the detection method is sensitive and linear.

Data Presentation

Table 1: In Vitro Potency of this compound against Ileal Bile Acid Transporter (IBAT)

TransporterCell LineIC50 (nM)Reference
Human IBATTransfected HEK2930.53 ± 0.17[1]
Mouse IBATTransfected HEK2930.13 ± 0.03[4]
Canine IBATTransfected HEK2935.8 ± 1.6[4]

Table 2: Selectivity of this compound for IBAT over other Bile Acid Transporters

TransporterIC50 (µM)Selectivity (fold-difference vs. human IBAT)Reference
Human liver basolateral sodium/bile acid co-transporter (NTCP)0.24 ± 0.02~450[1]
Neutral amino acid transporters> 1> 1000[1]

Experimental Protocols

IBAT Inhibition Assay using Radiolabeled Glycocholic Acid in Transfected HEK293 Cells

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

a. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seed cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Transfect the cells with a plasmid encoding human IBAT (SLC10A2) using a suitable transfection reagent according to the manufacturer's instructions. A mock transfection (empty vector) should be performed in parallel as a negative control.

  • Allow 24-48 hours for gene expression before performing the uptake assay.

b. Bile Acid Uptake Assay:

  • Wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Pre-incubate the cells for 10-15 minutes at 37°C with transport buffer containing various concentrations of this compound (e.g., 0.01 nM to 1 µM) or vehicle control.

  • Initiate the uptake by adding transport buffer containing a fixed concentration of radiolabeled glycocholic acid (e.g., [3H]-glycocholic acid) to each well. A typical concentration is below the Km of the transporter to ensure the assay is in the linear range.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal incubation time should be determined in preliminary experiments to ensure linear uptake.

  • Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH or a buffer containing 1% Triton X-100).

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) to normalize the uptake data.

  • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.

Cytotoxicity Assay (MTT) in Caco-2 Cells

a. Cell Culture:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed Caco-2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well.

  • Allow the cells to attach and grow for 24-48 hours.

b. MTT Assay:

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Evaluating IBAT Inhibitors A 1. Cell Line Selection (e.g., IBAT-transfected HEK293, Caco-2) B 2. Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) A->B Establish cell model C 3. Determine Non-Toxic Concentration Range B->C Define safe concentrations D 4. IBAT Inhibition Assay (Radiolabeled Bile Acid Uptake) C->D Select concentrations for efficacy testing E 5. Data Analysis (IC50 Determination) D->E Generate inhibition data

Caption: General workflow for in vitro evaluation of IBAT inhibitors.

G cluster_pathway Bile Acid Signaling Pathways in Intestinal Cells cluster_tgr5 TGR5 Pathway cluster_fxr FXR Pathway BA Bile Acids (Increased in lumen by this compound) TGR5 TGR5 BA->TGR5 activates FXR FXR (Nuclear Receptor) BA->FXR activates (intracellularly) AC Adenylate Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates GLP1 GLP-1 Secretion CREB->GLP1 promotes FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (in DNA) FXR_RXR->FXRE binds to FGF19 FGF19 Expression FXRE->FGF19 SHP SHP Expression FXRE->SHP

Caption: Simplified signaling pathways of bile acid receptors TGR5 and FXR.

References

Elobixibat Stability Resource Center: Technical Support for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of elobixibat. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected peaks in my HPLC analysis of this compound after storage. What could be the cause?

A1: Unexpected peaks in your chromatogram likely indicate the presence of degradation products or impurities. This compound is known to be susceptible to degradation under certain conditions.[1][2] Refer to the table below to identify potential impurities and the conditions under which they may form.

Troubleshooting Steps:

  • Review Storage Conditions: Confirm that your this compound stock solutions and solid material have been stored according to the recommended guidelines (see Q2).

  • Analyze Blank Samples: Run a blank injection (solvent only) to rule out contamination from the solvent or HPLC system.

  • Spike with Known Impurities (if available): If you have access to reference standards for this compound impurities, spiking your sample can help confirm the identity of the unknown peaks.

  • Perform Forced Degradation Studies: To understand the degradation profile of your specific formulation or solution, you can perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. This will help in identifying the retention times of the degradation products.[1][3]

Q2: What are the recommended long-term storage conditions for this compound?

A2: While comprehensive long-term stability data for this compound under various temperature and humidity conditions is not extensively published due to its relatively recent introduction to the market, some general guidelines can be followed.[1][2] For this compound impurities, storage at a controlled room temperature or 2-8 °C is often recommended, depending on the specific compound and the Certificate of Analysis (CoA) specifications. For the active pharmaceutical ingredient (API), a proposed retest period is based on storage in a polyethylene (B3416737) bag within a polyethylene drum at room temperature.[4] For formulated products, storage at room temperature in PTP packaging is suggested.[4] As a general practice for research purposes, it is advisable to store this compound in a cool, dry, and dark place. For solutions, especially in organic solvents like DMSO, storage at -20°C for up to one month or -80°C for up to six months is a common practice for many research compounds to minimize degradation.

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in the color of your this compound solution is a visual indicator of potential degradation. You should not use the solution without first verifying its purity.

Troubleshooting Steps:

  • Visual Inspection: Note the nature of the color change (e.g., yellowing, browning).

  • HPLC Analysis: Analyze the discolored solution using a validated stability-indicating HPLC method to quantify the amount of intact this compound and identify any degradation products.

  • Compare with a Freshly Prepared Solution: Prepare a fresh solution of this compound and compare its appearance and HPLC profile to the discolored solution.

Q4: I am having difficulty dissolving this compound. What solvents are recommended?

A4: this compound is a hydrophobic compound.[5] For in vitro research, it is often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For oral formulations in animal studies, it can be dissolved in PEG400 or suspended in vehicles like 0.2% Carboxymethyl cellulose (B213188) or a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.

Known Impurities and Degradation Products

The following table summarizes known impurities and degradation products of this compound. Understanding these can aid in troubleshooting stability issues.

Impurity/Degradation Product NamePotential Origin/Formation Conditions
This compound Acid ImpurityHydrolysis of the glycine (B1666218) ethyl ester moiety. Can be formed under acidic or basic conditions.
This compound Methyl Ester ImpurityImpurity from the synthesis process or esterification.
This compound Tertiary Butyl ImpurityImpurity from the synthesis process.
Oxidative Degradation ProductsFormed under oxidative stress (e.g., exposure to peroxides).
Photodegradation ProductsFormed upon exposure to light.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential impurities and degradation products.[1]

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Thermo Scientific Base Deactivated Silica (BDS) Hypersil-C18 (150 × 4.6 mm; 5 μm).[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 25 mM phosphate (B84403) buffer (pH 2.5) in a 70:30 (v/v) ratio.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Procedure:

  • Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in the specified ratio. Degas the mobile phase before use.

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase).

  • Prepare your sample solution by dissolving the this compound material in the same solvent.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram and identify the peak corresponding to this compound based on the retention time of the standard. Any other peaks may represent impurities or degradation products.

Visualizations

This compound Degradation Workflow

The following diagram illustrates a logical workflow for investigating the stability of this compound.

This compound Stability Investigation Workflow cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Analysis & Conclusion start Unexpected HPLC Peak / Color Change check_storage Verify Storage Conditions start->check_storage analyze_blank Analyze Blank Sample start->analyze_blank hplc_analysis Perform Stability-Indicating HPLC start->hplc_analysis check_storage->hplc_analysis analyze_blank->hplc_analysis forced_degradation Conduct Forced Degradation Studies hplc_analysis->forced_degradation quantify_degradation Quantify Degradation hplc_analysis->quantify_degradation identify_impurity Identify Impurity/Degradant forced_degradation->identify_impurity identify_impurity->quantify_degradation conclusion Determine Usability of Sample quantify_degradation->conclusion

Caption: A workflow for troubleshooting this compound stability issues.

This compound Mechanism of Action: Signaling Pathway

This compound is an inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT).[6][7] By inhibiting IBAT, this compound reduces the reabsorption of bile acids from the small intestine into the liver.[6] This leads to an increased concentration of bile acids in the colon, which in turn stimulates colonic secretion and motility.[6][8]

This compound Mechanism of Action cluster_0 Small Intestine (Ileum) cluster_1 Enterohepatic Circulation cluster_2 Colon BileAcids_Ileum Bile Acids IBAT IBAT (ASBT) BileAcids_Ileum->IBAT Reabsorption BileAcids_Colon Increased Bile Acids BileAcids_Ileum->BileAcids_Colon Increased Flow Liver Liver IBAT->Liver This compound This compound This compound->IBAT Inhibition Secretion Increased Colonic Secretion BileAcids_Colon->Secretion Motility Increased Colonic Motility BileAcids_Colon->Motility

Caption: this compound inhibits IBAT, increasing colonic bile acids.

References

Troubleshooting Elobixibat variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the complexities of working with elobixibat in an experimental setting. Our goal is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

In Vitro Experiments

Question: We are observing high variability in our in vitro IBAT inhibition assays with this compound. What are the potential causes and solutions?

Answer: Variability in in vitro assays can stem from several factors. Here’s a troubleshooting guide:

  • Cell Line Integrity:

    • Issue: Inconsistent expression of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT), in your cell line.

    • Troubleshooting:

      • Use a validated cell line with stable IBAT expression, such as HEK293 cells transfected with the SLC10A2 gene.[1]

      • Regularly verify transporter expression levels via qPCR or Western blot.

      • Ensure consistent cell passage numbers, as transporter expression can change over time.

  • Compound Solubility and Stability:

    • Issue: this compound precipitating in your assay buffer.

    • Troubleshooting:

      • This compound is highly soluble in DMSO.[2][3] Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer.

      • Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.

      • A stability-indicating HPLC method has been developed which shows this compound is sensitive to acidic and basic conditions.[4] Ensure your buffer pH is stable and appropriate for the assay (e.g., pH 7.4).

  • Assay Conditions:

    • Issue: Sub-optimal substrate concentration or incubation time.

    • Troubleshooting:

      • Use a concentration of the probe substrate (e.g., radiolabeled glycocholic acid) at or below its Michaelis-Menten constant (Km) for the transporter to ensure competitive inhibition can be accurately measured.

      • Optimize and standardize incubation times to ensure the reaction is within the linear range.

Question: What is a suitable starting point for an in vitro IBAT inhibition assay protocol with this compound?

Answer: Below is a detailed methodology for a competitive inhibition assay using HEK293 cells expressing human IBAT.

Experimental Protocol: In Vitro IBAT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the ileal bile acid transporter (IBAT).

Materials:

  • HEK293 cells stably transfected with the human SLC10A2 gene (IBAT-expressing cells)

  • Untransfected HEK293 cells (negative control)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Radiolabeled substrate: [³H]-glycocholic acid

  • This compound

  • DMSO (for stock solution)

  • Scintillation fluid and vials

  • Microplate reader (scintillation counter)

Methodology:

  • Cell Culture:

    • Culture IBAT-expressing and negative control HEK293 cells in appropriate flasks until they reach 80-90% confluency.

    • Seed cells into 24-well plates at a density that allows them to reach confluency on the day of the assay.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for the assay (e.g., 0.01 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells.

  • Inhibition Assay:

    • On the day of the assay, wash the confluent cell monolayers twice with pre-warmed assay buffer.

    • Add the this compound dilutions (or vehicle control) to the respective wells and pre-incubate for 15-30 minutes at 37°C.

    • Initiate the uptake reaction by adding the assay buffer containing [³H]-glycocholic acid (at a concentration near its Km) to all wells.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

    • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (radioactivity in untransfected cells) from the total uptake in the IBAT-expressing cells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Experiments

Question: Our in vivo study results with this compound are inconsistent. What factors should we investigate?

Answer: In vivo studies introduce more variables. Consider the following:

  • Animal Model:

    • Issue: Inappropriate animal model or inconsistent induction of constipation.

    • Troubleshooting:

      • Commonly used models for constipation include loperamide- or diphenoxylate-induced constipation in mice or rats.[5]

      • Ensure the dose and duration of the constipation-inducing agent are optimized to produce a consistent phenotype.

      • Monitor fecal parameters (pellet number, weight, water content) to confirm the constipation model before administering this compound.

  • Drug Formulation and Administration:

    • Issue: Poor solubility or stability of this compound in the vehicle, leading to inaccurate dosing.

    • Troubleshooting:

      • For oral gavage, this compound can be formulated in vehicles such as 20% PEG 400 in aqueous solution, or a mixture of DMSO, PEG300, Tween 80, and saline.[2][3][6]

      • Ensure the formulation is homogenous and stable throughout the study. Prepare fresh formulations regularly.

      • Administer this compound before feeding, as food can reduce its systemic exposure, although this may not be critical for its local action in the gut.[7][8]

  • Diet and Gut Microbiome:

    • Issue: The composition of the animal diet can influence bile acid metabolism and gut transit time.

    • Troubleshooting:

      • Use a standardized diet across all experimental groups. High-fat diets can alter bile acid pools and may influence the effects of this compound.[9]

      • While this compound's primary effect is on bile acids, it can cause minor changes in the gut microbiota.[5][10] Be aware of this potential confounding factor, especially in long-term studies.

Question: What are the expected side effects in animal models, and how can they be managed?

Answer:

  • Issue: Diarrhea and abdominal discomfort are the most common side effects due to the increased concentration of bile acids in the colon.[5][11]

  • Management:

    • Perform a dose-response study to find the optimal therapeutic dose with tolerable side effects.

    • Ensure animals have ad libitum access to water to prevent dehydration.

    • Monitor animal welfare closely.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TransporterCell LineSpeciesIC50Reference
IBAT (ASBT)HEK293Human0.53 ± 0.17 nM[1]
IBAT (ASBT)HEK293Mouse0.13 ± 0.03 nM[2]
IBAT (ASBT)HEK293Canine5.8 ± 1.6 nM[2]
NTCPHEK293Human0.24 ± 0.02 µM[1]

Table 2: this compound Formulations for In Vivo Studies

Vehicle CompositionFinal ConcentrationAdministration RouteReference
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5 mg/mLOral[2]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mLOral[3]
20% PEG 400 in aqueous solutionNot specifiedOral[6]

Visualizations

Signaling Pathways and Experimental Workflows

elobixibat_mechanism cluster_lumen Ileal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_colon Colon Bile Acids Bile Acids IBAT IBAT (ASBT) Bile Acids->IBAT Reabsorption Increased Bile Acids Increased Bile Acids Bile Acids->Increased Bile Acids Increased Flow This compound This compound This compound->IBAT Inhibition Reabsorbed Bile Acids Reabsorbed Bile Acids IBAT->Reabsorbed Bile Acids Increased Motility & Secretion Increased Motility & Secretion Increased Bile Acids->Increased Motility & Secretion

Caption: Mechanism of action of this compound in the intestine.

experimental_workflow start Start In Vivo Experiment constipation Induce Constipation (e.g., Loperamide) start->constipation confirm Confirm Constipation (Fecal Parameters) constipation->confirm randomize Randomize Animals confirm->randomize treat Treat with this compound or Vehicle randomize->treat monitor Monitor Fecal Output and Animal Welfare treat->monitor collect Collect Samples (Feces, Blood, Tissues) monitor->collect analyze Analyze Bile Acids, Gene Expression, etc. collect->analyze end End of Experiment analyze->end

Caption: General workflow for an in vivo this compound efficacy study.

troubleshooting_logic start Inconsistent Results check_reagents Check Reagent/Compound Solubility & Stability start->check_reagents check_cells Verify Cell Line (IBAT Expression, Passage #) check_reagents->check_cells If Reagents OK check_protocol Review Assay Protocol (Substrate Conc., Incubation Time) check_cells->check_protocol If Cells OK check_animal_model Validate Animal Model (Constipation Induction, Diet) check_protocol->check_animal_model If Protocol OK (for in vivo) check_formulation Assess Drug Formulation and Dosing Accuracy check_animal_model->check_formulation If Model OK resolve Problem Resolved check_formulation->resolve If Formulation OK

References

Elobixibat Technical Support Center: Mitigating Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Elobixibat in cellular assays.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments with this compound.

Observed Problem Potential Cause Suggested Mitigation Strategy
1. High cytotoxicity observed at expected therapeutic concentrations. - Off-target toxicity: this compound may be interacting with other cellular components at high concentrations, leading to cell death.- Confounding effects of bile acids: If co-incubating with bile acids, the bile acids themselves can be cytotoxic, especially hydrophobic ones[1][2].- Optimize Concentration: Perform a detailed dose-response curve to determine the cytotoxic concentration 50% (CC50) and compare it to the effective concentration 50% (EC50) for IBAT inhibition. Work in a concentration window that maximizes on-target effects while minimizing toxicity.- Reduce Incubation Time: Conduct a time-course experiment to find the earliest time point where the on-target effect is measurable, reducing cumulative toxicity.- Bile Acid Control: Run parallel experiments with the same concentration of bile acids but without this compound to quantify the cytotoxicity of the bile acids alone.
2. An effect is observed in a cell line that does not express the IBAT/ASBT transporter. - Definitive off-target effect: The observed phenotype is independent of this compound's primary target.- Target Deconvolution: Use techniques like Cellular Thermal Shift Assay (CETSA) to identify which proteins this compound is binding to in your specific cell line.- Counter-Screening: Screen this compound against a panel of common off-target candidates (e.g., other transporters, GPCRs, kinases) to identify unintended interactions[3].
3. Inconsistent or non-reproducible results between experiments. - Compound Stability: this compound may be unstable in your specific cell culture medium or experimental conditions.- Variability in Cell Culture: Inconsistent cell passage number, seeding density, or health can lead to variable responses.- Verify Compound Integrity: Confirm the stability of your this compound stock and working solutions. Prepare fresh aliquots.- Standardize Protocols: Maintain strict, consistent protocols for cell culture, including passage number and seeding density.- Use Control Compounds: Include a positive control (another known IBAT inhibitor, if available) and a negative control (structurally similar but inactive molecule) to ensure assay consistency.
4. Expected downstream signaling of intracellular bile acids (e.g., FXR activation) is blocked, but other effects are present. - On-target effect with indirect consequences: this compound is successfully blocking bile acid entry into the cell. The other observed effects may be due to increased extracellular bile acid concentrations activating membrane receptors like TGR5[4][5][6].- Differentiate Signaling Pathways: Use specific agonists/antagonists for TGR5 to confirm if the observed effects are mediated by this pathway.- Measure Bile Acid Uptake: Directly measure the uptake of radiolabeled or fluorescently tagged bile acids to confirm that this compound is blocking transport at your experimental concentration.- Use IBAT Knockout Cells: In IBAT knockout cells, this compound should have no effect on bile acid uptake or subsequent intracellular signaling.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and highly selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT or SLC10A2)[7][8]. It acts locally in the gastrointestinal tract to block the reabsorption of bile acids from the ileum into the enterohepatic circulation[7][9]. This increases the concentration of bile acids in the colon, stimulating secretion and motility[10].

Q2: How selective is this compound for IBAT? A2: this compound is highly selective. In vitro studies using transfected HEK293 cells have shown that it is significantly more potent against human IBAT than against other transporters[7].

Target IC50 (Concentration for 50% Inhibition) Selectivity Ratio (vs. hIBAT)
Human IBAT/ASBT0.53 ± 0.17 nM1x
Human Liver Basolateral Na+/Bile Acid Co-transporter (NTCP)0.24 ± 0.02 µM (240 nM)~450x
Neutral Amino Acid Transporters>1000-fold less potent than for hIBAT>1000x
Data sourced from in vitro studies[7].

Q3: What are the potential off-target effects in a cellular context? A3: While this compound has very low systemic absorption in vivo, in cellular assays, potential off-target effects can arise:

  • High Concentration Effects: At concentrations significantly higher than its IBAT IC50, this compound could interact with less sensitive transporters like NTCP or other unrelated proteins.

  • Indirect Signaling Effects: By blocking bile acid uptake, this compound increases the concentration of bile acids in the extracellular medium. These extracellular bile acids can activate membrane-bound receptors like TGR5, leading to signaling cascades that are independent of intracellular bile acid targets like the Farnesoid X Receptor (FXR)[4][5][6]. This is a critical consideration for interpreting signaling data.

  • CYP450 Inhibition: this compound has been shown to inhibit CYP3A4 in vitro, though this is of low significance in vivo due to minimal absorption[7]. In cell lines that express high levels of CYP3A4, this could be a confounding factor.

Q4: How can I confirm that the effect I'm seeing is due to IBAT inhibition? A4: The best way to confirm on-target activity is to use a multi-pronged approach:

  • Use an IBAT-negative control cell line: Compare the effect of this compound on your IBAT-expressing cell line to its effect on a similar cell line that does not express IBAT. An on-target effect should only be present in the IBAT-expressing cells.

  • Use an IBAT knockout cell line: The gold standard is to use CRISPR/Cas9 to create an IBAT knockout of your cell line[11][12]. This compound should not produce the intended effect in the knockout cells[13].

  • Perform a Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to demonstrate that this compound physically binds to and stabilizes the IBAT protein in your cells at your experimental concentrations[14][15].

Experimental Protocols

Protocol 1: Validating On-Target Effects using an IBAT Knockout Cell Line

Objective: To determine if the observed cellular phenotype caused by this compound is dependent on its intended target, IBAT.

Methodology:

  • Cell Line Preparation:

    • Culture your wild-type (WT) cell line expressing endogenous or transfected IBAT.

    • Culture a previously generated and validated IBAT knockout (KO) version of the same cell line.

  • Seeding: Seed both WT and IBAT KO cells at the same density in parallel plates appropriate for your downstream assay (e.g., 96-well plates for viability, 6-well plates for protein/RNA analysis).

  • Treatment:

    • Prepare a dose-response curve of this compound (e.g., 0.1 nM to 10 µM) in the appropriate vehicle (e.g., DMSO).

    • Treat both WT and IBAT KO cells with this compound or vehicle control for the desired incubation time.

  • Assay: Perform your primary cellular assay (e.g., cell viability assay, gene expression analysis via qPCR, protein analysis via Western Blot).

  • Data Analysis:

    • Compare the dose-response curves between the WT and IBAT KO cell lines.

    • Expected Result for On-Target Effect: You will observe a significant effect of this compound in the WT cells, but this effect will be absent or dramatically reduced in the IBAT KO cells.

Protocol 2: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound physically binds to the IBAT protein within intact cells.

Methodology:

  • Cell Treatment:

    • Culture your IBAT-expressing cells to ~80% confluency.

    • Treat one batch of cells with a high concentration of this compound (e.g., 1 µM) and another batch with vehicle control (DMSO) for 1 hour at 37°C.

  • Heating Step:

    • Aliquot the treated cell suspensions into separate PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble IBAT protein remaining at each temperature point using Western Blot or ELISA with a specific anti-IBAT antibody.

  • Data Analysis:

    • Plot the percentage of soluble IBAT protein against temperature for both the this compound-treated and vehicle-treated samples.

    • Expected Result: In the this compound-treated samples, the IBAT protein will be more resistant to thermal denaturation, resulting in a rightward shift of the melting curve compared to the vehicle control. This demonstrates target stabilization upon binding.

Visualizations

Elobixibat_Signaling_Pathway cluster_membrane Cell Membrane IBAT IBAT (ASBT) Transporter Bile_Acids_Intra Intracellular Bile Acids IBAT->Bile_Acids_Intra TGR5 TGR5 Receptor TGR5_Signaling TGR5 Signaling (e.g., cAMP) TGR5->TGR5_Signaling This compound This compound This compound->IBAT Inhibits Bile_Acids_Extra Extracellular Bile Acids Bile_Acids_Extra->IBAT Transport Bile_Acids_Extra->TGR5 Activates FXR FXR Activation (Intracellular) Bile_Acids_Intra->FXR Activates

Caption: this compound's on-target and indirect signaling pathways.

Troubleshooting_Workflow Start Unexpected cellular phenotype observed DoseResponse Perform detailed dose-response curve Start->DoseResponse Compare Compare EC50 (potency) vs CC50 (toxicity) DoseResponse->Compare Hypothesis Hypothesize: On-target vs. Off-target Compare->Hypothesis Knockout Test in IBAT Knockout (KO) Cell Line Hypothesis->Knockout CETSA Perform Cellular Thermal Shift Assay (CETSA) Hypothesis->CETSA ResultKO Effect absent in KO? Knockout->ResultKO ResultCETSA IBAT stabilization confirmed? CETSA->ResultCETSA OnTarget Conclusion: Phenotype is ON-TARGET ResultKO->OnTarget Yes OffTarget Conclusion: Phenotype is OFF-TARGET ResultKO->OffTarget No ResultCETSA->OnTarget Yes ResultCETSA->OffTarget No

Caption: Experimental workflow for troubleshooting this compound effects.

Logical_Relationships q1 Is your cell line known to express IBAT? a1_no Effect is likely OFF-TARGET. Investigate other transporters or binding partners. q1->a1_no No a1_yes Effect could be ON-TARGET. q1->a1_yes Yes q2 Is the effect seen only at very high concentrations (>>100x IC50)? q3 Are you co-incubating with bile acids? q2->q3 No a2_yes Possible OFF-TARGET toxicity or low-affinity interaction. Optimize concentration. q2->a2_yes Yes a3_yes Phenotype may be due to extracellular BA signaling (TGR5) instead of intracellular (FXR). q3->a3_yes Yes a1_yes->q2

References

Technical Support Center: Adjusting for Elobixibat's Impact on Nutrient Absorption in Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of elobixibat. The information provided is intended to help anticipate and address potential impacts on nutrient absorption during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By inhibiting IBAT in the terminal ileum, this compound blocks the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[1][2] This, in turn, stimulates colonic secretion and motility, which is the basis for its therapeutic effect in chronic constipation.[1][2][3]

Q2: How does this compound affect the overall bile acid pool?

A2: By preventing their reabsorption, this compound interrupts the enterohepatic circulation of bile acids. This leads to a significant increase in fecal bile acid excretion, particularly of primary bile acids like cholic acid and chenodeoxycholic acid.[4][5] To compensate for the loss of bile acids, the liver increases bile acid synthesis from cholesterol. This is evidenced by increased levels of serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[6]

Q3: What is the potential impact of this compound on nutrient absorption?

A3: Bile acids are crucial for the emulsification and absorption of dietary fats and fat-soluble vitamins (A, D, E, and K).[1] By increasing the amount of bile acids that pass into the colon, this compound may potentially reduce the availability of bile acids for micelle formation in the small intestine, which is a critical step for the absorption of these nutrients. While long-term studies on this compound have not reported significant nutrient deficiencies, this remains a theoretical risk associated with its mechanism of action.[7][8] For the broader class of IBAT inhibitors, managing potential fat-soluble vitamin deficiencies is a consideration in patient populations with cholestatic liver diseases.[9]

Q4: Has this compound been shown to affect lipid profiles in clinical studies?

A4: Yes, this compound has been observed to alter lipid profiles. Due to the increased use of cholesterol for bile acid synthesis, a reduction in serum low-density lipoprotein (LDL) cholesterol has been reported in some studies.[6][10][11] Some studies have also reported an increase in high-density lipoprotein (HDL) cholesterol with no significant changes in triglyceride levels.[11]

Q5: What are the most common adverse events observed with this compound in clinical trials?

A5: The most frequently reported adverse events are related to its mechanism of action and include abdominal pain and diarrhea.[1][7][8][12] These effects are generally mild to moderate in severity.[12]

Troubleshooting Guides

Issue 1: Unexpected weight loss or signs of malnutrition in experimental subjects.

  • Possible Cause: Potential malabsorption of fats and fat-soluble vitamins due to the altered bile acid circulation induced by this compound.

  • Troubleshooting Steps:

    • Monitor Food Intake: Accurately measure and record the daily food consumption of each subject to rule out decreased appetite as the cause of weight loss.

    • Assess Fecal Fat Content: Perform a quantitative analysis of fecal fat to determine if steatorrhea (excess fat in feces) is occurring. An increase in fecal fat content would suggest fat malabsorption.

    • Measure Serum Vitamin Levels: Collect blood samples to measure the serum concentrations of fat-soluble vitamins (A, D, E, and K).

    • Supplementation: If deficiencies are confirmed, consider providing a water-miscible formulation of fat-soluble vitamins to bypass the need for bile acid-dependent absorption.

    • Dose Adjustment: If experimentally feasible, consider assessing the effects of a lower dose of this compound on nutrient absorption parameters.

Issue 2: Subject exhibits symptoms of vitamin deficiency (e.g., dermatological issues for vitamin A, bone density changes for vitamin D, neurological signs for vitamin E, or altered coagulation for vitamin K).

  • Possible Cause: Reduced absorption of one or more fat-soluble vitamins.

  • Troubleshooting Steps:

    • Symptom Correlation: Correlate the observed symptoms with known signs of specific fat-soluble vitamin deficiencies.

    • Targeted Vitamin Assays: Perform targeted serum assays for the specific vitamin(s) suspected to be deficient.

    • Review Diet Composition: Ensure the experimental diet provides adequate levels of all essential nutrients, including fat-soluble vitamins.

    • Consult a Veterinarian/Physician: For animal or human studies, consult with a professional to manage the clinical signs of deficiency and to guide appropriate supplementation strategies.

Issue 3: Inconsistent or highly variable results in lipid profile measurements.

  • Possible Cause: Variability in diet, timing of sample collection relative to this compound administration, or individual differences in metabolic response.

  • Troubleshooting Steps:

    • Standardize Diet: Ensure all subjects are on a standardized diet with a consistent fat content for a defined period before and during the study.

    • Control Sample Collection Time: Standardize the time of blood sample collection in relation to the last dose of this compound and the last meal to minimize variability in lipid levels.

    • Increase Sample Size: A larger sample size may be necessary to account for inter-individual variability in the response to this compound.

    • Monitor Bile Acid Metabolism Markers: Concurrently measure serum C4 levels to correlate changes in lipid profiles with the induction of bile acid synthesis.

Data Presentation

Table 1: Reported Effects of this compound on Serum Lipid Profile

ParameterBaseline (Mean ± SD)Post-treatment (Mean ± SD)Changep-valueReference
LDL Cholesterol90.9 ± 37.2 mg/dL77.5 ± 34.8 mg/dL↓ 13.4 mg/dL< 0.05[11]
HDL Cholesterol44.9 ± 14.3 mg/dL57.0 ± 25.8 mg/dL↑ 12.1 mg/dL< 0.05[11]
Total CholesterolNot significantly changedNot significantly changed-NS[11]
TriglyceridesNot significantly changedNot significantly changed-NS[11]

Table 2: Summary of this compound Effects on Bile Acid Metabolism

ParameterEffectBiomarker ChangeReference
Bile Acid ReabsorptionDecreased-[1][2]
Fecal Bile Acid ExcretionIncreased↑ Total fecal bile acids (primarily primary BAs)[4][5]
Bile Acid SynthesisIncreased↑ Serum 7α-hydroxy-4-cholesten-3-one (C4)[6]
Serum Bile AcidsDecreased↓ Total serum bile acids (primarily secondary BAs)[4]

Experimental Protocols

Protocol 1: Quantitative Fecal Fat Analysis

This protocol is adapted from standard laboratory procedures for the quantification of fat in stool samples.

  • Dietary Control: For 3 days prior to and during the collection period, subjects should consume a diet with a consistent and known fat content (e.g., 50-100 grams per day for human studies).

  • Sample Collection:

    • Collect all stool passed over a 72-hour period in a pre-weighed, clean, sealable container.

    • Store the container refrigerated or frozen during the collection period.

    • Record the total weight of the collected stool.

  • Homogenization:

    • Add a known volume of water to the stool sample to create a slurry.

    • Homogenize the sample thoroughly using a stool homogenizer or blender.

  • Fat Extraction:

    • Take a measured aliquot of the homogenized stool.

    • Perform a lipid extraction using a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol).

  • Quantification:

    • After extraction, evaporate the solvent and weigh the residual fat.

    • Alternatively, analyze the fat content using techniques such as gas chromatography (GC) after saponification and esterification.

  • Calculation:

    • Calculate the total amount of fat excreted over the 72-hour period.

    • Express the result as grams of fat excreted per 24 hours.

Protocol 2: Analysis of Serum Fat-Soluble Vitamins (A, D, E, K)

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Collection and Handling:

    • Collect whole blood in a serum separator tube.

    • Allow the blood to clot and then centrifuge to separate the serum.

    • Protect the serum from light, as some vitamins (especially Vitamin A) are light-sensitive. Store frozen until analysis.

  • Sample Preparation:

    • Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) to the serum sample to release the protein-bound vitamins.

    • Liquid-Liquid Extraction: Add a non-polar solvent (e.g., hexane) to the sample, vortex thoroughly, and centrifuge to separate the layers. The fat-soluble vitamins will partition into the organic (upper) layer.

    • Evaporation and Reconstitution: Carefully remove the organic layer, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in a mobile phase-compatible solvent.

  • Chromatographic Analysis:

    • Inject the reconstituted sample into an HPLC or LC-MS system.

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of a mixture of organic solvents (e.g., methanol, acetonitrile) and water.

  • Detection and Quantification:

    • For HPLC, use a UV or diode-array detector set to the specific wavelengths for each vitamin (e.g., ~325 nm for Vitamin A, ~265 nm for Vitamin D, ~292 nm for Vitamin E).

    • For LC-MS, use a mass spectrometer to detect and quantify the vitamins based on their specific mass-to-charge ratios, which provides higher sensitivity and specificity.

    • Calculate the concentration of each vitamin by comparing the peak areas to those of known standards.

Mandatory Visualization

Elobixibat_Mechanism_and_Impact cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation & Liver This compound This compound IBAT Ileal Bile Acid Transporter (IBAT) This compound->IBAT Inhibits Potential_Malabsorption Potential for Malabsorption This compound->Potential_Malabsorption May lead to Bile_Acids_Reabsorption Bile Acid Reabsorption IBAT->Bile_Acids_Reabsorption Mediates Bile_Acids_Colon Increased Bile Acids in Colon Bile_Acids_Reabsorption->Bile_Acids_Colon Reduced reabsorption leads to Nutrient_Absorption Fat & Fat-Soluble Vitamin Absorption Bile_Acids_Reabsorption->Nutrient_Absorption Required for Liver Liver Bile_Acids_Reabsorption->Liver Enterohepatic Circulation Colonic_Motility Increased Colonic Motility & Secretion Bile_Acids_Colon->Colonic_Motility Therapeutic_Effect Relief of Constipation Colonic_Motility->Therapeutic_Effect Nutrient_Absorption->Potential_Malabsorption Reduced Liver->Bile_Acids_Reabsorption Secretes Bile Acids Bile_Acid_Synthesis Increased Bile Acid Synthesis Liver->Bile_Acid_Synthesis Compensatory response Cholesterol Cholesterol Cholesterol->Bile_Acid_Synthesis Precursor LDL_Cholesterol Decreased Serum LDL Cholesterol Bile_Acid_Synthesis->LDL_Cholesterol Increased cholesterol utilization leads to

Caption: Mechanism of this compound and its potential impact on nutrient absorption.

References

Technical Support Center: Improving the Bioavailability of Elobixibat in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Elobixibat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the systemic bioavailability of this compound for specific research applications. While this compound is designed for low systemic absorption to act locally in the gastrointestinal tract, certain experimental contexts may necessitate improved bioavailability. This guide offers insights into formulation strategies to achieve this.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline bioavailability of this compound so low?

A1: this compound is designed as a locally acting inhibitor of the ileal bile acid transporter (IBAT). Its therapeutic effect in treating constipation stems from increasing bile acid concentration in the colon. Therefore, minimal systemic absorption is an intended feature of the drug to reduce the risk of systemic side effects. After oral administration, any small amount of this compound that is absorbed is highly protein-bound (>99.5%).

Q2: For which research applications might an enhanced bioavailability of this compound be desirable?

A2: While counterintuitive to its therapeutic purpose, researchers might want to increase this compound's systemic exposure for studies such as:

  • Investigating potential systemic toxicity at high concentrations.

  • Studying drug-drug interactions involving systemic metabolic enzymes like CYP3A4, which this compound is known to inhibit in vitro.

  • Exploring any potential systemic effects of IBAT inhibition beyond the gastrointestinal tract in animal models.

Q3: What are the main challenges in improving the bioavailability of this compound?

A3: this compound is a white powder with a high molecular weight (695.89 g/mol ) and is poorly soluble in aqueous solutions, which are the primary barriers to its absorption. Overcoming its low aqueous solubility is the first and most critical step to enhancing its bioavailability.

Q4: Which formulation strategies are most promising for a poorly soluble compound like this compound?

A4: Several formulation strategies can be employed to enhance the solubility and, consequently, the bioavailability of poorly soluble drugs. The most common and effective methods include:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.

  • Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents can improve its absorption via lymphatic pathways.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can significantly increase its aqueous solubility.

Troubleshooting Guides

Nanosuspension Formulation
Problem Possible Cause(s) Suggested Solution(s)
Particle Aggregation/Instability Insufficient stabilizer concentration; Inappropriate stabilizer type; Ostwald ripening.Increase stabilizer concentration; Screen different stabilizers (e.g., Pluronic F68, Tween 80, HPMC); Optimize homogenization or milling parameters.
Large Particle Size Inefficient particle size reduction process; High drug concentration.Increase milling/homogenization time or pressure; Use smaller milling media; Reduce the initial drug concentration.
Crystalline Growth During Storage Formulation is in a metastable state.Add a crystal growth inhibitor to the formulation; Lyophilize the nanosuspension with a cryoprotectant to create a stable solid form.
Solid Dispersion Formulation
Problem Possible Cause(s) Suggested Solution(s)
Drug Recrystallization Drug is not fully amorphous; Polymer and drug are immiscible; High humidity during storage.Increase the drug-to-polymer ratio; Screen for polymers with better miscibility with this compound (e.g., PVP K30, Soluplus®, HPMC); Store the solid dispersion in a desiccator.
Low Drug Loading Poor solubility of the drug in the polymer matrix.Screen a variety of polymers to find one with higher solubilizing capacity for this compound; Use a combination of polymers.
Phase Separation Thermodynamic instability of the drug-polymer mixture.Select a polymer that has strong interactions (e.g., hydrogen bonding) with this compound; Store at a lower temperature.
Cyclodextrin Complexation
Problem Possible Cause(s) Suggested Solution(s)
Low Complexation Efficiency Poor fit of this compound in the cyclodextrin cavity; Steric hindrance.Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD) to find the best fit; Optimize the preparation method (e.g., kneading, co-evaporation).
Precipitation of the Complex The complex itself has limited solubility.Use a more soluble cyclodextrin derivative like HP-β-cyclodextrin or SBE-β-CD.
Incomplete Dissolution Insufficient amount of cyclodextrin to complex all the drug.Increase the molar ratio of cyclodextrin to this compound.

Data Presentation: Example Bioavailability Enhancement

The following tables present representative data from studies on other poorly soluble drugs, illustrating the potential improvements in solubility and pharmacokinetic parameters that could be achieved for this compound using these formulation techniques.

Table 1: Nanosuspension Formulations - Example Data

FormulationSolubility (µg/mL)Cmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (AUC)
Unprocessed Drug25002,500-
Nanosuspension251,5009,0003.6

Table 2: Solid Dispersion Formulations - Example Data

FormulationSolubility (µg/mL)Cmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (AUC)
Unprocessed Drug58004,000-
Solid Dispersion (1:5 drug:polymer)1503,20018,0004.5

Table 3: Cyclodextrin Complexation - Example Data

FormulationSolubility (mg/mL)Cmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (AUC)
Unprocessed Drug0.013001,800-
Cyclodextrin Complex1.59006,3003.5

Mandatory Visualizations

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver Hepatocyte (Liver) Bile Acids Bile Acids IBAT IBAT (ASBT) Bile Acids->IBAT Reabsorption This compound This compound This compound->IBAT Inhibition FXR_e FXR IBAT->FXR_e Bile Acid Uptake Activates Increased Colonic\nBile Acids Increased Colonic Bile Acids IBAT->Increased Colonic\nBile Acids leads to FGF19 FGF19 Synthesis FXR_e->FGF19 FGFR4 FGFR4 FGF19->FGFR4 Portal Vein Transport Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Rate-limiting step Primary Bile Acids Primary Bile Acids CYP7A1->Primary Bile Acids FXR_l FXR Primary Bile Acids->FXR_l Activates FXR_l->CYP7A1 Inhibition FGFR4->CYP7A1 Inhibition

Caption: Signaling pathway of this compound's action on bile acid circulation.

G cluster_formulations Formulation Development start Start: Poorly Soluble This compound API dev_strategy Select Formulation Strategy start->dev_strategy nanosuspension Nanosuspension (Wet Milling) dev_strategy->nanosuspension Size Reduction solid_dispersion Solid Dispersion (Solvent Evaporation/HME) dev_strategy->solid_dispersion Amorphization cyclodextrin Cyclodextrin Complex (Kneading/Co-evaporation) dev_strategy->cyclodextrin Complexation characterization Physicochemical Characterization (Particle Size, DSC, XRD, Solubility) nanosuspension->characterization solid_dispersion->characterization cyclodextrin->characterization optimization Optimize Formulation (e.g., drug:carrier ratio, process parameters) characterization->optimization invitro In Vitro Dissolution Testing optimization->invitro invitro->optimization Iterate if needed invivo In Vivo Pharmacokinetic Study (Animal Model) invitro->invivo end End: Optimized Formulation with Enhanced Bioavailability invivo->end

Caption: Experimental workflow for improving this compound's bioavailability.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling

Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (B11928114) (HPMC), Poloxamer 188)

  • Purified water

  • Zirconium oxide milling beads (0.5 mm)

  • Planetary ball mill or similar high-energy mill

Methodology:

  • Preparation of Stabilizer Solution: Dissolve the chosen stabilizer (e.g., 1% w/v HPMC) in purified water with gentle stirring.

  • Premixing: Disperse a known amount of this compound (e.g., 5% w/v) in the stabilizer solution to form a coarse suspension.

  • Milling: Transfer the coarse suspension to a milling chamber containing zirconium oxide beads.

  • Mill the suspension at a high speed (e.g., 600 rpm) for a specified duration (e.g., 2-4 hours). Monitor the temperature to avoid excessive heat generation.

  • Separation: After milling, separate the nanosuspension from the milling beads by decantation or filtration through a coarse filter.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Assess the zeta potential to predict the stability of the suspension.

    • Examine the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Confirm the crystalline state of the drug using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to improve its solubility and dissolution.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®)

  • Volatile organic solvent (e.g., Ethanol, Methanol)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio) in a suitable amount of the organic solvent with stirring until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Once a solid mass is formed, transfer it to a vacuum oven and dry at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization: Pulverize the dried solid dispersion using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a sieve (e.g., 60 mesh) to obtain a uniform particle size.

  • Characterization:

    • Perform DSC and XRD analysis to confirm the amorphous nature of this compound in the dispersion.

    • Use Fourier-transform infrared spectroscopy (FTIR) to check for any interactions between the drug and the polymer.

    • Conduct in vitro dissolution studies and compare the release profile with that of the pure drug.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • Cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Molar Ratio Calculation: Calculate the required amounts of this compound and cyclodextrin for a specific molar ratio (e.g., 1:1).

  • Kneading: Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Slowly add the this compound powder to the paste and knead for a prolonged period (e.g., 60-90 minutes). Add more solvent mixture if necessary to maintain a suitable consistency.

  • Drying: Dry the resulting solid mass in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.

  • Characterization:

    • Determine the complexation efficiency by analyzing the drug content.

    • Use DSC, XRD, and FTIR to confirm the formation of the inclusion complex.

    • Conduct phase solubility studies to determine the increase in this compound's solubility.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elobixibat in animal models. The focus is on anticipating and managing the common gastrointestinal side effects associated with this ileal bile acid transporter (IBAT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and why does it cause gastrointestinal side effects?

A1: this compound is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By inhibiting IBAT in the terminal ileum, this compound reduces the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[2] This elevation in colonic bile acids stimulates both secretion of water and electrolytes into the lumen and colonic motility, resulting in the intended therapeutic effect of alleviating constipation.[2] However, this same mechanism is responsible for the common side effects of abdominal pain and diarrhea.[1][3]

Q2: What are the expected gastrointestinal side effects of this compound in animal models?

A2: The most anticipated side effects in animal models, mirroring clinical observations in humans, are diarrhea and abdominal discomfort. In preclinical studies with dogs, this compound has been shown to dose-dependently increase the number of defecations, fecal wet weight, and fecal water content.[4] Researchers should be prepared to observe and quantify changes in stool consistency and frequency in their animal subjects.

Q3: Which animal models are most appropriate for studying this compound's efficacy and side effect profile?

A3: Given that this compound's mechanism is conserved across mammals, standard rodent models (rats and mice) and larger animal models like dogs are suitable. For studying the diarrheal side effects specifically, models of bile acid diarrhea can be particularly informative. The choice of model may depend on the specific research question, such as studying effects on colonic transit or changes in the gut microbiome.

Q4: How can I proactively manage or mitigate diarrhea in my animal model?

A4: Proactive management can involve careful dose selection and titration. Starting with a lower dose and gradually increasing it may allow the animal's gastrointestinal tract to adapt. Ensuring adequate hydration and electrolyte balance is crucial. In cases of severe diarrhea, the use of anti-diarrheal agents like loperamide (B1203769) may be considered, although this could confound the primary efficacy endpoints of the study. It is also important to consider the diet of the animals, as high-fat diets can influence bile acid metabolism.

Troubleshooting Guides

Issue 1: Severe Diarrhea and Dehydration in Study Animals
  • Problem: Animals are experiencing excessive watery stools, leading to weight loss and signs of dehydration.

  • Possible Causes:

    • The dose of this compound is too high for the specific animal model or strain.

    • Individual animal sensitivity.

    • Interaction with other experimental factors (e.g., diet).

  • Troubleshooting Steps:

    • Assess Severity: Quantify the diarrhea using a fecal scoring system (see Experimental Protocols). Monitor body weight and hydration status daily.

    • Dose Reduction: Consider reducing the dose of this compound for subsequent experiments or for the affected cohort.

    • Supportive Care: Provide subcutaneous or intraperitoneal fluids to counteract dehydration. Ensure free access to water and consider providing an electrolyte solution.

    • Anti-diarrheal Agents: In severe cases where the primary endpoint is not stool output, consider the therapeutic use of loperamide. This should be a last resort and noted as a deviation in the study protocol.

    • Dietary Review: Assess the fat content of the animal's diet, as it can impact the severity of bile acid-induced diarrhea.

Issue 2: High Variability in Gastrointestinal Response
  • Problem: There is a wide range of responses to this compound within the same experimental group, from no effect to severe diarrhea.

  • Possible Causes:

    • Genetic variability within the animal strain.

    • Differences in gut microbiota among individual animals.

    • Variations in food and water consumption.

  • Troubleshooting Steps:

    • Increase Sample Size: A larger number of animals per group can help to account for individual variability.

    • Acclimatization Period: Ensure a sufficient acclimatization period to stabilize the gut microbiome before the start of the experiment.

    • Standardize Husbandry: Maintain consistent housing conditions, diet, and light-dark cycles for all animals.

    • Microbiome Analysis: If feasible, consider collecting fecal samples for microbiome analysis to investigate its role in the variable response.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Fecal Parameters in Beagle Dogs

This compound Dose (mg/kg)Number of Defecations (within 10 hours)Fecal Wet Weight (g)Fecal Water Content (%)
Vehicle1.2 ± 0.425.8 ± 8.665.2 ± 2.1
33.5 ± 0.575.3 ± 12.472.4 ± 1.5
104.2 ± 0.6102.5 ± 15.175.1 ± 1.2
304.8 ± 0.7125.6 ± 18.278.3 ± 1.0*

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. (Data adapted from a study in conscious dogs[4])

Table 2: Incidence of Gastrointestinal Adverse Events in Human Clinical Trials (for reference)

Adverse EventPlaceboThis compound (5 mg)This compound (10 mg)This compound (15 mg)This compound (20 mg)
Abdominal Pain0%10%11%27%50%
Diarrhea2%8%6%13%30%

(Data from a Phase IIb clinical trial in patients with chronic idiopathic constipation[3])

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Transit Time

This protocol measures the effect of this compound on the rate of passage of a non-absorbable marker through the gastrointestinal tract.

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House animals in individual cages for at least 3 days prior to the experiment with free access to food and water.

  • Fasting: Fast animals for 18 hours before the experiment, with free access to water.

  • Drug Administration: Administer this compound or vehicle orally by gavage.

  • Marker Administration: 30 minutes after drug administration, administer a charcoal meal (e.g., 10% activated charcoal in 5% gum arabic) orally.

  • Euthanasia and Dissection: After a predetermined time (e.g., 60 minutes), euthanize the animals. Carefully dissect the small intestine from the pylorus to the cecum.

  • Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculation: Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

Protocol 2: Evaluation of Fecal Parameters

This protocol is used to quantify the diarrheal effects of this compound.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Housing: House animals individually in metabolic cages that allow for the separation and collection of feces and urine.

  • Baseline Measurement: For 24-48 hours before drug administration, collect and weigh the total fecal output and determine the fecal water content (by drying the feces to a constant weight).

  • Drug Administration: Administer this compound or vehicle orally by gavage daily for the duration of the study.

  • Fecal Collection and Analysis:

    • Collect feces at regular intervals (e.g., every 4, 8, and 24 hours).

    • Record the total number of fecal pellets.

    • Measure the total wet weight of the feces.

    • Determine the fecal water content.

    • Score the stool consistency using a standardized scale (e.g., 1=firm, 2=soft, 3=watery).

Mandatory Visualizations

elobixibat_mechanism This compound This compound ibat Ileal Bile Acid Transporter (IBAT) This compound->ibat Inhibits bile_acids_ileum Bile Acid Reabsorption in Ileum bile_acids_colon Increased Bile Acids in Colon bile_acids_ileum->bile_acids_colon Decreased reabsorption leads to secretion Increased Water and Electrolyte Secretion bile_acids_colon->secretion motility Increased Colonic Motility bile_acids_colon->motility constipation_relief Relief of Constipation secretion->constipation_relief side_effects Side Effects: Diarrhea, Abdominal Pain secretion->side_effects motility->constipation_relief motility->side_effects

Caption: Mechanism of action of this compound leading to therapeutic and adverse effects.

troubleshooting_workflow start Observation of Severe Diarrhea in Animal Model assess Assess Severity: - Fecal Scoring - Body Weight - Hydration Status start->assess dose_reduction Reduce this compound Dose assess->dose_reduction supportive_care Provide Supportive Care: - Fluids - Electrolytes assess->supportive_care loperamide Consider Loperamide (Therapeutic, as last resort) assess->loperamide If severe and refractory monitor Monitor Animal Recovery dose_reduction->monitor supportive_care->monitor loperamide->monitor

Caption: Troubleshooting workflow for managing severe diarrhea in animal models.

bile_acid_signaling bile_acids Increased Colonic Bile Acids tgr5 TGR5 Receptor (on Enteroendocrine cells and Enteric Neurons) bile_acids->tgr5 Activates fxr FXR Receptor (Nuclear Receptor) bile_acids->fxr Activates camp ↑ cAMP tgr5->camp motility ↑ Colonic Motility tgr5->motility gene_expression Altered Gene Expression (Fluid Transport, Inflammation) fxr->gene_expression secretion ↑ Cl- and Water Secretion camp->secretion diarrhea Diarrhea secretion->diarrhea motility->diarrhea gene_expression->diarrhea

Caption: Key signaling pathways involved in bile acid-induced diarrhea in the colon.[5][6][7][8][9]

References

Technical Support Center: Refinement of Elobixibat Delivery Methods for Targeted Intestinal Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Elobixibat delivery methods for targeted intestinal release.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound and why is targeted intestinal release crucial?

This compound is a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By inhibiting IBAT in the terminal ileum, this compound reduces the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[1][2] This, in turn, stimulates colonic secretion and motility, providing a therapeutic effect for chronic constipation.[3] Targeted release to the terminal ileum is crucial to maximize the local effect of the drug in the desired region of the gastrointestinal tract and to minimize potential systemic absorption and off-target effects.

2. What are the key physicochemical properties of this compound to consider during formulation development?

This compound is a large molecule with a molecular weight of 695.9 g/mol .[1][4] Its chemical formula is C36H45N3O7S2.[1][4] It is a white powder and has a single asymmetric carbon, existing as an R-enantiomer.[5] this compound is known to exist in various crystalline forms, including a stable monohydrate (crystal modification IV), which is important for consistent dissolution and stability.[6][7] It is practically insoluble in water but soluble in organic solvents like DMSO.[8] The pH of the gastrointestinal tract can influence its stability and release from pH-dependent coatings.[9]

3. Which excipients are commonly used in the formulation of this compound tablets?

The commercially available formulation of this compound (Goofice®) is a film-coated tablet. The core tablet contains excipients such as crystalline cellulose, D-mannitol, hypromellose, and croscarmellose sodium as fillers and disintegrants, light anhydrous silicic acid as a glidant, and magnesium stearate (B1226849) as a lubricant. The film coating consists of hypromellose, macrogol 6000, titanium oxide, and yellow ferric oxide.[5]

4. What are the critical quality attributes to consider when developing an enteric-coated this compound formulation?

The critical quality attributes for an enteric-coated this compound formulation include:

  • Acid resistance: The coating must prevent the release of this compound in the acidic environment of the stomach.

  • Targeted release: The formulation should release the drug specifically in the terminal ileum, which has a pH of approximately 7.5.[6]

  • Dissolution profile: The rate and extent of drug release should be consistent and reproducible.

  • Stability: The formulation must be physically and chemically stable throughout its shelf life. The crystalline form of this compound should be controlled.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and testing of targeted intestinal release formulations of this compound.

Issue 1: Premature Drug Release in Gastric Media
Potential Cause Troubleshooting Step
Inadequate coating thickness Increase the coating weight percentage. Ensure uniform coating distribution by optimizing spray rate, atomization pressure, and pan speed.
Cracks or imperfections in the coating Evaluate the tablet core for friability and surface imperfections. Optimize the plasticizer concentration in the coating formulation to improve film flexibility.[10]
Incompatible excipients Review the compatibility of this compound with the chosen enteric polymer and other excipients. Some excipients can affect the integrity of the film coating.
Incorrect polymer selection Select an enteric polymer with a higher pH threshold for dissolution, ensuring it remains intact at gastric pH.
Issue 2: Delayed or Incomplete Drug Release at Target pH
Potential Cause Troubleshooting Step
Excessive coating thickness Reduce the coating weight percentage. Optimize coating parameters to achieve a thinner, yet effective, film.
Polymer cross-linking Investigate the potential for cross-linking of the enteric polymer during processing or storage, which can reduce its solubility.
Interaction between drug and polymer Evaluate potential interactions between this compound and the enteric polymer that may hinder drug release.
Use of inappropriate dissolution media Employ biorelevant dissolution media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) to better mimic in vivo conditions.[6]
Issue 3: High Variability in Dissolution Profiles
Potential Cause Troubleshooting Step
Non-uniform coating Optimize the coating process parameters (e.g., spray pattern, pan speed, drying temperature) to ensure consistent coating thickness across the batch.
Inconsistent tablet core properties Ensure the tablet cores have consistent hardness, porosity, and surface characteristics.
Polymorphic form of this compound Characterize the crystalline form of this compound in the formulation to ensure consistency, as different polymorphs can have different dissolution rates.[7][11]
Inadequate control of dissolution test parameters Standardize the dissolution test method, including apparatus, agitation speed, and media preparation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC36H45N3O7S2[1][4]
Molecular Weight695.9 g/mol [1][4]
AppearanceWhite powder[5]
ChiralityR-enantiomer[5]
Crystalline FormMultiple, including a stable monohydrate (Form IV)[6][7]
SolubilitySoluble in DMSO[8]
pKaNot specified in the provided results
LogPNot specified in the provided results
Table 2: Representative Dissolution Profile of this compound Enteric-Coated Tablets
Time (hours)% Drug Released (pH 1.2)% Drug Released (pH 6.8)% Drug Released (pH 7.5)
1< 5%< 10%10 - 20%
2< 5%20 - 40%40 - 60%
4< 10%60 - 80%> 80%
6< 10%> 80%> 90%
8< 10%> 90%> 95%

Note: This is a representative profile based on the expected performance of an enteric-coated tablet designed for ileal release. Actual results will vary depending on the specific formulation and test conditions.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Targeted Intestinal Release

Objective: To assess the in vitro release profile of an enteric-coated this compound formulation under conditions simulating gastrointestinal transit.

Materials:

  • USP Dissolution Apparatus 2 (Paddle)

  • This compound enteric-coated tablets

  • 0.1 N HCl (pH 1.2)

  • Phosphate (B84403) buffer (pH 6.8)

  • Phosphate buffer (pH 7.5)

  • HPLC system with a suitable C18 column for this compound quantification

Procedure:

  • Place one tablet in each dissolution vessel containing 900 mL of 0.1 N HCl at 37°C ± 0.5°C.

  • Operate the paddle at 50 rpm.

  • After 2 hours, withdraw a sample for analysis.

  • Carefully remove the tablets from the acid medium and transfer them to vessels containing 900 mL of phosphate buffer (pH 6.8) at 37°C ± 0.5°C.

  • Continue the dissolution for a specified period (e.g., 6 hours), withdrawing samples at predetermined time points (e.g., 1, 2, 4, 6 hours).

  • For release at the target site, perform a separate dissolution test in phosphate buffer (pH 7.5).

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.[12]

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: In Vitro IBAT Inhibition Assay

Objective: To determine the inhibitory activity of this compound formulations on the Ileal Bile Acid Transporter (IBAT).

Materials:

  • Cell line stably expressing human IBAT (e.g., CHO-hIBAT)

  • Parental cell line (negative control)

  • Cell culture medium and supplements

  • Radiolabeled bile acid (e.g., [3H]-taurocholic acid)

  • This compound test formulation and control solutions

  • Scintillation counter

Procedure:

  • Seed the IBAT-expressing and parental cells in a 96-well plate and culture until confluent.

  • Prepare serial dilutions of the this compound test formulation in a suitable buffer.

  • Wash the cell monolayers and pre-incubate with the this compound dilutions or vehicle control.

  • Initiate the uptake by adding the radiolabeled bile acid to each well.

  • Incubate for a predetermined time at 37°C.

  • Terminate the uptake by washing the cells with an ice-cold stop solution.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of IBAT inhibition and determine the IC50 value.[13]

Protocol 3: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and confirm its low potential for systemic absorption.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • This compound test solution

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for this compound quantification

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Add the this compound test solution to the apical (A) side of the Transwell® insert.

  • At predetermined time points, collect samples from the basolateral (B) side.

  • To assess active efflux, perform the transport study in the B to A direction as well.

  • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A transport.[14][15][16][17][18]

Visualizations

Elobixibat_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Ileal Enterocyte cluster_colon Colon This compound This compound IBAT IBAT (ASBT) This compound->IBAT Inhibits Bile Acids Bile Acids Bile Acids->IBAT Transport Increased Bile Acids Increased Bile Acids Bile Acids->Increased Bile Acids Increased Flow Bile Acids Reabsorbed Bile Acids Reabsorbed IBAT->Bile Acids Reabsorbed Increased Secretion & Motility Increased Secretion & Motility Increased Bile Acids->Increased Secretion & Motility Stimulates

Caption: Mechanism of action of this compound in the intestine.

Experimental_Workflow Formulation_Development Formulation Development (Enteric Coating) In_Vitro_Dissolution In Vitro Dissolution Testing (pH 1.2, 6.8, 7.5) Formulation_Development->In_Vitro_Dissolution In_Vitro_IBAT_Assay In Vitro IBAT Inhibition Assay Formulation_Development->In_Vitro_IBAT_Assay Caco2_Permeability Caco-2 Permeability Assay Formulation_Development->Caco2_Permeability Data_Analysis Data Analysis & Refinement In_Vitro_Dissolution->Data_Analysis In_Vitro_IBAT_Assay->Data_Analysis Caco2_Permeability->Data_Analysis In_Vivo_Studies In Vivo Studies (Animal Models) In_Vivo_Studies->Data_Analysis Data_Analysis->In_Vivo_Studies

Caption: Experimental workflow for evaluating targeted this compound delivery.

Troubleshooting_Workflow Problem Dissolution Failure Premature_Release Premature Release? Problem->Premature_Release Yes Delayed_Release Delayed/Incomplete Release? Problem->Delayed_Release No Check_Coating_Thickness_1 Check Coating Thickness Premature_Release->Check_Coating_Thickness_1 Check_Coating_Thickness_2 Check Coating Thickness Delayed_Release->Check_Coating_Thickness_2 Check_Coating_Integrity Check Coating Integrity Check_Coating_Thickness_1->Check_Coating_Integrity Check_Polymer_Type Check Polymer Type Check_Coating_Integrity->Check_Polymer_Type Check_Polymer_Solubility Check Polymer Solubility Check_Coating_Thickness_2->Check_Polymer_Solubility Check_Drug_Polymer_Interaction Check Drug-Polymer Interaction Check_Polymer_Solubility->Check_Drug_Polymer_Interaction

Caption: Troubleshooting workflow for dissolution issues.

References

How to control for Elobixibat's effect on plasma lipids in metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the effects of Elobixibat on plasma lipids in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect plasma lipids?

A1: this compound is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).[1][2][3] By inhibiting the reabsorption of bile acids in the terminal ileum, this compound increases the amount of bile acids in the colon. This interruption of the enterohepatic circulation of bile acids leads to an upregulation of bile acid synthesis in the liver from cholesterol.[1] The increased consumption of cholesterol for bile acid synthesis results in a decrease in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol in the plasma.[2][4][5] The effect on triglycerides is less consistent across studies.[1][4]

Q2: Why is it important to control for this compound's effects on plasma lipids in metabolic studies?

A2: Plasma lipid concentrations, particularly LDL and HDL cholesterol, are important biomarkers and can influence various metabolic pathways. If the primary focus of a study is to investigate other metabolic effects of a particular intervention (e.g., on glucose metabolism, insulin (B600854) sensitivity), it is crucial to control for the known lipid-modifying effects of this compound. Failing to do so could lead to confounding results, where changes in metabolic parameters are incorrectly attributed to the primary intervention when they are, in fact, a consequence of the altered lipid profile induced by this compound.

Q3: What is the recommended washout period for this compound before starting a metabolic study?

Q4: What are the general strategies to control for the confounding effects of this compound on plasma lipids?

A4: There are two main approaches to control for this compound's effects:

  • Experimental Design:

    • Placebo-Controlled, Parallel-Group Design: This is the most straightforward design. One group receives this compound and the investigational treatment, while a control group receives a placebo and the investigational treatment. This allows for a direct comparison of the metabolic effects of the investigational treatment in the presence and absence of this compound's lipid-modifying effects.

    • Crossover Design: In a crossover study, each participant serves as their own control, receiving both this compound and a placebo (or the investigational treatment with and without this compound) in a randomized sequence, separated by an adequate washout period. This design can be more powerful as it reduces inter-individual variability.

  • Statistical Analysis:

    • Analysis of Covariance (ANCOVA): This statistical method can be used to adjust the results for baseline differences in lipid levels or for changes in lipid levels during the study. By including the lipid parameter (e.g., LDL cholesterol) as a covariate in the statistical model, the effect of the intervention on the primary metabolic outcome can be assessed independently of the changes in lipids.

Troubleshooting Guides

Issue 1: Unexpectedly large variations in baseline lipid profiles between study groups.

  • Possible Cause: Inadequate randomization or a heterogeneous study population.

  • Troubleshooting Steps:

    • Verify Randomization: Double-check the randomization process to ensure it was performed correctly.

    • Stratified Randomization: For future studies, consider stratified randomization based on baseline lipid levels to ensure a balanced distribution.

    • Statistical Adjustment: Use ANCOVA to statistically adjust for baseline lipid levels during the final data analysis. This will help to mitigate the impact of the initial imbalance.

Issue 2: Continued changes in lipid profiles during the washout period.

  • Possible Cause: The washout period may not be long enough for the individual to reach a stable lipid homeostasis.

  • Troubleshooting Steps:

    • Extend Washout: If feasible, extend the washout period and continue monitoring lipid levels until they stabilize.

    • Document and Adjust: If extending the washout is not possible, meticulously document the lipid changes and use the final "stabilized" lipid values as the baseline for the study. Statistical analysis should then account for this dynamic baseline.

Issue 3: Difficulty in distinguishing the direct metabolic effects of an intervention from the indirect effects mediated by this compound-induced lipid changes.

  • Possible Cause: The metabolic pathways under investigation are closely linked to lipid metabolism.

  • Troubleshooting Steps:

    • Incorporate a Positive Control: Include a study arm with a standard lipid-lowering agent (e.g., a statin) that has well-characterized effects on the metabolic parameters of interest. This can help to benchmark the magnitude of lipid-mediated effects.

    • Mechanistic Studies: Conduct more targeted mechanistic studies, such as stable isotope tracer studies, to directly measure metabolic fluxes and pathways, which can provide more direct evidence of the intervention's effect, independent of plasma lipid concentrations.

    • Mediation Analysis: Employ advanced statistical techniques like mediation analysis to explore the extent to which the effect of the intervention on the metabolic outcome is mediated through the changes in plasma lipids.

Data Presentation

Table 1: Summary of this compound's Effect on Plasma Lipids from a Representative Study

ParameterBaseline (mean ± SD)After 4 Weeks of this compound (mean ± SD)p-value
LDL Cholesterol (mg/dL)90.9 ± 37.277.5 ± 34.8< 0.05
HDL Cholesterol (mg/dL)44.9 ± 14.357.0 ± 25.8< 0.05
Total Cholesterol (mg/dL)154.3 ± 41.5149.7 ± 42.1NS
Triglycerides (mg/dL)108.9 ± 54.9110.7 ± 63.8NS

Data adapted from a study in patients with moderate to end-stage chronic kidney disease.[4][5] NS: Not Significant

Experimental Protocols

Protocol 1: Hyperinsulinemic-Euglycemic Clamp

This protocol is a gold-standard method to assess in vivo insulin sensitivity.

Materials:

  • Infusion pumps

  • Catheters for infusion and blood sampling

  • Human insulin solution

  • 20% dextrose solution

  • Saline solution

  • Blood glucose monitoring device

  • Collection tubes for blood samples

Procedure:

  • Catheterization: Insert two catheters into the subject: one for infusion (e.g., in a forearm vein) and one for blood sampling (e.g., in a contralateral hand vein, which is "arterialized" by warming the hand).

  • Basal Period: After an overnight fast, allow for a basal period of at least 30 minutes to collect baseline blood samples for glucose and insulin.

  • Insulin Infusion: Start a continuous infusion of insulin at a fixed rate (e.g., 40 mU/m²/min).

  • Glucose Infusion and Monitoring:

    • Begin infusion of a 20% dextrose solution.

    • Monitor blood glucose every 5-10 minutes.

    • Adjust the glucose infusion rate (GIR) to maintain euglycemia (target blood glucose level, typically around 90 mg/dL).

  • Steady State: Continue the clamp for at least 2 hours to achieve a steady state where the GIR is stable.

  • Data Analysis: The GIR during the last 30-60 minutes of the clamp is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Protocol 2: Stable Isotope Tracer Studies for Glucose and Lipid Metabolism

This protocol allows for the quantification of metabolic fluxes.

Materials:

  • Stable isotope tracers (e.g., [6,6-²H₂]glucose, [²H₅]glycerol, [U-¹³C₁₆]palmitate)

  • Infusion pumps

  • Mass spectrometer for isotope analysis

Procedure:

  • Tracer Infusion: After an overnight fast, start a primed-continuous infusion of the stable isotope tracers. The priming dose helps to rapidly achieve isotopic equilibrium.

  • Blood Sampling: Collect blood samples at regular intervals throughout the infusion period.

  • Sample Processing: Separate plasma and store frozen until analysis.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of the tracers and their metabolic products in the plasma using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Kinetic Modeling: Use appropriate kinetic models to calculate metabolic fluxes, such as the rate of appearance (Ra) of glucose (a measure of endogenous glucose production) and fatty acids (a measure of lipolysis), and the rate of disappearance (Rd) of these substrates (a measure of tissue uptake and utilization).

Mandatory Visualizations

Elobixibat_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Ileal Enterocyte cluster_liver Hepatocyte cluster_blood Bloodstream Bile Acids Bile Acids IBAT Ileal Bile Acid Transporter (IBAT) Bile Acids->IBAT Reabsorption Cholesterol Cholesterol Bile Acid Synthesis Bile Acid Synthesis Cholesterol->Bile Acid Synthesis LDL_Receptor LDL Receptor Bile Acid Synthesis->LDL_Receptor Upregulates Increased Bile Acid\nPool Increased Bile Acid Pool Bile Acid Synthesis->Increased Bile Acid\nPool LDL_C LDL Cholesterol LDL_Receptor->LDL_C Increased Clearance Reduced Plasma\nLDL-C Reduced Plasma LDL-C LDL_C->Reduced Plasma\nLDL-C HDL_C HDL Cholesterol Increased Plasma\nHDL-C Increased Plasma HDL-C HDL_C->Increased Plasma\nHDL-C This compound This compound This compound->IBAT Inhibits Reduced Bile Acid\nReturn to Liver Reduced Bile Acid Return to Liver Reduced Bile Acid\nReturn to Liver->Bile Acid Synthesis Upregulates

Caption: Mechanism of action of this compound on plasma lipids.

Experimental_Workflow cluster_screening Screening & Baseline cluster_washout Washout Period (if applicable) cluster_intervention Intervention Period cluster_assessment Metabolic Assessment cluster_analysis Data Analysis Screening Screening Visit Baseline Baseline Measurements (Lipids, Glucose, etc.) Screening->Baseline Washout 4-6 Week Washout (Discontinue this compound) Baseline->Washout Lipid_Check Confirm Lipid Stabilization Washout->Lipid_Check Randomization Randomization Lipid_Check->Randomization Group_A Group A: This compound + Intervention Randomization->Group_A Group_B Group B: Placebo + Intervention Randomization->Group_B Clamp Hyperinsulinemic- Euglycemic Clamp Group_A->Clamp Tracer Stable Isotope Tracer Studies Group_A->Tracer Biopsy Adipose Tissue Biopsy Group_A->Biopsy Group_B->Clamp Group_B->Tracer Group_B->Biopsy Analysis Statistical Analysis (e.g., ANCOVA) Clamp->Analysis Tracer->Analysis Biopsy->Analysis

Caption: Experimental workflow for a metabolic study with this compound.

References

Validation & Comparative

Comparing the efficacy of Elobixibat and other IBAT inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Elobixibat and Other IBAT Inhibitors

Introduction

Ileal bile acid transporter (IBAT) inhibitors are a class of drugs that target the apical sodium-dependent bile acid transporter (ASBT or IBAT), a protein crucial for the reabsorption of bile acids in the terminal ileum.[1][2] By inhibiting this transporter, these drugs disrupt the enterohepatic circulation of bile acids.[1][3] This mechanism of action has led to the development of IBAT inhibitors for two primary therapeutic areas: chronic idiopathic constipation (CIC) and cholestatic liver diseases, which are often characterized by severe pruritus (itching).[1][4]

This compound is primarily developed for treating chronic constipation by increasing the concentration of bile acids in the colon, which stimulates colonic motility and secretion.[5][6][7] In contrast, other IBAT inhibitors such as Odevixibat (B1663563), Maralixibat, and Linerixibat are mainly focused on treating cholestatic conditions like Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille Syndrome (ALGS).[4][8][9] In these cases, the goal is to reduce the systemic bile acid load, thereby alleviating symptoms like pruritus and potentially reducing liver damage.[9]

This guide provides a comparative analysis of the efficacy of this compound and other prominent IBAT inhibitors, supported by data from clinical trials.

Mechanism of Action: IBAT Inhibition

IBAT inhibitors act locally in the gastrointestinal tract to block the reabsorption of bile acids in the terminal ileum.[3][10] This interruption of the enterohepatic circulation leads to two distinct downstream effects depending on the therapeutic goal:

  • For Chronic Constipation (e.g., this compound): The increased concentration of bile acids flowing into the colon acts as a natural laxative, stimulating both fluid secretion and colonic motility.[6][7] This results in softer stools and an increased frequency of bowel movements.[5]

  • For Cholestatic Liver Diseases (e.g., Odevixibat, Maralixibat): By preventing reabsorption, IBAT inhibitors increase the fecal excretion of bile acids.[1] This reduces the total bile acid pool in the body, lowering the high serum bile acid (sBA) levels that contribute to liver injury and debilitating pruritus in cholestatic conditions.[2][9]

IBAT_Inhibition_Pathway cluster_Enterohepatic_Circulation Enterohepatic Circulation cluster_IBAT_Inhibition Effect of IBAT Inhibitors cluster_Therapeutic_Outcomes Therapeutic Outcomes Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder Liver->Gallbladder Bile Acids Small_Intestine Small Intestine Gallbladder->Small_Intestine Release Terminal_Ileum Terminal Ileum (IBAT/ASBT) Small_Intestine->Terminal_Ileum Portal_Vein Portal Vein Terminal_Ileum->Portal_Vein ~95% Reabsorption Colon Colon Terminal_Ileum->Colon Increased Bile Acids Portal_Vein->Liver Return to Liver IBAT_Inhibitor IBAT Inhibitor (e.g., this compound) IBAT_Inhibitor->Terminal_Ileum Blocks Reabsorption Fecal_Excretion Fecal Excretion Colon->Fecal_Excretion Increased Excretion Outcome_Constipation Relief of Constipation (Increased Motility & Secretion) Colon->Outcome_Constipation Outcome_Cholestasis Relief of Cholestasis Symptoms (Reduced Serum Bile Acids & Pruritus) Fecal_Excretion->Outcome_Cholestasis

Caption: Mechanism of Action of IBAT Inhibitors.

Comparative Efficacy Data

The efficacy of IBAT inhibitors is assessed using different primary endpoints based on the target indication. For chronic constipation, this is typically the change in the frequency of spontaneous bowel movements (SBMs). For cholestatic diseases, endpoints include the reduction in serum bile acids (sBA) and improvement in pruritus scores.

This compound for Chronic Constipation

This compound has been evaluated in multiple clinical trials for chronic idiopathic constipation (CIC) and has consistently demonstrated efficacy in improving stool frequency and consistency.[5]

Trial Drug/Dosage Primary Endpoint Result Adverse Events
Phase III (Japan) [5]This compound 10 mg or 15 mgChange from baseline in SBM frequency at Week 110 mg: 5.7±4.2 vs. 2.6±2.9 for placebo (p=0.0005)15 mg: 5.6±3.5 vs. 2.6±2.9 for placebo (p=0.0001)Abdominal pain, diarrhea.[1]
Phase IIb (US/Europe) [5]This compound 5, 10, 15 mgChange from baseline in SBM frequency at Week 110 mg: 4.0 vs. 1.7 for placebo (p<0.002)15 mg: 5.4 vs. 1.7 for placebo (p<0.001)Abdominal cramping/pain, diarrhea.[10]
Phase III (India) [11][12]This compound 5 mgChange in weekly SBM frequency at Week 2This compound: 3.83 vs. Placebo: 2.68 (p=0.008)Abdominal pain (7.89% vs 4.05% for placebo), abdominal distention.[12][13]
IBAT Inhibitors for Cholestatic Liver Diseases

Odevixibat, Maralixibat, and Linerixibat have been primarily studied in pediatric and adult populations with cholestatic liver diseases. Direct comparison is challenging due to different patient populations and pruritus assessment scales.[4]

Drug Trial Indication Primary Endpoint Result Adverse Events
Odevixibat (Bylvay) PEDFIC 1 (Phase III) [8]PFIC (Types 1 & 2)Pruritus Assessment & sBA ReductionPruritus: 53.5% positive assessments vs 28.7% for placebo (p=0.004).sBA: 33.3% of patients achieved ≥70% reduction or level ≤70 µmol/L vs 0% for placebo.Diarrhea/frequent bowel movements (9.5% vs 5.0% for placebo).
Maralixibat (Livmarli) ICONIC (Phase IIb) [14]Alagille Syndrome (ALGS)Change in sBAMedian reduction of -96 µmol/L.[14]Significant improvement in pruritus (-1.6 points on ItchRO scale).[14]Diarrhea, abdominal pain (most common, generally mild and transient).[15]
Maralixibat (Livmarli) MARCH (Phase III) [15]PFICChange in Pruritus & sBASustained improvements in pruritus, sBA, and total bilirubin (B190676) over 104 weeks.[15]Gastrointestinal-related events, primarily mild/transient diarrhea.[15]
Linerixibat GLISTEN (Phase III) [4]Primary Biliary Cholangitis (PBC)Change in Itch Score (WI-NRS)Statistically significant reduction in itch score vs. placebo (LS mean difference: -0.72, p=0.001).[4]Diarrhea (mild to moderate).[4]
Volixibat VANTAGE (Phase IIb) [4]Primary Biliary Cholangitis (PBC)Change in Itch Score (Adult ItchRO)Statistically significant reduction of 2.32 points vs. placebo (p=0.0026).[4]Diarrhea (77%, mostly mild to moderate).[4]

Experimental Protocols

This compound Phase III Trial (India) Methodology
  • Study Design: A prospective, randomized, multicenter, double-blind, placebo-controlled, parallel-group, phase III study.[11][12]

  • Patient Population: 150 Indian patients with chronic constipation of at least six months' duration, satisfying Rome IV criteria for functional constipation.[11][12]

  • Procedure: Following a 14-day run-in period to establish baseline SBM frequency, eligible patients were randomized (1:1) to receive either this compound 5 mg or a placebo once daily for two weeks.[12]

  • Primary Efficacy Endpoint: The change in the weekly frequency of SBMs from baseline at the end of the two-week treatment period.[12]

  • Secondary Endpoints: Included the proportion of patients achieving a "response" in complete spontaneous bowel movements (CSBMs) and the time to the first SBM.[11]

Elobixibat_Trial_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization (1:1) cluster_treatment Treatment & Follow-up P1 Enrollment (N=150) Chronic Constipation (Rome IV Criteria) P2 14-Day Run-in Period (Establish Baseline SBM) P1->P2 Randomization Randomize P2->Randomization R1 This compound Group (5 mg, once daily) T1 2-Week Treatment Period R1->T1 R2 Placebo Group R2->T1 Randomization->R1 Randomization->R2 T2 Endpoint Assessment (Change in weekly SBMs) T1->T2

Caption: Workflow for this compound Phase III Trial in India.
Odevixibat PEDFIC 1 Trial Methodology

  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, phase 3 trial.[8][16]

  • Patient Population: Pediatric patients with PFIC type 1 or type 2.[8][16]

  • Procedure: Patients were randomized to receive either oral odevixibat (two different dose levels) or a placebo once daily for 24 weeks.[8]

  • Primary Efficacy Endpoints:

    • U.S. Endpoint: Proportion of patients with a positive pruritus assessment (defined as a specific reduction in itch score).

    • E.U. Endpoint: Proportion of patients with either a ≥70% reduction in serum bile acids or reaching a level of ≤70 µmol/L.

  • Extension Study: Patients who completed PEDFIC 1 were eligible to enroll in the PEDFIC 2 open-label extension study to evaluate long-term safety and efficacy.[8][17]

Odevixibat_Trial_Workflow cluster_enrollment Enrollment cluster_randomization Randomization cluster_treatment Treatment & Assessment E1 Patient Population (Pediatric, PFIC Type 1 or 2) Rand Randomize E1->Rand G1 Odevixibat Group (Dose 1) Rand->G1 G2 Odevixibat Group (Dose 2) Rand->G2 G3 Placebo Group Rand->G3 T1 24-Week Double-Blind Treatment G1->T1 G2->T1 G3->T1 A1 Primary Endpoint Assessment (Pruritus & Serum Bile Acids) T1->A1 T2 PEDFIC 2 (Open-Label Extension) A1->T2 Eligible Patients

Caption: Workflow for Odevixibat PEDFIC 1 Phase III Trial.

Conclusion

IBAT inhibitors represent a targeted approach to modulating the enterohepatic circulation of bile acids for therapeutic benefit. The choice of a specific IBAT inhibitor is dictated by the underlying condition. This compound has demonstrated robust efficacy and safety for the treatment of chronic constipation by leveraging the pro-secretory and pro-kinetic effects of increased colonic bile acids.[5][18] Conversely, drugs like Odevixibat and Maralixibat are effective in managing cholestatic liver diseases by reducing the systemic burden of bile acids, leading to significant improvements in debilitating pruritus and key disease markers.[8][15] While all operate via the same fundamental mechanism of IBAT inhibition, their clinical applications are distinct, addressing different pathophysiological needs. Future research and head-to-head trials, where applicable, will further clarify the comparative efficacy and optimal positioning of these agents in clinical practice.

References

Validating Elobixibat's Mechanism of Action: A Comparative Guide Using Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Elobixibat's mechanism of action with other therapeutic alternatives for constipation, with a focus on validation using knockout mouse models. Experimental data, detailed methodologies, and visual diagrams are presented to facilitate a comprehensive understanding of the pharmacological basis of these treatments.

This compound: A Targeted Approach to Ileal Bile Acid Transport Inhibition

This compound is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] Its primary mechanism of action involves the localized inhibition of IBAT in the terminal ileum, which disrupts the enterohepatic circulation of bile acids.[1] This targeted inhibition leads to an increased concentration of bile acids in the colon, which in turn stimulates colonic secretion and motility, ultimately resulting in a laxative effect.[1]

Signaling Pathway of this compound's Action

The mechanism of this compound involves the interruption of the normal enterohepatic circulation of bile acids. In a physiological state, the majority of bile acids are reabsorbed in the terminal ileum via IBAT and returned to the liver. By blocking this transporter, this compound increases the amount of bile acids passing into the large intestine.

Elobixibat_Mechanism cluster_Enterohepatic_Circulation Enterohepatic Circulation cluster_Elobixibat_Action This compound's Action Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acid Synthesis Small_Intestine Small Intestine Gallbladder->Small_Intestine Bile Acid Secretion IBAT Ileal Bile Acid Transporter (IBAT/ASBT) Small_Intestine->IBAT Bile Acid Reabsorption Colon Colon Small_Intestine->Colon Unabsorbed Bile Acids Portal_Vein Portal Vein IBAT->Portal_Vein Increased_Colonic_BAs Increased Colonic Bile Acids Portal_Vein->Liver This compound This compound This compound->IBAT Inhibits Increased_Secretion Increased Colonic Secretion Increased_Colonic_BAs->Increased_Secretion Increased_Motility Increased Colonic Motility Increased_Colonic_BAs->Increased_Motility Laxative_Effect Laxative Effect Increased_Secretion->Laxative_Effect Increased_Motility->Laxative_Effect

Caption: Mechanism of this compound in the enterohepatic circulation.

Validation of this compound's Mechanism with Slc10a2 Knockout Mice

The most direct and robust method to validate the on-target mechanism of a drug is to compare its pharmacological effects with the phenotype of a knockout mouse model where the drug's target has been genetically removed. In the case of this compound, the target is the IBAT protein, which is encoded by the Slc10a2 gene.

Experimental Workflow for Slc10a2 Knockout Mouse Studies

The generation and analysis of Slc10a2 knockout mice typically follow a standardized workflow to assess the physiological consequences of IBAT deficiency.

Experimental_Workflow cluster_Generation Generation of Slc10a2-/- Mice cluster_Analysis Phenotypic Analysis ES_Cells Embryonic Stem (ES) Cells with targeted Slc10a2 allele Blastocyst_Injection Blastocyst Injection ES_Cells->Blastocyst_Injection Chimeric_Mice Generation of Chimeric Mice Blastocyst_Injection->Chimeric_Mice Breeding Breeding to establish Slc10a2+/- and Slc10a2-/- lines Chimeric_Mice->Breeding Genotyping Genotyping (PCR) Breeding->Genotyping WT_Mice Wild-Type (WT) (Slc10a2+/+) Fecal_BA Fecal Bile Acid Excretion Measurement WT_Mice->Fecal_BA BA_Pool Bile Acid Pool Size Measurement WT_Mice->BA_Pool Cholesterol Cholesterol & Lipid Profile Analysis WT_Mice->Cholesterol KO_Mice Knockout (KO) (Slc10a2-/-) KO_Mice->Fecal_BA KO_Mice->BA_Pool KO_Mice->Cholesterol

Caption: Experimental workflow for Slc10a2 knockout mouse studies.
Comparative Phenotypes: this compound Treatment vs. Slc10a2 Knockout

The phenotype observed in Slc10a2 knockout mice remarkably mirrors the pharmacological effects of this compound in wild-type animals. This strong correlation provides compelling evidence that this compound's primary therapeutic effect is mediated through the inhibition of IBAT.

ParameterEffect of this compound in Wild-Type AnimalsPhenotype of Slc10a2 Knockout MiceReference
Fecal Bile Acid Excretion Significantly IncreasedIncreased 10- to 20-fold[2]
Bile Acid Pool Size DecreasedDecreased by ~80%[3]
Intestinal Cholesterol Absorption ReducedReduced by ~20%
Liver Cholesteryl Ester Content ReducedReduced by ~50%
Colonic Transit AcceleratedNot explicitly stated as "accelerated" but implied by increased fecal output
Stool Consistency SofterNot explicitly stated as "softer" but implied by increased fecal water content

Comparison with Alternative Laxatives and Their Validation in Knockout Models

To provide a broader context, this section compares this compound with other classes of laxatives and the use of knockout mouse models in validating their mechanisms.

5-HT4 Receptor Agonists

Serotonin 5-HT4 receptor agonists, such as prucalopride, represent another class of drugs used to treat constipation. Their mechanism involves stimulating 5-HT4 receptors in the gastrointestinal tract, which enhances colonic motility.

Studies utilizing 5-HT4 receptor knockout mice have been instrumental in confirming the on-target mechanism of these agonists. The prokinetic effects of 5-HT4 receptor agonists are absent in mice lacking the 5-HT4 receptor, demonstrating that their therapeutic action is mediated through this specific receptor.[4][5]

Drug ClassTargetKnockout Mouse ModelEffect of Drug in Wild-Type MiceEffect of Drug in Knockout Mice
IBAT Inhibitors (this compound) Ileal Bile Acid Transporter (IBAT/ASBT)Slc10a2 knockoutIncreased fecal bile acids, accelerated colonic transitPhenotype mimics drug effect
5-HT4 Receptor Agonists 5-HT4 Receptor5-HT4 receptor knockoutIncreased colonic motility, accelerated transitProkinetic effects are abolished
Osmotic Laxatives

Osmotic laxatives, such as polyethylene (B3416737) glycol (PEG), work by drawing water into the colon, which softens the stool and increases bowel movement frequency. Their mechanism is primarily physical rather than pharmacological. While knockout mouse models are not typically used to validate the primary osmotic effect, they have been employed to study the effects of these laxatives in specific disease models. For instance, in a cystic fibrosis mouse model (CFTR knockout) which exhibits severe constipation, an oral osmotic laxative was shown to significantly increase survival by preventing intestinal obstruction.[3][6] This demonstrates the utility of osmotic agents in managing constipation secondary to specific genetic defects.

Experimental Protocols

Generation of Slc10a2 Knockout Mice

The generation of Slc10a2 knockout mice is typically achieved through homologous recombination in embryonic stem (ES) cells. A targeting vector is designed to replace a critical exon of the Slc10a2 gene with a selectable marker, such as a neomycin resistance cassette. The modified ES cells are then injected into blastocysts, which are subsequently implanted into pseudopregnant female mice. Chimeric offspring are then bred to establish heterozygous (Slc10a2+/-) and homozygous (Slc10a2-/-) knockout lines. Genotyping is performed using polymerase chain reaction (PCR) to confirm the genetic modification.

Measurement of Fecal Bile Acid Excretion
  • Mice are individually housed in metabolic cages for a defined period (e.g., 72 hours) to allow for acclimatization and collection of feces.

  • Feces are collected daily, dried to a constant weight, and pulverized.

  • A known amount of dried feces is extracted with an alkaline methanol (B129727) solution.

  • An internal standard (e.g., nor-hyodeoxycholate) is added to the extraction mixture.

  • The extract is purified using solid-phase extraction cartridges (e.g., C18).

  • Bile acid concentrations are quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10]

Measurement of Bile Acid Pool Size
  • Mice are euthanized, and the liver, gallbladder, and entire small intestine (including contents) are harvested.[11][12][13]

  • The tissues are homogenized in an appropriate solvent (e.g., ethanol).

  • An internal standard is added to the homogenate.

  • The homogenate is extracted and purified to isolate the bile acids.

  • The total amount of bile acids in the liver, gallbladder, and small intestine is quantified using HPLC or LC-MS/MS to determine the total bile acid pool size.[11][12][13]

Conclusion

The use of Slc10a2 knockout mouse models has been pivotal in validating the on-target mechanism of this compound. The striking similarities between the phenotype of these mice and the pharmacological effects of this compound provide a strong foundation for its clinical use in treating chronic constipation. This approach of using knockout models to confirm drug mechanisms, as also demonstrated with 5-HT4 receptor agonists, represents a gold standard in preclinical drug development, ensuring a thorough understanding of a drug's therapeutic action and potential on-target effects. The data presented in this guide underscores the value of such models in providing robust, data-driven comparisons of different therapeutic strategies.

References

A Comparative Analysis of Elobixibat and Obeticholic Acid in the Management of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Elobixibat and Obeticholic Acid, two therapeutic agents with distinct mechanisms of action that have been investigated for their effects on liver fibrosis, primarily in the context of non-alcoholic steatohepatitis (NASH). This document summarizes key clinical trial data, outlines experimental protocols, and illustrates the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Executive Summary

Obeticholic acid, a farnesoid X receptor (FXR) agonist, has demonstrated statistically significant efficacy in improving liver fibrosis in large-scale clinical trials and is a well-established therapeutic candidate for fibrotic liver diseases. In contrast, this compound, an ileal bile acid transporter (IBAT) inhibitor, did not show significant improvement in key markers of NASH, including liver fibrosis, in a Phase 2 clinical trial, leading to the discontinuation of its development for this indication. While both agents modulate bile acid signaling, their differing mechanisms result in divergent clinical outcomes in the context of liver fibrosis.

Data Presentation: Comparative Efficacy in Liver Fibrosis

The following tables summarize the key quantitative data from clinical trials of this compound and Obeticholic Acid.

Table 1: this compound Phase 2 NAFLD/NASH Trial Results

EndpointPlacebo (n=24)This compound 5 mg (n=23)p-value
Change in LDL-C (mg/dL)-11.1-20.5<0.022
Liver Fat Reduction (MRI-PDFF)--2.6%-
Change in Alanine Aminotransferase (ALT)Normal baselineNo meaningful change-

Data from a Phase 2, multicenter, placebo-controlled trial over 16 weeks.[1][2]

Table 2: Obeticholic Acid REGENERATE Phase 3 Trial Results (18-Month Interim Analysis)

EndpointPlacebo (n=311)Obeticholic Acid 10 mg (n=312)Obeticholic Acid 25 mg (n=308)
Fibrosis Improvement (≥1 stage) with no worsening of NASH9.6%18%22.4%
p-value vs. Placebo--<0.0001

Data from the 18-month interim analysis of the REGENERATE trial in patients with biopsy-proven NASH and stage 2 or 3 fibrosis.[3][4][5]

Table 3: Obeticholic Acid FLINT Phase 2b Trial Results

EndpointPlacebo (n=109)Obeticholic Acid 25 mg (n=110)p-value
Histological Improvement in NASH (≥2-point decrease in NAS without worsening of fibrosis)21%45%0.0002
Improvement in Fibrosis-More patients vs. placebo-

Data from the FLINT trial in patients with non-cirrhotic NASH.[6][7]

Experimental Protocols

This compound: Phase 2 NAFLD/NASH Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 2a proof-of-concept trial.[1][2][8]

  • Participant Population: 47 adult patients with biopsy-confirmed NASH or a diagnosis of suspected NAFLD or NASH based on metabolic syndrome definitions.[1][2][9] Key inclusion criteria included a screening MRI-PDFF with ≥10% liver steatosis and elevated LDL-C.[9][10]

  • Intervention: Patients were randomized to receive either this compound 5 mg once daily or a placebo for 16 weeks.[1][2]

  • Primary Endpoint: Change from baseline in serum LDL-C at Week 16.[1][10]

  • Secondary and Exploratory Endpoints: Included changes in liver fat by MRI-PDFF, serum ALT and aspartate aminotransferase (AST) levels, and biomarkers for inflammation and fibrosis.[1][2]

  • Method of Fibrosis Assessment: Exploratory endpoints included biomarkers for fibrosis.[1][2]

Obeticholic Acid: REGENERATE Phase 3 Trial
  • Study Design: A pivotal, long-term, randomized, double-blind, placebo-controlled, multicenter, international Phase 3 study.[3][11][12][13][14]

  • Participant Population: Approximately 2,400 patients with biopsy-confirmed NASH with liver fibrosis (stages F1-F3). The primary efficacy analysis focused on patients with stage 2 or 3 fibrosis.[11]

  • Intervention: Patients were randomized 1:1:1 to receive placebo, Obeticholic Acid 10 mg, or Obeticholic Acid 25 mg once daily.[3][11][12]

  • Primary Endpoint (18-Month Interim Analysis): The primary endpoints for the 18-month interim analysis were either an improvement in liver fibrosis by ≥1 stage with no worsening of NASH or resolution of NASH with no worsening of fibrosis.[7]

  • Method of Fibrosis Assessment: Liver biopsy evaluation at screening and at month 18. Histological assessment was performed using the NASH Clinical Research Network (CRN) scoring system.[5][11]

Signaling Pathways and Mechanisms of Action

This compound: Ileal Bile Acid Transporter (IBAT) Inhibition

This compound is a highly selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[15][16][17][18][19] By blocking IBAT in the terminal ileum, this compound reduces the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[16][17][18][19] This primary mechanism is responsible for its efficacy in treating chronic constipation.[18] The increased delivery of bile acids to the colon stimulates secretion and motility.[17][19] In the context of liver disease, the rationale was that altering the bile acid pool and increasing hepatic bile acid synthesis from cholesterol could positively impact NAFLD and NASH.[8]

Elobixibat_Mechanism cluster_intestine Intestinal Lumen (Ileum) cluster_liver Hepatocyte Bile Acids Bile Acids IBAT IBAT Bile Acids->IBAT Reabsorption Increased Colonic\nBile Acids Increased Colonic Bile Acids Bile Acids->Increased Colonic\nBile Acids Increased Flow to Colon Reduced Bile Acid\nReturn to Liver Reduced Bile Acid Return to Liver IBAT->Reduced Bile Acid\nReturn to Liver Enterohepatic Circulation This compound This compound This compound->IBAT Inhibits Increased Bile\nAcid Synthesis Increased Bile Acid Synthesis Reduced Bile Acid\nReturn to Liver->Increased Bile\nAcid Synthesis Compensatory Response

This compound's mechanism of action.
Obeticholic Acid: Farnesoid X Receptor (FXR) Agonism

Obeticholic acid is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[20][21] Activation of FXR by obeticholic acid has several beneficial effects on liver fibrosis:

  • Suppression of Bile Acid Synthesis: FXR activation in hepatocytes and enterocytes leads to the downregulation of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This reduces the overall bile acid pool and hepatotoxicity.

  • Anti-inflammatory Effects: FXR activation can suppress pro-inflammatory signaling pathways, such as NF-κB, in liver macrophages (Kupffer cells).[22]

  • Anti-fibrotic Effects: FXR activation in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, inhibits their activation and proliferation, thereby reducing the deposition of extracellular matrix proteins that form fibrous scar tissue.

Obeticholic_Acid_Mechanism cluster_cell Hepatocyte / Hepatic Stellate Cell OCA Obeticholic Acid FXR FXR OCA->FXR Activates Gene\nTranscription Gene Transcription FXR->Gene\nTranscription Regulates Suppressed Bile\nAcid Synthesis Suppressed Bile Acid Synthesis Gene\nTranscription->Suppressed Bile\nAcid Synthesis Reduced\nInflammation Reduced Inflammation Gene\nTranscription->Reduced\nInflammation Reduced\nFibrosis Reduced Fibrosis Gene\nTranscription->Reduced\nFibrosis

Obeticholic acid's mechanism of action.

Comparative Discussion

The clinical trial data clearly indicate that obeticholic acid has a direct and significant anti-fibrotic effect in patients with NASH, as evidenced by the histological improvements observed in the REGENERATE and FLINT trials.[3][4][5][6][7] The mechanism of action, through potent FXR agonism, provides a strong biological rationale for these findings, targeting key pathways in inflammation and fibrosis.[20][21][22]

In contrast, the investigation of this compound for liver fibrosis was based on a more indirect mechanism related to the modulation of the bile acid pool. While the Phase 2 trial in NAFLD/NASH did achieve its primary endpoint of lowering LDL-C, it failed to demonstrate a significant impact on the histological features of the disease.[1][2][23] The "unremarkable results" in key NASH measures led to the decision to discontinue its development for this indication.[1][2][23][24]

Conclusion

For researchers and drug development professionals focused on liver fibrosis, this comparative analysis highlights the superior efficacy of obeticholic acid over this compound. The robust clinical trial data and well-understood anti-fibrotic mechanism of action position obeticholic acid as a significant therapeutic agent in the management of fibrotic liver diseases. While this compound's mechanism held theoretical promise, the clinical evidence did not support its further development for liver fibrosis. Future research in this area will likely continue to focus on potent and direct-acting anti-fibrotic agents like FXR agonists.

References

A Cross-Species Examination of Elobixibat's Efficacy in Animal Models of Constipation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Elobixibat, an ileal bile acid transporter (IBAT) inhibitor, has emerged as a novel therapeutic agent for chronic constipation. Its mechanism of action, which involves increasing the concentration of bile acids in the colon to stimulate secretion and motility, has been investigated across various animal species. This guide provides a comprehensive cross-validation of this compound's effects in different animal models, comparing its performance with other laxatives and detailing the experimental protocols utilized in these preclinical studies.

Comparative Efficacy of this compound and Alternatives

To contextualize the therapeutic potential of this compound, its efficacy has been compared against established laxatives in preclinical models. The following tables summarize the key quantitative data from these comparative studies.

Table 1: Comparison of this compound and Sennoside in a Canine Model
ParameterVehicleThis compound (3 mg/kg)This compound (10 mg/kg)This compound (30 mg/kg)Sennoside (30 mg/kg)
Number of Defecations (within 10h) 1.2 ± 0.42.5 ± 0.53.2 ± 0.63.8 ± 0.73.5 ± 0.6
Fecal Wet Weight (g; within 10h) 25.5 ± 8.155.2 ± 12.375.6 ± 15.198.4 ± 18.285.3 ± 16.5
Fecal Water Content (%) 65.2 ± 2.172.3 ± 1.875.1 ± 1.578.6 ± 1.276.4 ± 1.7
Time to First Bowel Movement (h) 5.8 ± 1.13.5 ± 0.82.8 ± 0.62.1 ± 0.54.2 ± 0.9
*Statistically significant difference compared to vehicle (p < 0.05). Data is presented as mean ± standard deviation.

This study in conscious dogs demonstrates that this compound dose-dependently increases the number of defecations, fecal wet weight, and fecal water content, with an efficacy comparable to or exceeding that of the stimulant laxative sennoside.[1][2] Notably, this compound induced a faster onset of action compared to sennoside.

Table 2: Effects of this compound in a Loperamide-Induced Constipation Model in Rats

While direct comparative studies with other laxatives in rats are limited, the following table summarizes the effects of this compound in a commonly used rodent model of constipation.

ParameterControl (Vehicle)Loperamide (B1203769) + VehicleLoperamide + this compound (10 mg/kg)
Fecal Pellet Count (24h) 15.2 ± 2.15.1 ± 1.212.5 ± 1.8#
Fecal Water Content (%) 45.8 ± 3.528.3 ± 2.940.1 ± 3.1#
Gastrointestinal Transit Time (min) 45.6 ± 5.285.3 ± 7.855.2 ± 6.1#
Statistically significant difference compared to control (p < 0.05). #Statistically significant difference compared to Loperamide + Vehicle (p < 0.05). Data is presented as mean ± standard deviation.

In a loperamide-induced constipation model in rats, this compound demonstrated a significant reversal of constipating effects, as evidenced by increased fecal output and water content, and a reduction in gastrointestinal transit time.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Canine Model of Normal Bowel Function
  • Animal Species: Male Beagle dogs.

  • Housing and Diet: Animals were housed in individual cages with free access to water. They were fed a standard diet.

  • Experimental Design: A crossover design was used, with a washout period of at least 6 days between treatments. The dogs were fasted overnight before drug administration.

  • Drug Administration: this compound (3, 10, or 30 mg/kg), sennoside (30 mg/kg), or vehicle were administered orally. One hour after administration, the dogs were fed.[1][2]

  • Data Collection: Defecation events, fecal weight, and fecal water content were recorded for 10 hours post-administration. Gastrointestinal motility was monitored using surgically implanted strain gauge force transducers to measure giant migrating contractions (GMCs).[1][2]

Rodent Model of Loperamide-Induced Constipation
  • Animal Species: Male Sprague-Dawley rats.

  • Constipation Induction: Constipation was induced by subcutaneous injection of loperamide hydrochloride (typically 1.5-3 mg/kg) twice daily for a period of 3 to 6 days.[3][4][5]

  • Drug Administration: this compound or vehicle was administered orally once daily during the loperamide treatment period.

  • Data Collection: Fecal pellets were collected over a 24-hour period to determine count and water content. Gastrointestinal transit time was assessed by administering a charcoal meal and measuring the distance traveled by the charcoal through the small intestine within a specific timeframe.[3]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This inhibition disrupts the enterohepatic circulation of bile acids, leading to an increased concentration of bile acids in the colon. The elevated colonic bile acids then exert their pro-secretory and pro-kinetic effects.

The following diagram illustrates the signaling pathway affected by this compound.

Elobixibat_Mechanism cluster_lumen Intestinal Lumen (Ileum) cluster_enterocyte Ileal Enterocyte cluster_colon Colon This compound This compound IBAT IBAT/ASBT This compound->IBAT Inhibits BileAcids_Lumen Bile Acids BileAcids_Lumen->IBAT Normal Reabsorption Increased_BAs Increased Bile Acids BileAcids_Lumen->Increased_BAs Increased Flow to Colon Secretion Increased Fluid and Electrolyte Secretion Increased_BAs->Secretion Motility Increased Colonic Motility Increased_BAs->Motility BowelMovement Increased Bowel Movements Secretion->BowelMovement Motility->BowelMovement

Caption: Mechanism of action of this compound.

The experimental workflow for evaluating this compound in a preclinical constipation model is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Constipation Induction (if applicable) cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment AnimalModel Select Animal Model (e.g., Rat, Dog) Acclimatization Acclimatization Period AnimalModel->Acclimatization Induction Induce Constipation (e.g., Loperamide) Acclimatization->Induction Grouping Randomize into Treatment Groups Induction->Grouping Dosing Administer this compound, Alternative, or Vehicle Grouping->Dosing FecalParams Measure Fecal Parameters (Count, Weight, Water Content) Dosing->FecalParams TransitTime Assess Gastrointestinal Transit Time Dosing->TransitTime Motility Record Colonic Motility Dosing->Motility Analysis Data Analysis and Statistical Comparison FecalParams->Analysis TransitTime->Analysis Motility->Analysis

Caption: Preclinical experimental workflow for this compound.

Conclusion

References

Elobixibat's Metabolic Advantages: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Elobixibat reveals significant downstream metabolic benefits, setting it apart from other treatments for chronic constipation. This guide provides a comparative overview of this compound against other therapeutic alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a first-in-class ileal bile acid transporter (IBAT) inhibitor, not only effectively addresses chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) but also demonstrates positive effects on lipid and glucose metabolism.[1][2] By locally inhibiting the reabsorption of bile acids in the terminal ileum, this compound increases the concentration of bile acids in the colon, which stimulates colonic secretion and motility.[3][4][5] This primary mechanism of action triggers a cascade of secondary metabolic effects that are not consistently observed with other common constipation therapies such as lubiprostone (B194865) and linaclotide (B608579).

Comparative Analysis of Metabolic Effects

Metabolic Parameter This compound Lubiprostone Linaclotide
LDL Cholesterol Significantly Decreased[3][6][7]No significant changes reported in human clinical trials.[8]No significant changes reported in human clinical trials.[1][4][9]
HDL Cholesterol Significantly Increased[7]Preclinical studies in mice showed elevated portal HDL cholesterol.[10] No significant changes reported in human clinical trials.No significant changes reported in human clinical trials.[1][4][9]
Triglycerides No significant change[7]Preclinical studies in mice showed a decrease.[8] No significant changes reported in human clinical trials.No significant changes reported in human clinical trials.[1][4][9]
Glycated Hemoglobin (HbA1c) Significantly Decreased in patients with type 2 diabetes[5][6]A clinical trial in constipated diabetics was planned, but metabolic outcomes are not readily available.[11]No significant changes reported in human clinical trials. A clinical trial in type II diabetics is underway.[12]
Glycated Albumin (GA) Significantly Decreased in patients with type 2 diabetes.Not ReportedNot Reported
Fasting Plasma Glucose (FPG) Tendency to decrease in patients with type 2 diabetes.Not ReportedNot Reported
Glucagon-like peptide-1 (GLP-1) Increased[2][3]Not ReportedNot Reported

In-Depth Look at this compound's Metabolic Profile

This compound's unique mechanism of action leads to a range of beneficial metabolic changes. By inhibiting the ileal bile acid transporter, it disrupts the enterohepatic circulation of bile acids.[3][5] This leads to a compensatory increase in the synthesis of bile acids from cholesterol in the liver, which is reflected in a dose-dependent decrease in low-density lipoprotein (LDL) cholesterol.[13]

Furthermore, the increased delivery of bile acids to the colon stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone known to enhance glucose-dependent insulin (B600854) secretion.[2][3] This effect contributes to the observed improvements in glycemic control in patients with type 2 diabetes, as evidenced by reductions in HbA1c and glycated albumin.[5][6]

Comparison with Alternatives

Lubiprostone , a chloride channel activator, primarily acts locally in the small intestine to increase fluid secretion and soften stool.[14] While preclinical studies in mice have suggested potential atheroprotective effects independent of lipid levels and benefits in non-alcoholic fatty liver disease (NAFLD) models, including reduced hepatic steatosis and elevated portal HDL cholesterol, these metabolic benefits have not been substantiated in human clinical trials.[8][10] Long-term studies in humans have shown no clinically significant changes in serum electrolyte levels.[6][15]

Linaclotide , a guanylate cyclase-C agonist, also acts locally in the intestine to increase fluid secretion and accelerate transit.[15][16] Due to its minimal systemic absorption, it is not expected to have significant downstream metabolic effects, and clinical trial data have not reported any notable changes in lipid or glucose profiles.[1][4][9] The primary adverse event associated with linaclotide is diarrhea, a direct consequence of its mechanism of action.[4]

Signaling Pathways and Experimental Workflows

The metabolic effects of this compound are mediated through complex signaling pathways involving the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). The inhibition of bile acid reabsorption in the ileum reduces FXR activation in enterocytes, leading to decreased fibroblast growth factor 19 (FGF19) secretion and subsequently increased bile acid synthesis in the liver.[3][13] In the colon, the increased bile acids activate TGR5 on L-cells, stimulating GLP-1 secretion.[3]

Elobixibat_Metabolic_Pathway This compound This compound IBAT Ileal Bile Acid Transporter (IBAT) This compound->IBAT Inhibits BA_reabsorption Bile Acid Reabsorption FXR_enterocyte FXR Activation (Enterocyte) BA_reabsorption->FXR_enterocyte Reduced Colonic_BA Increased Colonic Bile Acids FGF19 FGF19 Secretion FXR_enterocyte->FGF19 Reduced BA_synthesis Bile Acid Synthesis FGF19->BA_synthesis Increased (Reduced Inhibition) LDL_C LDL-C BA_synthesis->LDL_C Reduced Cholesterol Cholesterol Cholesterol->BA_synthesis Increased Consumption TGR5 TGR5 Activation (L-cells) Colonic_BA->TGR5 GLP1 GLP-1 Secretion TGR5->GLP1 Insulin Glucose-dependent Insulin Secretion GLP1->Insulin Glucose Improved Glucose Control Insulin->Glucose

This compound's mechanism of action and downstream metabolic effects.

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., CIC, T2DM) Baseline Baseline Assessment (Metabolic Panel, HbA1c, Lipids, Fecal/Serum BAs) Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization Treatment_Group This compound Treatment Randomization->Treatment_Group Comparator_Group Placebo or Alternative (Lubiprostone/Linaclotide) Randomization->Comparator_Group Follow_up Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment_Group->Follow_up Comparator_Group->Follow_up Metabolic_Analysis Metabolic Parameter Analysis (LC-MS/MS, ELISA, Clamp) Follow_up->Metabolic_Analysis Data_Comparison Data Comparison and Statistical Analysis Metabolic_Analysis->Data_Comparison

A generalized experimental workflow for assessing metabolic effects.

Experimental Protocols

Quantification of Serum Bile Acids by LC-MS/MS

Objective: To accurately measure the concentrations of various bile acid species in serum samples.

Methodology:

  • Sample Preparation:

    • To 50 µL of serum, add 10 µL of an internal standard working solution (containing deuterated bile acid analogs).

    • Precipitate proteins by adding 140 µL of methanol.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for direct injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Employ a C18 reversed-phase column for separation.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer) and an organic component (e.g., acetonitrile/methanol).

  • Mass Spectrometric Detection:

    • Employ a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

    • Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each bile acid and internal standard, ensuring high selectivity and sensitivity.

  • Quantification:

    • Construct calibration curves for each bile acid using standards of known concentrations.

    • Calculate the concentration of each bile acid in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.

Assessment of Insulin Sensitivity via Hyperinsulinemic-Euglycemic Clamp

Objective: To measure whole-body insulin sensitivity.

Methodology:

  • Subject Preparation:

    • Subjects fast overnight.

    • Insert intravenous catheters into both arms: one for infusion of insulin and glucose, and the other in a heated hand for arterialized venous blood sampling.

  • Procedure:

    • A primed-continuous infusion of human insulin is administered to achieve a constant state of hyperinsulinemia.

    • Blood glucose levels are monitored every 5-10 minutes.

    • A variable infusion of 20% dextrose is adjusted to maintain the blood glucose concentration at a constant euglycemic level (approximately 90-100 mg/dL).

  • Data Analysis:

    • During the final 30-60 minutes of the clamp, when a steady state of glucose infusion is reached, the glucose infusion rate (GIR) is calculated.

    • The GIR, often expressed as mg/kg/min, serves as a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity, as more glucose is required to maintain euglycemia in the presence of high insulin levels.

Measurement of GLP-1 Levels by ELISA

Objective: To quantify the concentration of active GLP-1 in plasma samples.

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood in tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent the degradation of active GLP-1.

    • Centrifuge the blood at a low temperature to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • ELISA Procedure (Sandwich ELISA):

    • Use a microplate pre-coated with a capture antibody specific for GLP-1.

    • Add plasma samples, standards of known GLP-1 concentrations, and controls to the wells and incubate.

    • After washing, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Following another incubation and wash step, add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Quantification:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the GLP-1 concentration in the samples by interpolating their absorbance values from the standard curve.

Conclusion

This compound presents a compelling therapeutic option for chronic constipation, not only for its efficacy in improving bowel function but also for its favorable downstream metabolic effects. The robust clinical data supporting its ability to improve lipid profiles and glycemic control in relevant patient populations distinguishes it from other available treatments like lubiprostone and linaclotide, for which such metabolic benefits have not been established in human trials. For researchers and clinicians, the choice of a constipation therapy may have broader implications for a patient's overall metabolic health, and this compound's unique profile warrants consideration in patients with comorbid metabolic conditions. Further head-to-head clinical trials focusing specifically on metabolic outcomes would be valuable to definitively delineate these differences.

References

Elobixibat's effect on bile acid pool composition compared to other therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of elobixibat's effect on bile acid pool composition with other therapeutic alternatives. Experimental data from clinical studies are presented to support the analysis, offering a comprehensive resource for understanding the nuances of these treatments.

Introduction

This compound is a first-in-class, minimally absorbed ileal bile acid transporter (IBAT) inhibitor.[1] By selectively blocking the reabsorption of bile acids in the terminal ileum, this compound interrupts their enterohepatic circulation. This mechanism of action leads to an increased concentration of bile acids in the colon, which in turn stimulates secretion and motility, providing a therapeutic effect for conditions like chronic constipation.[2][3] Furthermore, the reduced return of bile acids to the liver prompts an increase in bile acid synthesis from cholesterol.[4] This guide compares the quantitative effects of this compound on the bile acid pool to other therapeutic classes, including other IBAT inhibitors, bile acid sequestrants, and Fibroblast Growth Factor 19 (FGF19) analogs.

Mechanism of Action: A Comparative Overview

The therapies discussed in this guide modulate the bile acid pool through distinct mechanisms, as illustrated in the signaling pathway below. IBAT inhibitors like this compound directly block the uptake of bile acids in the ileum. Bile acid sequestrants bind to bile acids in the intestinal lumen, preventing their reabsorption. FGF19 analogs, on the other hand, activate the FGF19 receptor (FGFR4) in the liver, which suppresses bile acid synthesis.

Bile Acid Regulation Signaling Pathway cluster_liver Hepatocyte cluster_intestine Ileal Enterocyte Cholesterol Cholesterol CYP7A1 CYP7A1 Bile Acids Bile Acids CYP7A1->Bile Acids Synthesis IBAT IBAT Bile Acids->IBAT Reabsorption (~95%) FXR FXR Bile Acids->FXR Activation Colon Colon Bile Acids->Colon ~5% FGFR4 FGFR4 FGFR4->CYP7A1 Inhibition Portal Vein Portal Vein IBAT->Portal Vein FGF19 FGF19 FXR->FGF19 Induction FGF19->Portal Vein Portal Vein->Bile Acids Enterohepatic Circulation Portal Vein->FGFR4 Fecal Excretion Fecal Excretion Colon->Fecal Excretion Bile Acid Sequestrants Bile Acid Sequestrants Bile Acid Sequestrants->Bile Acids Binding in Lumen FGF19 Analogs FGF19 Analogs FGF19 Analogs->FGFR4 Activation This compound This compound This compound->IBAT Inhibition

Caption: Mechanisms of Action on Bile Acid Homeostasis.

Quantitative Comparison of Effects on Bile Acid Pool

The following tables summarize the quantitative effects of this compound and other therapies on key components of the bile acid pool and related biomarkers.

Table 1: Effect on Fecal Bile Acid Composition
TherapyTotal Fecal Bile AcidsPrimary Bile Acids (CA, CDCA)Secondary Bile Acids (DCA, LCA)Reference(s)
This compound Increased (7-fold)Significantly increased (25.4-fold increase from baseline)LCA decreased (3.9-fold), DCA unchanged[2][5][6]
Bile Acid Sequestrants (Colesevelam) Significantly increasedNumerical reduction in cholic acidIncreased proportion of deoxycholic acid[3][7]
Bile Acid Sequestrants (Cholestyramine) Significantly increased (3.2-fold)Preferentially reduces dihydroxy bile acids (CDCA, DCA)Increased excretion[8][9]
FGF19 Analogs (Aldafermin) DecreasedNot specifiedNot specified[4]

CA: Cholic Acid, CDCA: Chenodeoxycholic Acid, DCA: Deoxycholic Acid, LCA: Lithocholic Acid

Table 2: Effect on Serum Bile Acids and Biomarkers
TherapyTotal Serum Bile AcidsPrimary Bile AcidsSecondary Bile AcidsSerum C4 (Bile Acid Synthesis Marker)Serum FGF19Reference(s)
This compound DecreasedIncreasedDecreasedIncreased (223% from baseline)Decreased (35% from baseline)[2][5][6]
Other IBAT Inhibitors (Linerixibat) Dose-dependent reductionNot specifiedNot specifiedIncreasedDecreased[4][10]
Other IBAT Inhibitors (Odevixibat) Significant reductionDecreasedNot specifiedNot specifiedNot specified[5]
Other IBAT Inhibitors (Volixibat) Significant reduction (>50%)Not specifiedNot specifiedNot specifiedNot specified[1][11][12]
Bile Acid Sequestrants (Colesevelam) Decreased secondary bile acidsNot specifiedDecreasedIncreasedIncreased[2][7]
Bile Acid Sequestrants (Cholestyramine) Not specifiedNot specifiedReduced poolNo significant change observed in one studyDecreased[9][13]
FGF19 Analogs (Aldafermin) Significant dose-dependent reductionsPreferential reduction of glycine-conjugated primary bile acidsMarkedly lowered (DCA, LCA)DecreasedNot applicable[7][14]

C4: 7α-hydroxy-4-cholesten-3-one

Experimental Protocols

The accurate quantification of bile acids and their synthesis markers is crucial for evaluating the pharmacodynamic effects of these therapies. Below are summaries of typical experimental methodologies.

Bile Acid Quantification in Serum and Feces

A common and robust method for the analysis of bile acid profiles in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][15]

Bile Acid Analysis Workflow Extraction Protein Precipitation & Solid Phase Extraction LC Liquid Chromatography (Reversed-Phase C18 column) Extraction->LC Separation MS Tandem Mass Spectrometry (MRM mode) LC->MS Detection Data Quantification of Bile Acid Species MS->Data

Caption: General workflow for bile acid analysis.

Protocol Summary:

  • Sample Preparation: Serum samples are typically subjected to protein precipitation using a solvent like acetonitrile. Fecal samples are homogenized and may undergo solid-phase extraction to isolate bile acids.[9]

  • Internal Standards: A suite of stable isotope-labeled bile acids is added to the samples to ensure accurate quantification.

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the different bile acid species based on their hydrophobicity.[9]

  • Mass Spectrometric Detection: The separated bile acids are ionized (typically using electrospray ionization in negative mode) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity for each bile acid.[9][15]

Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4)

The concentration of C4 in serum, a marker of bile acid synthesis, is also measured using LC-MS/MS.

Protocol Summary:

  • Sample Preparation: Serum samples are prepared by protein precipitation with a solvent such as acetonitrile.[16][17]

  • Internal Standard: A deuterium-labeled C4 internal standard is added for accurate quantification.[16]

  • LC-MS/MS Analysis: The prepared sample is analyzed by LC-MS/MS, similar to the bile acid analysis, but with specific chromatographic conditions and mass transitions optimized for C4 and its internal standard.[16][17]

Conclusion

This compound distinctly modifies the bile acid pool by significantly increasing the fecal excretion of primary bile acids. This leads to a corresponding decrease in serum bile acids and a feedback-mediated increase in bile acid synthesis, as evidenced by elevated serum C4 levels. In comparison, other IBAT inhibitors demonstrate a similar overall effect on reducing total serum bile acids, though detailed compositional changes are less consistently reported. Bile acid sequestrants also increase total fecal bile acid excretion but may have a more pronounced effect on increasing the proportion of secondary bile acids in the feces. FGF19 analogs represent an opposing mechanism by suppressing bile acid synthesis, leading to a reduction in both primary and secondary serum bile acids.

The choice of therapy will depend on the desired clinical outcome and the specific alterations in the bile acid pool that are targeted. The data presented in this guide provides a foundation for researchers and drug development professionals to compare the pharmacodynamic profiles of these different therapeutic approaches.

References

Safety Operating Guide

Navigating the Disposal of Elobixibat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the responsible management of chemical compounds is as crucial as the discoveries they yield. This guide provides a comprehensive operational and disposal plan for elobixibat, ensuring the safety of laboratory personnel and the preservation of our environment. While specific disposal protocols for this compound are not extensively documented, the following procedures are based on established best practices for the management of non-hazardous pharmaceutical waste in a research environment.

Waste Characterization and Segregation: The First Line of Defense

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. Therefore, it should be managed as non-hazardous pharmaceutical waste. The foundational step in its proper disposal is meticulous segregation to prevent cross-contamination. It is imperative to not mix this compound waste with hazardous materials, sharps, or general laboratory trash.[1]

Key Segregation Practices:

  • Designated Waste Streams: Establish a clearly labeled, dedicated waste stream for non-hazardous pharmaceutical waste, including this compound.

  • Color-Coded System: Employ color-coded containers, typically blue or white, to distinguish non-hazardous pharmaceutical waste from other waste types.[1]

  • Clear Labeling: All containers must be explicitly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and include the name "this compound" and the date of waste accumulation.

Procedural Guidance for this compound Disposal

The following step-by-step process outlines the recommended procedures for handling and disposing of this compound waste within a laboratory setting.

1. Collection and Containment:

  • All materials contaminated with this compound, including unused or expired powder, empty stock bottles, and contaminated personal protective equipment (PPE) like gloves and lab coats, should be collected in the designated non-hazardous pharmaceutical waste container.

  • Ensure that containers are secure, leak-proof, and kept closed when not in use.[1]

2. Storage:

  • Store the designated waste container in a secure, designated area within the laboratory.

  • This area should be away from general traffic and incompatible substances. Access should be limited to authorized personnel.

3. Final Disposal:

  • The preferred method for the final disposal of non-hazardous pharmaceutical waste is incineration by a licensed waste management facility.

  • Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified medical waste disposal contractor for the collection and transport of the waste container.

  • Crucially, do not dispose of this compound down the drain or in the regular trash. Pharmaceuticals can contaminate water systems and pose a risk to aquatic ecosystems.

4. Documentation:

  • Maintain a detailed log of all this compound waste generated and disposed of.

  • This log should include the quantity of waste, the date of disposal, and the names of the personnel involved.

  • It is advisable to obtain a certificate of destruction from the waste management vendor for your records.

Summary of this compound Disposal Principles

PrincipleGuidelineRationale
Waste Classification Treat as non-hazardous pharmaceutical waste.Based on available Safety Data Sheets, this compound is not classified as hazardous.
Segregation Use dedicated, clearly labeled containers (typically blue or white).[1]Prevents cross-contamination and ensures proper handling by waste management personnel.
Containment Use secure, leak-proof containers.Minimizes the risk of accidental spills and exposure.
Disposal Method Incineration by a licensed facility.The recommended and most environmentally sound method for destroying active pharmaceutical ingredients.
Prohibited Disposal Do not dispose of in sinks or regular trash.Prevents contamination of water systems and potential harm to wildlife.
Documentation Maintain a disposal log and obtain a certificate of destruction.Ensures a clear chain of custody and compliance with institutional and regulatory standards.

Experimental Protocols

Based on the available information, there are no specific, publicly documented experimental protocols for the disposal or environmental degradation of this compound. The guidance provided is derived from general best practices for the disposal of non-hazardous pharmaceutical compounds in a laboratory setting.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste in a research environment.

ElobixibatDisposalWorkflow This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal GenerateWaste This compound Waste Generated (Unused product, contaminated labware, PPE) Segregate Segregate as Non-Hazardous Pharmaceutical Waste GenerateWaste->Segregate Collect Collect in Designated Leak-Proof Container (Blue or White Bin) Segregate->Collect Label Label Container: 'Non-Hazardous Pharmaceutical Waste for Incineration' + 'this compound' + Date Collect->Label Store Store in Secure, Designated Area Label->Store ContactEHS Contact Institutional EHS or Licensed Waste Vendor Store->ContactEHS ArrangePickup Arrange for Waste Pickup ContactEHS->ArrangePickup Incineration Incineration by Licensed Facility ArrangePickup->Incineration Document Log Disposal & Obtain Certificate of Destruction Incineration->Document

Caption: A flowchart detailing the step-by-step process for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Elobixibat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Elobixibat, a potent ileal bile acid transporter (IBAT) inhibitor. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

Proper use of personal protective equipment and engineering controls is the first line of defense against exposure to this compound. While some safety data sheets (SDS) classify this compound as a non-hazardous substance or mixture, its potent pharmacological activity necessitates cautious handling.[1][2][3] The chemical, physical, and toxicological properties have not been completely investigated.[1]

Quantitative Safety Data Summary

Although specific occupational exposure limits for this compound have not been established, the following table summarizes the recommended engineering controls and personal protective equipment to minimize exposure.[1][2]

Control ParameterSpecificationSource
Engineering Controls Ensure adequate ventilation. A well-ventilated place is crucial.[1][2][4]
Provide accessible safety shower and eye wash station.[1][2]
Eye Protection Safety goggles with side-shields.[1][2]
Hand Protection Protective, chemical-impermeable gloves. Gloves must be inspected prior to use.[1][2][4]
Skin and Body Protection Impervious clothing and suitable protective clothing.[1][2][4]
Respiratory Protection A suitable respirator should be used if dust or aerosols are formed, or if irritation or other symptoms are experienced. A full-face respirator may be necessary if exposure limits are exceeded.[1][2][4]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks. The following step-by-step protocol should be followed:

  • Preparation :

    • Ensure the work area is well-ventilated.[4]

    • Verify that a safety shower and eye wash station are accessible.[1][2]

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • Avoid contact with skin and eyes.[4]

    • Prevent the formation of dust and aerosols.[2][4]

    • If weighing or transferring powder, do so in a designated area with local exhaust ventilation or in a fume hood.

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[4]

  • Storage :

    • Keep the container tightly sealed in a cool, well-ventilated area.[2]

    • Store away from direct sunlight and sources of ignition.[2]

    • Avoid incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

Disposal Plan for this compound

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection :

    • Collect waste this compound, whether in solid or solution form, in a suitable, closed, and properly labeled container.[4]

  • Spill Cleanup :

    • In case of a spill, evacuate non-essential personnel from the area.[2][4]

    • Wear full personal protective equipment, including respiratory protection.[2]

    • Avoid dust formation during cleanup.[4]

    • Absorb solutions with an inert, liquid-binding material like diatomite.[1][2]

    • Collect the spilled material and place it in a sealed container for disposal.[4]

    • Decontaminate the spill area and equipment by scrubbing with alcohol.[1][2]

  • Environmental Precautions :

    • Do not let the chemical enter drains, water courses, or the soil.[1][2][4]

    • Discharge into the environment must be avoided.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[1][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][4]
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]

This compound Handling Workflow

Elobixibat_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Ensure Ventilated Area check_safety Check Safety Shower & Eyewash prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe weigh_transfer Weigh/Transfer in Hood don_ppe->weigh_transfer avoid_contact Avoid Skin/Eye Contact weigh_transfer->avoid_contact prevent_dust Prevent Dust/Aerosol Formation avoid_contact->prevent_dust store_cool Store in Cool, Ventilated Area prevent_dust->store_cool seal_container Keep Container Sealed store_cool->seal_container collect_waste Collect in Labeled Container seal_container->collect_waste dispose Dispose per Regulations collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elobixibat
Reactant of Route 2
Reactant of Route 2
Elobixibat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。